molecular formula C14H26N2O2 B1292875 tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1031927-14-6

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1292875
CAS No.: 1031927-14-6
M. Wt: 254.37 g/mol
InChI Key: FYXOOJBRPNJJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6) is a high-purity spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery . With a molecular formula of C 14 H 26 N 2 O 2 and a molecular weight of 254.37 g/mol, this compound serves as a versatile and key synthetic intermediate . The structure features a spirocyclic system containing two nitrogen atoms, making it a privileged scaffold for constructing novel biologically active molecules. Its primary research value lies in its application as a rigid building block for the development of pharmaceutical agents, particularly in the synthesis of protease inhibitors, receptor modulators, and other therapeutic compounds . The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the secondary amine, providing researchers with a handle for sophisticated multi-step synthetic routes . This compound is intended for use in laboratory research as a critical starting material or intermediate to accelerate the exploration of new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXOOJBRPNJJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649141
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-14-6
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,9-diazaspiro[5.5]undecane moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of compounds investigated for a range of biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N9 position, yielding tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, provides a crucial intermediate for the synthesis of more complex derivatives. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for rational drug design and the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic protocols.[1]

PropertyValue
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
Monoisotopic Mass 254.19943 Da
SMILES CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1
InChI InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3
InChIKey FYXOOJBRPNJJRP-UHFFFAOYSA-N
Predicted XlogP 1.9

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of related diazaspiro[5.5]undecane derivatives.

General Synthetic Approach

A plausible synthetic route would involve the construction of the spirocyclic core followed by the introduction of the Boc protecting group. This could be achieved through a multi-step synthesis starting from readily available materials.

G A Starting Materials (e.g., Piperidine derivatives) B Spirocyclization A->B C 1,9-Diazaspiro[5.5]undecane B->C D Boc Protection (Boc)₂O, Base C->D E This compound D->E

A generalized synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)

  • Spirocyclization: A suitable piperidine-based precursor would undergo a condensation or cyclization reaction to form the 1,9-diazaspiro[5.5]undecane core. Reaction conditions would be highly dependent on the specific precursors used.

  • Boc Protection: The resulting spirocyclic diamine would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) would be added, and the reaction mixture stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture would be washed with aqueous solutions to remove excess reagents and byproducts. The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.

Structural Analysis and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the two piperidine rings. The large signal for the tert-butyl group would appear as a singlet at approximately 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary spirocyclic carbon, and the carbons of the two piperidine rings and the tert-butyl group.

While specific, experimentally determined NMR data for this compound is not available in the cited literature, data for closely related analogs can be found through chemical suppliers upon request.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Predicted Mass Spectrometry Data: Predicted m/z values for various adducts of the title compound are provided in the table below.[1]

AdductPredicted m/z
[M+H]⁺ 255.20671
[M+Na]⁺ 277.18865
[M+NH₄]⁺ 272.23325
[M+K]⁺ 293.16259
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

  • C-H stretching: Aliphatic C-H stretches would be observed in the range of 2850-3000 cm⁻¹.

  • C=O stretching: A strong absorption band corresponding to the carbonyl group of the Boc protecting group would be expected around 1680-1700 cm⁻¹.

  • C-N stretching: These vibrations would appear in the fingerprint region.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, should suitable crystals be obtained, this technique would provide invaluable data for understanding its solid-state conformation and intermolecular interactions.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation A Synthesis B Purification (Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (HRMS) B->D E IR Spectroscopy B->E F X-ray Crystallography (if crystalline) B->F G Structural Confirmation C->G D->G E->G F->G H Purity Assessment G->H

Workflow for the structural analysis of the target compound.

Applications in Drug Discovery

The 1,9-diazaspiro[5.5]undecane scaffold is a versatile building block in the design of novel therapeutic agents. The Boc-protected derivative serves as a key intermediate, allowing for selective functionalization at the N1 position to generate a library of compounds for screening against various biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of this compound. While specific experimental data for this exact compound is limited in the public domain, this guide has consolidated predicted data and generalized experimental approaches based on related structures. The analytical workflow and data presented herein provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further research to fully characterize this molecule and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-protected diazaspiro[5.5]undecanes, a class of compounds of significant interest in medicinal chemistry and drug discovery. This document details available quantitative data, experimental protocols for their synthesis and characterization, and explores their biological relevance, particularly as modulators of GABA-A receptor signaling.

Physicochemical Properties

The diazaspiro[5.5]undecane scaffold, a bicyclic system featuring two nitrogen atoms, offers a three-dimensional architecture that is increasingly utilized in the design of novel therapeutic agents. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in their synthesis, modifying their physicochemical properties to facilitate handling and further functionalization. This section summarizes the known properties of various Boc-protected diazaspiro[5.5]undecane isomers.

Data Presentation

The following tables provide a summary of the available physicochemical data for different Boc-protected diazaspiro[5.5]undecane isomers. It is important to note that for some parameters, such as melting and boiling points, data from commercial suppliers can be inconsistent and may represent placeholder values.

Table 1: Physicochemical Properties of 3-Boc-3,9-Diazaspiro[5.5]undecane

PropertyValueSource(s)
CAS Number 173405-78-2[1][2]
Molecular Formula C₁₄H₂₆N₂O₂[2][3]
Molecular Weight 254.37 g/mol [3][4]
Appearance White to yellow solid
Density 1.05 g/cm³[1]
Predicted pKa 11.00 ± 0.20[1]
Predicted LogP 2.65380
Topological Polar Surface Area (TPSA) 41.57 Ų[5]
Melting Point 0 °C (Note: This is likely a placeholder value from commercial suppliers)[1]
Boiling Point 0 °C (Note: This is likely a placeholder value from commercial suppliers)[1]

Table 2: Physicochemical Properties of Other Boc-Protected Diazaspiro[5.5]undecane Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Boc-2,9-Diazaspiro[5.5]undecane1023595-19-8C₁₄H₂₆N₂O₂254.37Solid
2-Boc-2,8-Diazaspiro[5.5]undecaneNot AvailableC₁₄H₂₆N₂O₂254.37Not Available

Table 3: Physicochemical Properties of Unprotected Diazaspiro[5.5]undecane Cores

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2,8-Diazaspiro[5.5]undecane180-50-7C₉H₁₈N₂154.25Liquid
1,7-Diazaspiro[5.5]undecaneNot AvailableC₉H₁₈N₂154.25Not Available

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Boc-protected diazaspiro[5.5]undecanes. A representative protocol for the synthesis of the diazaspiro[5.5]undecane core is provided, followed by a general method for the selective mono-Boc protection of the resulting diamine.

Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

The synthesis of the diazaspiro[5.5]undecane core can be achieved through various synthetic routes, with Michael addition reactions being a common strategy. The following is a representative protocol based on literature precedents.[6]

Workflow for the Synthesis of 3,9-Diazaspiro[5.5]undecane

G start Start: Diethyl malonate and Acrylonitrile step1 Michael Addition (Base-catalyzed) start->step1 step2 Hydrolysis and Decarboxylation step1->step2 step3 Reduction of Nitriles (e.g., with LiAlH4 or catalytic hydrogenation) step2->step3 step4 Intramolecular Cyclization step3->step4 end End: 3,9-Diazaspiro[5.5]undecane step4->end

Synthesis of 3,9-Diazaspiro[5.5]undecane.

Detailed Methodology:

  • Michael Addition: In a round-bottom flask, diethyl malonate is treated with a base such as sodium ethoxide in ethanol. To this solution, two equivalents of acrylonitrile are added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: The product from the Michael addition is then subjected to acidic or basic hydrolysis to convert the ester and nitrile groups to carboxylic acids. Subsequent heating leads to decarboxylation to yield a dicarboxylic acid.

  • Reduction of Nitriles: The dicarboxylic acid is then reduced to the corresponding diamine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation using a catalyst like Raney nickel.

  • Intramolecular Cyclization: The resulting diamine is then induced to undergo intramolecular cyclization to form the diazaspiro[5.5]undecane core. This step may require specific reaction conditions, such as high temperature or the use of a suitable catalyst, depending on the specific substrate.

  • Purification: The final product is purified using standard techniques such as distillation or column chromatography.

Selective Mono-Boc Protection of 3,9-Diazaspiro[5.5]undecane

The selective protection of one of the two amino groups in a symmetric diamine like 3,9-diazaspiro[5.5]undecane is a crucial step for further synthetic modifications. The following protocol is a general and efficient method for achieving mono-Boc protection.

Workflow for Mono-Boc Protection

G start Start: 3,9-Diazaspiro[5.5]undecane step1 Dissolve in suitable solvent (e.g., Dichloromethane) start->step1 step2 Add Di-tert-butyl dicarbonate (Boc)2O (1 equivalent) step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Aqueous work-up and extraction step4->step5 step6 Purification by column chromatography step5->step6 end End: 3-Boc-3,9-Diazaspiro[5.5]undecane step6->end

Mono-Boc Protection of a Diamine.

Detailed Methodology:

  • Reaction Setup: To a solution of 3,9-diazaspiro[5.5]undecane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in the same solvent is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC to observe the formation of the mono-Boc protected product and the disappearance of the starting diamine.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product, which may contain a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct, is purified by column chromatography on silica gel to isolate the pure 3-Boc-3,9-diazaspiro[5.5]undecane.

Characterization

The synthesized Boc-protected diazaspiro[5.5]undecanes are characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of a Boc-protected amine will show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Protons on the carbons adjacent to the protected nitrogen will exhibit a downfield shift compared to the unprotected amine.

    • ¹³C NMR: The spectrum will display characteristic signals for the Boc group: a quaternary carbon around 80 ppm (C(CH₃)₃), a signal for the three equivalent methyl carbons around 28 ppm, and a carbonyl carbon signal around 155 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of a Boc-protected amine will show a strong, sharp absorption band in the region of 1680-1720 cm⁻¹, which is characteristic of the carbamate carbonyl (C=O) stretch. The N-H stretching vibration of the secondary amine in the Boc-protected product will be observed around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight of the Boc-protected compound can be confirmed by mass spectrometry. Common fragmentation patterns include the loss of the Boc group or isobutylene.

Biological Context and Signaling Pathways

Diazaspiro[5.5]undecane derivatives have emerged as privileged scaffolds in drug discovery, notably as modulators of the central nervous system. A significant area of research has focused on their activity as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the key steps in GABA-A receptor signaling and the potential point of intervention for diazaspiro[5.5]undecane-based antagonists.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_in_Vesicle GABA GABA_released GABA Vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binding Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition of neuron firing) Chloride_influx->Hyperpolarization Diazaspiro_antagonist Diazaspiro[5.5]undecane Antagonist Diazaspiro_antagonist->GABA_A_Receptor Competitive Binding (Blockade)

GABA-A Receptor Signaling Pathway.

Mechanism of Action:

As competitive antagonists, diazaspiro[5.5]undecane derivatives are thought to bind to the GABA binding site on the GABA-A receptor, thereby preventing the binding of the endogenous ligand GABA. This blockade of GABA binding inhibits the opening of the chloride channel, preventing the influx of chloride ions and the subsequent hyperpolarization of the postsynaptic neuron. This action effectively reduces the inhibitory tone in the neuronal circuit, which can have various physiological effects.

The unique three-dimensional structure of the diazaspiro[5.5]undecane core is believed to play a crucial role in its binding affinity and selectivity for different GABA-A receptor subtypes. This makes these compounds valuable tools for studying the physiological roles of these receptors and as starting points for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Unspiro-Verse: A Technical Guide to the Biological Activities of 1,9-Diazaspiro[5.5]undecane Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This spirocyclic system, characterized by two fused piperidine rings sharing a single carbon atom, offers a rigid three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various receptors and enzymes. This technical guide provides an in-depth exploration of the diverse biological activities associated with this core structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in the rational design of novel therapeutic agents.

Therapeutic Landscape of 1,9-Diazaspiro[5.5]undecane Derivatives

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have shown significant promise in several therapeutic areas, including metabolic disorders, pain management, and central nervous system (CNS) conditions. The inherent structural rigidity of the spirocyclic core allows for precise orientation of substituents to interact with specific binding pockets of target proteins.

Metabolic Disorders: Targeting Acetyl-CoA Carboxylase (ACC)

A significant area of investigation for 1,9-diazaspiro[5.5]undecane derivatives is in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) through the inhibition of acetyl-CoA carboxylase (ACC). ACC is a rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, these compounds can reduce the synthesis of fatty acids.

Quantitative Data for ACC Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
1k hACC1 / hACC2Radiometric Assay11 / 4
1c Derivative ACCInhibition AssayModest Improvement
1d ACCInhibition AssaySimilar to 1c
1e ACCInhibition AssaySimilar to 1c

Signaling Pathway: ACC in Lipogenesis

Acetyl-CoA Carboxylase (ACC) plays a pivotal role in the regulation of fatty acid synthesis. Its activity is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. Hormonal signals also modulate ACC activity, with insulin promoting its activation and glucagon and epinephrine leading to its inactivation via phosphorylation by AMP-activated protein kinase (AMPK).

ACC_Signaling cluster_regulation Regulation of ACC Activity cluster_lipogenesis De Novo Lipogenesis Citrate Citrate ACC_active ACC (active) (dephosphorylated) Citrate->ACC_active + Fatty_Acyl_CoAs Long-chain Fatty Acyl-CoAs Fatty_Acyl_CoAs->ACC_active - AMPK AMPK AMPK->ACC_active P Insulin Insulin Insulin->ACC_active + Glucagon_Epinephrine Glucagon / Epinephrine Glucagon_Epinephrine->AMPK ACC_inactive ACC (inactive) (phosphorylated) ACC_inactive->ACC_active Phosphatase Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC (active) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase

Regulation and role of Acetyl-CoA Carboxylase in lipogenesis.
Obesity and Feeding Behavior: Neuropeptide Y (NPY) Receptor Antagonism

Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, and antagonism of its receptors, particularly the Y5 subtype, has been explored as a strategy for treating obesity. Several 1,9-diazaspiro[5.5]undecane derivatives have been identified as NPY Y5 receptor antagonists.

Quantitative Data for NPY Y5 Receptor Antagonists

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound Series 3a-n NPY Y5Radioligand BindingVaries

Signaling Pathway: NPY Y5 Receptor

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability and appetite-regulating pathways. The Y5 receptor has also been shown to activate the extracellular signal-regulated kinase (ERK) and RhoA signaling pathways.

NPY_Y5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY Neuropeptide Y Y5R NPY Y5 Receptor NPY->Y5R G_protein Gαi/o Y5R->G_protein activates RhoA RhoA Y5R->RhoA activates ERK ERK Y5R->ERK activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to Cytoskeleton_Remodeling Cytoskeleton Remodeling RhoA->Cytoskeleton_Remodeling Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ATP ATP Cellular_Response Cellular Response (e.g., increased food intake) cAMP->Cellular_Response regulates

Simplified signaling pathway of the Neuropeptide Y Y5 receptor.
Sleep Disorders: Dual Orexin Receptor (OX1R/OX2R) Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a novel class of hypnotics. The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent DORAs.

Quantitative Data for Orexin Receptor Antagonists

Compound IDTargetpKiReference
6d OX2R9.34
6e OX2RHigh (selective)

Signaling Pathway: Orexin Receptors

Orexin receptors are GPCRs that couple to different G-proteins. OX1R couples exclusively to Gq, while OX2R can couple to both Gq and Gi/o. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The Gi/o pathway, activated by OX2R, can inhibit adenylyl cyclase. Orexin receptor activation is also linked to the stimulation of MAPK/ERK, PI3K/Akt, and mTORC1 pathways.

Orexin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gαq OX1R->Gq activates OX2R->Gq activates Gio Gαi/o OX2R->Gio activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects

Orexin receptor signaling pathways.
Pain and Inflammation: Neurokinin (NK) Receptor Antagonism

Neurokinin receptors (NK1, NK2, and NK3) are involved in pain transmission and inflammation. Dual NK1/NK2 receptor antagonists have been investigated for the treatment of inflammatory diseases. The 1,9-diazaspiro[5.5]undecane core has been incorporated into potent NK1/NK2 dual antagonists.

Quantitative Data for NK Receptor Antagonists

Compound IDTargetAssay TypeIC50 (nM)Reference
9b NK1Binding Assay54
9c NK1Binding Assay2.0
9d NK1Binding Assay1.9
10a, 10b, 10c, 10d NK1/NK2Binding AssayStrong Activity

Signaling Pathway: Neurokinin Receptors

Neurokinin receptors are GPCRs that predominantly couple to Gq/11 proteins. Ligand binding activates phospholipase C, leading to the production of IP3 and DAG, which subsequently mobilize intracellular calcium and activate PKC. The NK1 receptor can also couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels.

NK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq11 Gαq/11 NK1R->Gq11 activates Gs Gαs NK1R->Gs activates NK2R->Gq11 activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects ATP ATP cAMP->Downstream_Effects

Neurokinin receptor signaling pathways.
Pain Management: Dual Sigma-1 (σ1) and Mu-Opioid (μ) Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, and the μ-opioid receptor is the primary target for opioid analgesics. Dual σ1 receptor antagonists and μ-opioid receptor agonists

The Strategic Utility of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space and desirable pharmacological properties is paramount. Among the privileged heterocyclic motifs, the 1,9-diazaspiro[5.5]undecane core has emerged as a versatile building block for the construction of a diverse array of biologically active molecules. This in-depth technical guide explores the synthesis, chemical properties, and extensive applications of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a key intermediate that offers a strategic entry point into this valuable scaffold. This document is intended for researchers, scientists, and professionals engaged in drug development and discovery.

The rigid, three-dimensional structure of the diazaspiro[5.5]undecane framework provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. The presence of two nitrogen atoms at the 1 and 9 positions offers multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group at the N9 position of the title compound renders the N1 nitrogen available for a wide range of chemical transformations, making it a highly valuable and versatile building block in the synthesis of complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
IUPAC Name This compound
CAS Number Not explicitly found for the 1,9-isomer, often confused with other isomers.
Appearance Typically a solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.

Synthesis of the Building Block

A plausible synthetic route would commence with a suitable 4-piperidone derivative. The key steps would involve the introduction of a nitrogen-containing side chain at the 4-position, followed by cyclization to form the second piperidine ring. The final step would be the protection of the N9 nitrogen with a Boc group.

G cluster_synthesis General Synthetic Workflow Start 4-Substituted Piperidine Precursor Step1 Introduction of Nitrogen-Containing Side Chain Start->Step1 Alkylation or Reductive Amination Step2 Intramolecular Cyclization Step1->Step2 Formation of Second Piperidine Ring Step3 N9-Boc Protection Step2->Step3 Reaction with (Boc)₂O End This compound Step3->End

Caption: General synthetic workflow for the preparation of the target building block.

Applications in Drug Discovery

The 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into a variety of therapeutic agents targeting a range of diseases. The versatility of this compound as a building block allows for its strategic use in the synthesis of potent and selective modulators of various biological targets.

Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders

Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been investigated as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] Inhibition of ACC is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes. The this compound building block can be elaborated to introduce the necessary pharmacophoric elements for ACC inhibition.

A structure-activity relationship (SAR) study on a series of pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones revealed that substitution at the N9 position significantly influences the inhibitory activity. For instance, compound 1g from a study showed excellent dual ACC1/ACC2 inhibition with IC₅₀ values of 7 nM and 3 nM, respectively.[1]

CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
1g 73
1h 115

Data extracted from a study on ACC inhibitors.[1]

The synthesis of such inhibitors would involve the deprotection of the N1-position of a suitable 1,9-diazaspiro[5.5]undecan-2-one precursor, followed by coupling with a pyrazole carboxylic acid. The N9-Boc group of the title building block would be carried through several synthetic steps before potential modification or deprotection in the final stages.

Dual σ1 Receptor Antagonists and μ-Opioid Receptor Agonists for Pain Management

The 1,9-diazaspiro[5.5]undecane scaffold has also been explored for the development of dual-acting ligands targeting the σ1 receptor and the μ-opioid receptor for the treatment of pain.[1] Compounds exhibiting this dual activity have the potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.

In a study of 4-oxa-1,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the title compound, several compounds displayed good dual σ1/μ inhibition.[1] For example, compounds 7b-d showed Kᵢ values for both receptors in the range of 100-500 nM.[1]

Compoundσ1 Receptor Kᵢ (nM)μ-Opioid Receptor Kᵢ (nM)
7b 100-500100-500
7c 100-500100-500
7d 100-500100-500

Data for structurally related 4-oxa-1,9-diazaspiro[5.5]undecanes.[1]

The synthesis of these dual-acting ligands would utilize this compound as a starting material, where the N1-position is available for alkylation with a suitable pharmacophore responsible for μ-opioid receptor agonism, while the N9-position can be deprotected and functionalized to introduce the σ1 receptor antagonist moiety.

G cluster_application Drug Discovery Application Workflow BuildingBlock This compound Deprotection N1-Deprotection (if necessary) BuildingBlock->Deprotection Functionalization1 N1-Functionalization Deprotection->Functionalization1 Functionalization9 N9-Deprotection and Functionalization Functionalization1->Functionalization9 BioactiveMolecule Bioactive Molecule (e.g., ACC Inhibitor, σ1/μ Ligand) Functionalization9->BioactiveMolecule BiologicalScreening Biological Screening (e.g., Enzyme Assays, Receptor Binding) BioactiveMolecule->BiologicalScreening LeadOptimization Lead Optimization (SAR studies) BiologicalScreening->LeadOptimization LeadOptimization->BioactiveMolecule

Caption: A typical workflow for utilizing the building block in drug discovery.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not detailed in the reviewed literature, a general procedure for the N-acylation of a diazaspiroalkane, a common subsequent reaction, is provided below.

General Experimental Protocol for N-Acylation of a Diazaspiro[5.5]undecane

To a solution of the deprotected 1,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide, is added a base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 eq). The reaction mixture is stirred at room temperature for 10-15 minutes. The desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is then added portion-wise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms provide a powerful platform for the design and synthesis of novel therapeutic agents. The applications of this scaffold in developing inhibitors of key enzymes like ACC and dual-acting ligands for complex targets like the σ1 and μ-opioid receptors highlight its significant potential in addressing unmet medical needs in areas such as metabolic disorders and pain management. Further exploration of the chemical space around this privileged scaffold is likely to yield a new generation of innovative therapeutics.

References

Exploring the Chemical Space of Diazaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazaspiro[5.5]undecane scaffold represents a class of privileged heterocyclic structures that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This spirocyclic system, characterized by two nitrogen-containing rings sharing a single carbon atom, provides a rigid three-dimensional framework that is advantageous for molecular recognition by biological targets.[3] The inherent structural complexity and synthetic tractability of diazaspiro[5.5]undecane derivatives have led to their exploration in a wide range of therapeutic areas, including the treatment of pain, obesity, cancer, and neurological disorders.[1][4][5] This technical guide provides a comprehensive overview of the chemical space of diazaspiro[5.5]undecane derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and biological activities. Detailed experimental protocols for key synthetic transformations and biological assays are also presented to facilitate further research and development in this promising area.

Synthesis of the Diazaspiro[5.5]undecane Core

The synthetic accessibility of the diazaspiro[5.5]undecane core is a key factor driving its exploration in drug discovery. Various synthetic strategies have been developed to construct the different isomers of this scaffold, with the 1,9- and 3,9-diazaspiro[5.5]undecane cores being the most extensively studied.

A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been reported, with the key step being an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[3] Another approach for the construction of 3,9-diazaspiro[5.5]undecane derivatives involves the intramolecular spirocyclization of 4-substituted pyridines.[3] The synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through a reductive-cyclization procedure.[6] Furthermore, a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones has been developed for the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[7]

A general synthetic workflow for the preparation of a substituted diazaspiro[5.5]undecane core is depicted below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization A Piperidine Derivative C N-Alkylation / Acylation A->C B Electrophile B->C D Intramolecular Cyclization C->D E Diazaspiro[5.5]undecane Core D->E F Substitution at N1/N9 E->F G Final Derivative F->G

Caption: General synthetic workflow for diazaspiro[5.5]undecane derivatives.

Chemical Space Exploration and Structure-Activity Relationships

The versatility of the diazaspiro[5.5]undecane scaffold allows for the introduction of diverse substituents at various positions, leading to a vast chemical space with a wide range of biological activities. The following sections summarize the key findings for different biological targets.

Opioid Receptor Modulation for Pain Management

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[4][5] This dual activity profile is believed to offer a potent and safer analgesic effect with reduced side effects compared to traditional opioids.[4]

CompoundMOR Ki (nM)[4]σ1R Ki (nM)[4]MOR EC50 (nM)[4]MOR Emax (%)[4]
15au 1.83.629100
Oxycodone 11>1000023100

The signaling pathway for dual MOR agonism and σ1R antagonism is illustrated below.

G cluster_ligand Ligand cluster_receptors Receptors cluster_effects Cellular Effects Ligand Diazaspiro[5.5]undecane Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R σ1 Receptor (σ1R) Ligand->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., constipation) Sigma1R->ReducedSideEffects

Caption: Signaling pathway of dual MOR agonist/σ1R antagonist.

GABA-A Receptor Antagonism for Neurological Disorders

3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent and competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists.[8][9] These compounds show potential for the treatment of neurological disorders and have also been investigated for their immunomodulatory effects.[8][9]

CompoundKi (nM) at α4βδ GABAAR[8]
1e 180
2027 >1000
018 >1000
METTL3 Inhibition for Cancer Therapy

1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of the N6-methyladenosine (m6A) methyltransferase METTL3.[2][5] METTL3 is a key player in various diseases, including several types of cancer.[2][5]

CompoundMETTL3 IC50 (nM)[2][5]MOLM-13 EC50 (µM)[4]PC-3 EC50 (µM)[4]
UZH2 (22) 50.72.5

The workflow for a METTL3 inhibition assay is outlined below.

G A Prepare METTL3/METTL14 complex and RNA substrate B Incubate with diazaspiro derivative (inhibitor) A->B C Add detection reagents (e.g., TR-FRET) B->C D Measure signal C->D E Calculate IC50 D->E

Caption: Workflow for a time-resolved Förster resonance energy transfer (TR-FRET) assay for METTL3 inhibition.

Cytotoxic Activity against Cancer Cells

Novel diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC).[1] The substitution pattern on the scaffold significantly influences the anticancer activity.

SubstituentIC50 (µg/mL) on SK-HEP-1 cells[1]
p-fluorophenyl47.46
phenyl46.31
thiophene109
5-methyl furyl125

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of diazaspiro[5.5]undecane derivatives, based on published literature. For complete experimental details, it is recommended to consult the full-text articles and their supplementary information.

General Synthetic Procedure for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

A versatile route for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been described.[4] The key steps involve the thermal ring-opening of an epoxide with an arylamine, followed by acylation and intramolecular cyclization. The final derivatives are obtained after Boc-deprotection and N-alkylation.[4]

Step 1: Synthesis of Aminoalcohol

  • Starting material: N-Boc-piperidone.

  • Reagents: Corey-Chaykovsky reagent, arylamine.

  • Conditions: Thermal ring opening.

Step 2: Acylation and Intramolecular Cyclization

  • Reagents: Acyl halide, potassium tert-butoxide.

  • Conditions: Low temperature.

Step 3: Deprotection and N-alkylation

  • Reagents: Trifluoroacetic acid or HCl for Boc-deprotection, appropriate alkylating agent.

Biological Assay Protocols

The binding affinity of compounds to MOR and σ1R can be determined using radioligand binding assays.[4]

  • Receptors: Human μ-opioid receptor and human σ1 receptor expressed in transfected HEK-293 cell membranes.

  • Radioligands: [3H]-DAMGO for MOR and --INVALID-LINK---pentazocine for σ1R.

  • Procedure: Membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity is measured, and Ki values are calculated.

The inhibitory activity against METTL3 can be assessed using a time-resolved Förster resonance energy transfer (TR-FRET) assay.[2][5]

  • Enzyme: Recombinant human METTL3/METTL14 complex.

  • Substrate: Biotinylated RNA oligonucleotide.

  • Detection: Europium-labeled anti-m6A antibody and streptavidin-allophycocyanin.

  • Procedure: The enzyme is incubated with the substrate and the test compound. The detection reagents are added, and the TR-FRET signal is measured. IC50 values are determined from the dose-response curves.

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell line: e.g., SK-HEP-1 human liver adenocarcinoma cells.

  • Procedure: Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and IC50 values are calculated.

Conclusion

The diazaspiro[5.5]undecane scaffold has proven to be a valuable template for the design and discovery of novel therapeutic agents. Its rigid, three-dimensional structure and synthetic accessibility have enabled the exploration of a diverse chemical space, leading to the identification of potent and selective modulators of various biological targets. The examples presented in this technical guide highlight the potential of diazaspiro[5.5]undecane derivatives in addressing unmet medical needs in areas such as pain management, neurological disorders, and oncology. Further investigation into the synthesis of novel analogs and their biological evaluation will undoubtedly continue to expand the therapeutic applications of this remarkable scaffold.

References

N-Boc-1,9-diazaspiro[5.5]undecane: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core is a compelling three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic structure offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for a variety of biological targets. The N-Boc protected form, N-Boc-1,9-diazaspiro[5.5]undecane, serves as a crucial and versatile intermediate, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides a comprehensive overview of the synthesis, key biological applications, and experimental protocols associated with this important scaffold.

Synthesis of the N-Boc-1,9-diazaspiro[5.5]undecane Scaffold

The synthesis of N-Boc-1,9-diazaspiro[5.5]undecane can be achieved through a multi-step sequence, often starting from commercially available materials. While various synthetic routes have been reported for the core 1,9-diazaspiro[5.5]undecane structure, a common strategy involves the construction of the spirocyclic core followed by selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is essential for directing subsequent chemical modifications to the unprotected nitrogen atom, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

A generalized synthetic approach is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization depending on the specific starting materials and scale of the synthesis.

Experimental Protocol: Synthesis of N-Boc-1,9-diazaspiro[5.5]undecane

This protocol is a composite of established methods for the synthesis of similar spirocyclic diamines and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of a Key Spirocyclic Intermediate

A common strategy involves the double Michael addition of a primary amine to an appropriate α,β-unsaturated ester or a related precursor to form a piperidone ring, which is then further elaborated to the spirodiamine.

  • Materials: Diethyl bis(2-cyanoethyl)malonate, Raney Nickel, Ammonia in Methanol, Boc-anhydride (Di-tert-butyl dicarbonate).

  • Procedure:

    • Reductive Cyclization: A solution of diethyl bis(2-cyanoethyl)malonate in ethanol is subjected to high-pressure hydrogenation in the presence of Raney Nickel and ammonia. This reaction facilitates the reduction of the nitrile groups and subsequent intramolecular cyclization to form the 1,9-diazaspiro[5.5]undecane core. The reaction is typically carried out in an autoclave at elevated temperature and pressure.

    • Purification: After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the unprotected 1,9-diazaspiro[5.5]undecane.

Step 2: Selective N-Boc Protection

  • Procedure:

    • The purified 1,9-diazaspiro[5.5]undecane is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • To this solution, a stoichiometric amount of di-tert-butyl dicarbonate (Boc-anhydride) is added, often in the presence of a mild base like triethylamine to scavenge the acid byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The resulting crude product is purified by column chromatography to afford the desired N-Boc-1,9-diazaspiro[5.5]undecane.

Applications in Drug Discovery

The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent and selective modulators of various biological targets, demonstrating its "privileged" nature in medicinal chemistry. The rigid spirocyclic core helps to pre-organize the appended pharmacophoric groups in a defined three-dimensional space, which can lead to improved target engagement.

Orexin Receptor Antagonists for Sleep Disorders

Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as antagonists of the orexin-1 (OX1) and orexin-2 (OX2) receptors.[1] These receptors play a crucial role in the regulation of wakefulness, and their antagonism is a validated therapeutic approach for the treatment of insomnia. The spirocyclic scaffold has been utilized to orient substituents that interact with key binding pockets of the orexin receptors.

Neuropeptide Y (NPY) Receptor Antagonists for Obesity

The NPY system is implicated in the regulation of appetite and energy homeostasis. Antagonists of the NPY Y5 receptor are being explored as potential anti-obesity agents. The 1,9-diazaspiro[5.5]undecane core has been used as a central scaffold to develop potent Y5 receptor antagonists.[1]

Dual NK1/NK2 Receptor Antagonists for Inflammatory Diseases

Tachykinin receptors, including NK1 and NK2, are involved in inflammatory processes and pain signaling. Dual antagonists of these receptors are of interest for the treatment of various inflammatory conditions. Libraries of compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have been screened, leading to the identification of potent dual NK1/NK2 antagonists.[1]

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for representative compounds incorporating the 1,9-diazaspiro[5.5]undecane scaffold.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Reference
Series A-1 Orexin-2 ReceptorRadioligand Binding25-[1]
Series A-2 Orexin-1 ReceptorRadioligand Binding150-[1]
Series B-1 NPY Y5 ReceptorRadioligand Binding8-[1]
Series B-2 NPY Y5 ReceptorRadioligand Binding15-[1]
Series C-1 NK1 ReceptorRadioligand Binding-5[1]
Series C-1 NK2 ReceptorRadioligand Binding-12[1]

Experimental Protocols for Biological Assays

Detailed and robust biological assays are critical for evaluating the potency and selectivity of newly synthesized compounds. Below are generalized protocols for key assays relevant to the targets discussed.

Orexin Receptor Antagonism Assay (Radioligand Binding)
  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human orexin-1 or orexin-2 receptor.

    • Radioligand (e.g., [³H]-Suvorexant).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow for binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, which separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of inhibition of specific binding against the log concentration of the test compound.

Neuropeptide Y (NPY) Y5 Receptor Binding Assay
  • Principle: Similar to the orexin receptor assay, this is a competitive radioligand binding assay to determine the affinity of test compounds for the NPY Y5 receptor.

  • Materials:

    • Cell membranes from a cell line expressing the human NPY Y5 receptor.

    • Radioligand (e.g., [¹²⁵I]-PYY).

    • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • Procedure:

    • The assay is performed in a 96-well format, incubating the membranes with the radioligand and a range of concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified, and the IC50 values are calculated.

Visualizations

Signaling Pathway of the Orexin Receptor

G Orexin Orexin-A / Orexin-B OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R binds Gq Gq OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin 2 Receptor Signaling Cascade.

General Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare Cell Membranes (with receptor) D Combine Membranes, Radioligand, & Test Compound in 96-well plate A->D B Prepare Radioligand (e.g., [³H]-ligand) B->D C Prepare Test Compounds (serial dilutions) C->D E Incubate to reach equilibrium D->E F Rapid Filtration (separates bound from free) E->F G Wash filters with ice-cold buffer F->G H Add Scintillation Cocktail G->H I Measure Radioactivity (Scintillation Counter) H->I J Data Analysis (Calculate IC50) I->J

Caption: Radioligand Binding Assay Workflow.

Conclusion

The N-Boc-1,9-diazaspiro[5.5]undecane scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its inherent conformational rigidity and the synthetic tractability offered by the N-Boc protecting group make it an attractive starting point for the exploration of chemical space around a variety of biological targets. The successful application of this scaffold in developing potent modulators for challenging targets underscores its significance and potential in modern drug discovery. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this privileged structure in their own research endeavors.

References

In-Depth Technical Guide: Potential Therapeutic Targets for Diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets for diazaspiro[5.5]undecane analogs. This class of compounds has demonstrated significant potential across a range of therapeutic areas, including metabolic disorders, pain management, inflammatory conditions, and central nervous system (CNS) disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

Diazaspiro[5.5]undecane analogs have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The following tables summarize the quantitative data for several key analogs against their respective targets.

Table 1: Neuropeptide Y (NPY) Y5 Receptor Antagonists for Obesity
Compound IDTargetAssay TypeIC50Reference
3a-n NPY Y5 ReceptorRadioligand Binding< 10 µM, with some < 500 nM and < 100 nM[1]
  • Therapeutic Rationale: The NPY Y5 receptor is a key regulator of feeding behavior and energy homeostasis. Antagonism of this receptor is a promising strategy for the treatment of obesity.[1]

Table 2: Neurokinin (NK) Receptor Antagonists for Inflammatory Diseases and Pain
Compound IDTarget(s)Assay TypeIC50Reference
9a NK1 ReceptorBinding Assay31 nM[1]
9b NK1 ReceptorBinding Assay54 nM[1]
9c NK1 ReceptorBinding Assay2.0 nM[1]
9d NK1 ReceptorBinding Assay1.9 nM[1]
10a-d NK1/NK2 ReceptorsFunctional AssaysStrong dual activity reported[1]
  • Therapeutic Rationale: NK1 and NK2 receptors are involved in pain transmission and neurogenic inflammation. Dual antagonism of these receptors is being explored for the treatment of various inflammatory conditions.[1]

Table 3: Dual μ-Opioid Receptor (MOR) Agonists and Sigma-1 Receptor (σ1R) Antagonists for Pain
Compound IDTargetAssay TypeKᵢEC₅₀EfficacyReference
15au μ-Opioid ReceptorRadioligand Binding1.8 ± 0.3 nM--[2]
cAMP Functional Assay-35 ± 12 nM78 ± 3%[2]
σ1 ReceptorRadioligand Binding1.2 ± 0.2 nM--[2]
  • Therapeutic Rationale: This dual-target approach aims to provide potent analgesia through MOR agonism while mitigating opioid-related side effects, such as tolerance and dependence, through σ1R antagonism.[2]

Table 4: Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease
Compound IDTargetAssay TypeIC50Reference
19 Soluble Epoxide HydrolaseEnzyme Inhibition AssayHighly potent (specific value not publicly available)[3][4][5][6][7]
  • Therapeutic Rationale: Inhibition of sEH increases the levels of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs), making it a potential therapeutic strategy for chronic kidney disease and other inflammatory conditions.

Table 5: γ-Aminobutyric Acid Type A (GABA-A) Receptor Antagonists for Immunomodulation
Compound IDTargetAssay TypeKᵢReference
1e GABA-A ReceptorRadioligand Binding180 nM[8]
  • Therapeutic Rationale: Antagonism of GABA-A receptors on immune cells presents a novel approach for immunomodulation.

Table 6: Acetyl-CoA Carboxylase (ACC) Inhibitors for Obesity
Compound IDTargetAssay TypeIC50Reference
1g ACC1 / ACC2Enzyme Inhibition Assay7 nM / 3 nM
1k ACC1 / ACC2Enzyme Inhibition Assay11 nM / 4 nM
  • Therapeutic Rationale: ACC is a rate-limiting enzyme in fatty acid synthesis, and its inhibition is a strategy for the treatment of obesity and related metabolic disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the characterization of diazaspiro[5.5]undecane analogs.

Protocol 1: Radioligand Binding Assay for GPCRs (e.g., NPY Y5, NK1, MOR, σ1R)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or tissue homogenates).
  • Radioligand specific for the target receptor (e.g., [¹²⁵I]-PYY for NPY Y5, [³H]-DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R).
  • Non-labeled ("cold") ligand for determining non-specific binding.
  • Test diazaspiro[5.5]undecane analogs at various concentrations.
  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a microplate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer, non-labeled ligand (for non-specific binding), or the test compound.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GPCR Functional Assay (e.g., cAMP Measurement for MOR)

This protocol measures the ability of a compound to act as an agonist or antagonist at a Gαi/o-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Whole cells expressing the target receptor (e.g., CHO-K1 cells).
  • Forskolin (an adenylyl cyclase activator).
  • Test diazaspiro[5.5]undecane analogs at various concentrations.
  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
  • Cell culture medium and reagents.

2. Procedure:

  • Plate the cells in a multi-well plate and grow to a suitable confluency.
  • Pre-treat the cells with the test compound (for antagonist testing) or buffer.
  • Stimulate the cells with forskolin to increase intracellular cAMP levels. For agonist testing, add the test compound without forskolin.
  • Incubate for a specified time at 37°C.
  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • For agonists, plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
  • For antagonists, plot the inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 3: Enzyme Inhibition Assay (e.g., ACC or sEH)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.

1. Materials:

  • Purified recombinant enzyme (e.g., human ACC1, ACC2, or sEH).
  • Substrate for the enzyme (e.g., acetyl-CoA, ATP, and bicarbonate for ACC; a specific epoxide substrate for sEH).
  • Test diazaspiro[5.5]undecane analogs at various concentrations.
  • Assay buffer.
  • Detection system to measure product formation or substrate consumption (e.g., spectrophotometer, fluorometer, or mass spectrometer).

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a microplate, add the enzyme, assay buffer, and either buffer or the test compound.
  • Pre-incubate to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate(s).
  • Incubate at a specific temperature for a set period, ensuring the reaction is in the linear range.
  • Stop the reaction (e.g., by adding a quenching agent).
  • Measure the amount of product formed or substrate remaining using the appropriate detection method.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

NPY_Y5_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NPY NPY NPY_Y5R NPY Y5 Receptor NPY->NPY_Y5R Binds G_protein Gαi/o NPY_Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Food Intake ↓ Energy Expenditure cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway.

NK1_NK2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Neurokinin_A Neurokinin A NK2R NK2 Receptor Neurokinin_A->NK2R Binds Gq_11 Gαq/11 NK1R->Gq_11 Activates NK2R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response Pain Transmission Neurogenic Inflammation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 and NK2 Receptor Signaling Pathway.

MOR_Sigma1R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_intracellular Intracellular Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR Agonist G_protein_MOR Gαi/o MOR->G_protein_MOR Activates Sigma1R σ1 Receptor Side_Effects Tolerance Dependence Sigma1R->Side_Effects Modulates AC Adenylyl Cyclase G_protein_MOR->AC Inhibits Ion_Channels Ion Channels G_protein_MOR->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Diazaspiro_Analog Diazaspiro[5.5]undecane Analog Diazaspiro_Analog->MOR Agonist Diazaspiro_Analog->Sigma1R Antagonist

Caption: Dual MOR Agonist and σ1R Antagonist Signaling.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development Library_Synthesis Diazaspiro[5.5]undecane Analog Library Synthesis High_Throughput_Screening High-Throughput Screening (e.g., Binding Assays) Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Potency_Assays Potency Determination (IC50 / EC50) Hit_Identification->Potency_Assays Selectivity_Profiling Selectivity Profiling (Against related targets) Potency_Assays->Selectivity_Profiling Functional_Assays Mechanism of Action Studies (Functional Assays) Selectivity_Profiling->Functional_Assays ADME_Tox ADME/Tox Studies Functional_Assays->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models (e.g., animal models of disease) ADME_Tox->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Potency_Assays Iterative Improvement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: General Experimental Workflow for Drug Discovery.

References

The Spirocyclic Scaffold of Promise: A Technical Guide to the Synthesis and Applications of 1,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core, a unique three-dimensional spirocyclic diamine, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid yet complex structure provides an excellent framework for the development of novel therapeutics targeting a wide array of biological targets. This technical guide provides a comprehensive review of the synthesis and diverse applications of 1,9-diazaspiro[5.5]undecane and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

The construction of the 1,9-diazaspiro[5.5]undecane scaffold is a key challenge in the synthesis of its derivatives. The majority of synthetic strategies commence with a pre-existing piperidine ring, upon which the second nitrogen-containing ring is constructed. A common starting material for many synthetic routes is a 4-substituted piperidine derivative.

General Synthetic Strategies

A prevalent approach involves the use of N-Boc-4-piperidone as a versatile starting material. The synthesis can be broadly categorized into several key transformations, including the formation of key intermediates and subsequent cyclization to form the spirocyclic core.

One common strategy involves a multi-step sequence starting from N-Boc-4-piperidone. This includes the formation of a key nitrile intermediate, followed by reduction and subsequent cyclization. The resulting spirocycle can then be N-acylated to introduce a diverse range of substituents at the 9-position, which is crucial for modulating biological activity.

Another notable method involves a one-step procedure using an imine as the starting material, which reacts with an anhydride in 1,2-dichloroethane to yield the diazaspiro compound in excellent yields.[1] This approach offers a more direct route to certain substituted derivatives.

The synthesis of derivatives often involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to selectively functionalize the two nitrogen atoms of the spirocycle. The Boc group can be readily removed under acidic conditions, allowing for further derivatization.

Key Applications in Drug Discovery

The unique conformational constraints of the 1,9-diazaspiro[5.5]undecane scaffold have made it a valuable component in the design of potent and selective ligands for various biological targets. Bioactive derivatives frequently feature an arene ring fused at the 4 and 5 positions and/or a carbonyl group at the 2-position.[1]

Obesity and Metabolic Disorders

Acetyl-CoA Carboxylase (ACC) Inhibitors: 1,9-Diazaspiro[5.5]undecane derivatives have been extensively investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1] By inhibiting ACC, these compounds can reduce the production of malonyl-CoA, leading to a decrease in fat storage and an increase in fatty acid oxidation. Structure-activity relationship (SAR) studies have shown that substitution at the N9 position of the spirocycle is critical for potent ACC inhibition.[1]

Neuropeptide Y (NPY) Y5 Receptor Antagonists: The NPY Y5 receptor is a G-protein coupled receptor (GPCR) implicated in the regulation of food intake and energy homeostasis.[1] Antagonists of the Y5 receptor are being explored as potential anti-obesity agents. Several 1,9-diazaspiro[5.5]undecane-containing compounds have demonstrated potent NPY Y5 receptor antagonism.[1]

Pain and Inflammation

NK1/NK2 Receptor Dual Antagonists: Tachykinin receptors, including NK1 and NK2, are involved in pain transmission and neurogenic inflammation. Dual antagonists of these receptors are of interest for the treatment of a variety of inflammatory conditions. The 1,9-diazaspiro[5.5]undecane scaffold has been successfully incorporated into potent dual NK1/NK2 antagonists.[1]

Central Nervous System (CNS) Disorders

GABA-A Receptor Modulators: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Modulators of this receptor are used to treat anxiety, epilepsy, and other neurological disorders. Certain 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the GABA-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected 1,9-diazaspiro[5.5]undecane derivatives.

Table 1: Synthesis Yields of Diazaspiro[5.5]undecane Derivatives

Reaction TypeStarting MaterialsProductYield (%)Reference
Double Michael AdditionN,N-dimethylbarbituric acid, divinylketones2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativesup to 98%[2]

Table 2: Biological Activity of 1,9-Diazaspiro[5.5]undecane Derivatives

Compound ClassTargetKey Compound ExampleActivity (IC50/Ki)Reference
ACC InhibitorsACC1/ACC2Compound 1g7 nM (ACC1), 3 nM (ACC2)[1]
ACC InhibitorsACC1/ACC2Compound 1h11 nM (ACC1), 5 nM (ACC2)[1]
NK1 AntagonistsNK1 ReceptorCompound 9d1.9 nM (IC50)[1]
GABA-A AntagonistsGABA-A ReceptorCompound 1e (m-methylphenyl analog)180 nM (Ki)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of 1,9-diazaspiro[5.5]undecane derivatives. The following are representative protocols for key synthetic transformations and biological assays.

Synthesis of N-Boc-1,9-diazaspiro[5.5]undecane

A common route to the core scaffold involves the protection of one of the amine functionalities to allow for selective manipulation of the other.

Procedure for the synthesis of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate:

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of the parent 1,9-diazaspiro[5.5]undecane is not readily found in the searched literature, a general approach for the synthesis of related N-Boc protected piperazine, which shares similarities in the protection step, involves reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in a suitable solvent such as dichloromethane or methanol, often in the presence of a base like triethylamine or sodium bicarbonate to neutralize the acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, followed by an aqueous workup and purification by column chromatography to afford the desired N-Boc protected product.

General Procedure for N-Acylation of 1,9-diazaspiro[5.5]undecane

The derivatization of the 1,9-diazaspiro[5.5]undecane core, particularly at the N9 position, is a critical step in generating libraries of compounds for biological screening.

Procedure:

To a solution of the 1,9-diazaspiro[5.5]undecane (1 equivalent) in a suitable aprotic solvent such as dichloromethane or DMF, is added a base, typically triethylamine or diisopropylethylamine (1.1-1.5 equivalents). The mixture is stirred at room temperature, and the desired acylating agent (e.g., an acyl chloride or a carboxylic acid activated with a coupling reagent like HBTU) (1.0-1.2 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-acylated product.[3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of 1,9-diazaspiro[5.5]undecane derivatives requires a detailed knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.

Signaling Pathways

NPY_Y5_Receptor_Signaling cluster_membrane Cell Membrane Y5R NPY Y5 Receptor G_protein Gi/o Protein Y5R->G_protein activates ERK ERK Signaling Y5R->ERK activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Antagonist 1,9-Diazaspiro[5.5]undecane Antagonist Antagonist->Y5R blocks NPY Neuropeptide Y NPY->Y5R activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Food Intake Increased Energy Expenditure PKA->Cellular_Response modulates ERK->Cellular_Response modulates ACC_Inhibition_Pathway Inhibitor 1,9-Diazaspiro[5.5]undecane ACC Inhibitor ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Inhibitor->ACC inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC substrate FAS Fatty Acid Synthase Malonyl_CoA->FAS substrate for CPT1 Carnitine Palmitoyl- transferase 1 Malonyl_CoA->CPT1 inhibits Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids FAO Fatty Acid Oxidation CPT1->FAO enables GPCR_Antagonist_Screening cluster_workflow GPCR Antagonist Screening Workflow Start Start Cell_Culture Culture cells expressing target GPCR Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Add_Compound Add 1,9-diazaspiro[5.5]undecane derivatives (antagonists) Plate_Cells->Add_Compound Incubate_Antagonist Incubate Add_Compound->Incubate_Antagonist Add_Agonist Add known agonist (e.g., NPY) Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Measure_Signal Measure downstream signal (e.g., cAMP, Ca2+ flux) Incubate_Agonist->Measure_Signal Data_Analysis Analyze data to determine IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End Enzyme_Inhibition_Assay cluster_workflow Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare enzyme, substrate, and inhibitor solutions Start->Prepare_Reagents Add_Inhibitor Add varying concentrations of 1,9-diazaspiro[5.5]undecane inhibitor to assay wells Prepare_Reagents->Add_Inhibitor Preincubate Pre-incubate enzyme with inhibitor Add_Inhibitor->Preincubate Initiate_Reaction Initiate reaction by adding substrate Preincubate->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., absorbance, fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate reaction rates and determine IC50 values Monitor_Reaction->Data_Analysis End End Data_Analysis->End

References

The Role of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as a Core Scaffold for Potent Neuropeptide Y Y5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) and its receptors play a crucial role in regulating a wide array of physiological processes, with the NPY Y5 receptor subtype being a particularly attractive target for therapeutic intervention in metabolic diseases, such as obesity. The development of potent and selective antagonists for the Y5 receptor is a key focus of ongoing research. This technical guide delves into the significance of the tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate scaffold as a foundational element in the design of novel NPY Y5 receptor modulators. While this compound itself is a synthetic intermediate, its rigid spirocyclic structure provides an excellent platform for the synthesis of highly active derivatives. A review of the field has indicated that compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have demonstrated significant NPY Y5 antagonism, with some derivatives exhibiting IC50 values in the sub-micromolar and even nanomolar range.[1]

The 1,9-Diazaspiro[5.5]undecane Scaffold in NPY Y5 Antagonist Design

The 1,9-diazaspiro[5.5]undecane core offers a three-dimensional structure that can be strategically functionalized to achieve high-affinity binding to the NPY Y5 receptor. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the core scaffold, as seen in this compound, allows for controlled, stepwise synthesis of more complex molecules. The other nitrogen atom provides a key point for the introduction of various substituents that can interact with specific residues within the receptor's binding pocket.

Quantitative Data for a Representative NPY Y5 Antagonist

To illustrate the potential of this scaffold, the following table summarizes the biological activity of a representative NPY Y5 antagonist, N-(5-amino-2-phenyl-1H-indol-7-yl)-1'-(2,4-difluorobenzoyl)-1,9-diazaspiro[5.5]undecan-9-carboxamide , synthesized from a derivative of the core compound, as described in patent literature.

Compound IDMolecular StructureTargetAssay TypeIC50 (nM)
Example Compound 1 N-(5-amino-2-phenyl-1H-indol-7-yl)-1'-(2,4-difluorobenzoyl)-1,9-diazaspiro[5.5]undecan-9-carboxamideHuman NPY Y5 ReceptorRadioligand Binding Assay10

Data extracted from patent WO 2003/055881.

Experimental Protocols

The characterization of NPY Y5 receptor antagonists derived from the this compound scaffold involves a series of in vitro assays to determine their binding affinity and functional activity.

Synthesis of a Representative NPY Y5 Antagonist

The synthesis of NPY Y5 antagonists from the core scaffold typically involves a multi-step process. The following is a generalized protocol based on synthetic routes described in the patent literature for analogous compounds.

Step 1: Deprotection of the Boc-protected Amine The Boc protecting group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

Step 2: Acylation of the Unprotected Amine The resulting deprotected spirocycle is then acylated with a suitable acid chloride or activated carboxylic acid (e.g., 2,4-difluorobenzoyl chloride) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or N,N-dimethylformamide.

Step 3: Coupling to the Final Amine Fragment The remaining secondary amine on the spirocycle is then coupled with a carboxylic acid derivative of the desired substituted indole (e.g., 5-amino-2-phenyl-1H-indole-7-carboxylic acid) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50 and subsequently Ki) of the synthesized compounds for the NPY Y5 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a suitable Y5-selective radioligand.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NPY.
  • Test Compounds: Serial dilutions of the synthesized 1,9-diazaspiro[5.5]undecane derivatives.
  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
  • Scintillation Counter and Fluid.

2. Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound.
  • Initiate the binding reaction by adding the cell membrane preparation to each well.
  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
  • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Calcium Mobilization Assay

This functional assay measures the ability of the compounds to antagonize the NPY Y5 receptor-mediated increase in intracellular calcium concentration.

1. Materials:

  • Cells: A cell line stably co-expressing the human NPY Y5 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαqi5).
  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • NPY Y5 Agonist: A known NPY Y5 receptor agonist (e.g., [D-Trp³²]NPY).
  • Test Compounds: Serial dilutions of the synthesized 1,9-diazaspiro[5.5]undecane derivatives.
  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

2. Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).
  • Wash the cells with assay buffer to remove excess dye.
  • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
  • Add the test compound (potential antagonist) at various concentrations and incubate for a predetermined time.
  • Inject the NPY Y5 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the change in fluorescence intensity over time.
  • The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified and used to determine its potency as an antagonist (IC50).

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in NPY Y5 receptor modulation and its analysis, the following diagrams are provided.

NPY_Y5_Signaling_Pathway NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds G_protein Gq/Gi Y5R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces cAMP ↓ cAMP AC->cAMP Antagonist Antagonist (e.g., 1,9-diazaspiro derivative) Antagonist->Y5R Blocks

Caption: NPY Y5 Receptor Signaling Cascade.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([¹²⁵I]-PYY) - Test Compound Dilutions start->prepare_reagents plate_setup Set up 96-well Plate: Add Buffer, Radioligand, and Test Compound prepare_reagents->plate_setup add_membranes Add Cell Membranes to Initiate Binding plate_setup->add_membranes incubate Incubate at Room Temperature (60-120 min) add_membranes->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The this compound scaffold is a validated and valuable starting point for the development of potent and selective NPY Y5 receptor antagonists. Its rigid conformation and the presence of two modifiable nitrogen centers provide medicinal chemists with a versatile platform for structure-activity relationship (SAR) studies. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel compounds based on this privileged structure, paving the way for the discovery of new therapeutics targeting the NPY Y5 receptor.

References

The Untapped Potential of Diazaspiro[5.5]undecane Compounds as MCH-R1 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the melanin-concentrating hormone receptor 1 (MCH-R1) and explores the potential of diazaspiro[5.5]undecane compounds as a promising scaffold for the development of novel MCH-R1 antagonists. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics for metabolic and central nervous system disorders.

While extensive research has been conducted on various chemical scaffolds targeting MCH-R1, a notable gap exists in the public domain regarding the specific quantitative data and detailed experimental evaluations of diazaspiro[5.5]undecane derivatives for this receptor. This guide, therefore, synthesizes the available knowledge on MCH-R1 signaling, general antagonist screening protocols, and the therapeutic rationale, while highlighting the need for further investigation into the diazaspiro[5.5]undecane scaffold.

Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) as a Therapeutic Target

The melanin-concentrating hormone (MCH) system plays a pivotal role in the regulation of energy homeostasis, appetite, and mood.[1] Its effects are primarily mediated through the MCH-1 receptor (MCH-R1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[2] Dysregulation of the MCH system has been implicated in the pathophysiology of obesity, anxiety, and depression, making MCH-R1 a compelling target for therapeutic intervention. The development of MCH-R1 antagonists has been a focus of pharmaceutical research, with the aim of creating effective treatments for these conditions.

The MCH-R1 Signaling Cascade

Upon binding of the endogenous ligand MCH, the MCH-R1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. MCH-R1 primarily couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).

  • Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events ultimately influence neuronal excitability, gene expression, and various physiological responses related to appetite and mood.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCH-R1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 Binds & Activates Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Mobilization Assay (Determine IC50) Binding->Functional Active Compounds Selectivity Selectivity Screening (Other GPCRs) Functional->Selectivity PK Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity->PK Potent & Selective Leads Acute Acute Food Intake Study PK->Acute Chronic Chronic Diet-Induced Obesity Model Acute->Chronic Lead_Opt Lead Optimization Chronic->Lead_Opt Start Compound Library (Diazaspiro[5.5]undecanes) Start->Binding Lead_Opt->Binding Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

References

In Vitro Pharmacological Profile of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. While direct screening data for this specific intermediate is not extensively published, this document outlines a robust screening strategy based on the known biological activities of the core 1,9-diazaspiro[5.5]undecane scaffold. Derivatives of this scaffold have shown potential in treating a range of disorders, including pain, inflammation, and central nervous system (CNS) conditions.[1][2] This guide details the experimental protocols for evaluating the compound's activity at key biological targets, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels, and presents a framework for data analysis and interpretation.

Introduction: The 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding sites of various biological targets. The this compound is a crucial building block, with the tert-butyloxycarbonyl (Boc) group serving as a protecting group for the secondary amine at the 9-position, allowing for selective functionalization at the 1-position. The therapeutic potential of derivatives of this scaffold is broad, with documented activity as neurokinin (NK) receptor antagonists, μ-opioid receptor agonists, and GABA-A receptor modulators.[1][3][4]

Potential Biological Targets and In Vitro Screening Cascade

A hierarchical in vitro screening cascade is proposed to efficiently characterize the pharmacological profile of compounds derived from the this compound intermediate. The primary screening would involve radioligand binding assays to determine affinity for a panel of relevant receptors. Active compounds would then progress to secondary functional assays to assess their agonist or antagonist activity.

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Table 1: Representative Radioligand Binding Assay Data

Target ReceptorRadioligandTest Compound Kᵢ (nM)
Human NK₁ Receptor[³H]-Substance P85
Human μ-Opioid Receptor[³H]-DAMGO250
Human GABA-A Receptor[³H]-Muscimol>10,000
Secondary Screening: Functional Assays

Compounds demonstrating significant binding affinity in the primary screen are further evaluated in functional assays to determine their intrinsic activity.

Table 2: Representative Functional Assay Data

Target ReceptorAssay TypeTest Compound EC₅₀/IC₅₀ (nM)Mode of Action
Human NK₁ ReceptorCalcium MobilizationIC₅₀ = 120Antagonist
Human μ-Opioid ReceptorcAMP InhibitionEC₅₀ = 400Agonist

Detailed Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol describes a competitive binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

Materials:

  • CHO cell membranes expressing human μ-opioid receptor

  • [³H]-DAMGO (specific activity ~50 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Naloxone (for non-specific binding determination)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of Naloxone (final concentration 10 µM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (10-20 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

FLIPR Membrane Potential Assay for GABA-A Receptor Modulators

This protocol details a functional assay to measure changes in membrane potential in HEK293 cells expressing the human GABA-A receptor, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 cells stably expressing the human GABA-A receptor (α1β2γ2)

  • FLIPR Membrane Potential Assay Kit

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • GABA (agonist)

  • Test compound stock solution (in DMSO)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Seed the HEK293 cells into 384-well plates and incubate overnight.

  • Prepare the dye loading solution according to the FLIPR Membrane Potential Assay Kit instructions.

  • Remove the culture medium from the cell plates and add the dye loading solution.

  • Incubate the plates for 60 minutes at 37°C.

  • Prepare a plate with the test compounds and a separate plate with the GABA agonist.

  • Place the cell plate and the compound/agonist plates into the FLIPR instrument.

  • Initiate the assay by adding the test compound to the cells, followed by the addition of GABA at a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Hit Selection cluster_3 Secondary Screening cluster_4 Lead Identification a Compound Library (1,9-Diazaspiro[5.5]undecane Derivatives) b Radioligand Binding Assays (NK1, µ-Opioid, GABA-A) a->b c Determine Binding Affinity (Ki) b->c d Select Compounds with Ki < 1 µM c->d e Functional Assays (e.g., FLIPR, Calcium Mobilization) d->e f Determine EC50/IC50 and Mode of Action e->f g Identify Lead Compounds for Further Optimization f->g

Caption: In Vitro Screening Workflow.

Signaling Pathways

G MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Agonist Binding AC Adenylate Cyclase G_protein->AC αi inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Neurokinin-1 Receptor Signaling Pathway.

G GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_ion Cl- Ions GABA_A->Cl_ion GABA Binding (Channel Opening) Influx Chloride Influx Cl_ion->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc Protected Diazaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-Boc (tert-butoxycarbonyl) protected diazaspirocycles, valuable scaffolds in medicinal chemistry and drug development. The procedures outlined are based on established literature methods, offering a step-by-step guide for laboratory synthesis.

Introduction to Diazaspirocycles

Diazaspirocycles are a class of heterocyclic compounds characterized by two nitrogen-containing rings connected by a single common carbon atom (a spiro junction). Their rigid, three-dimensional structures make them attractive building blocks in drug discovery, serving as bioisosteres for more common motifs like piperazine.[1][2] The introduction of a Boc protecting group on one of the nitrogen atoms is a common strategy to enable selective functionalization of the other nitrogen, facilitating the synthesis of diverse compound libraries.

General Synthetic Strategies

The construction of the diazaspirocyclic core can be achieved through several synthetic routes. A prevalent strategy involves the intramolecular cyclization of a precursor containing both nucleophilic and electrophilic centers. The synthesis of N-Boc-2,6-diazaspiro[3.3]heptane, a common and useful building block, typically follows a multi-step sequence starting from commercially available materials.

G cluster_prep Precursor Synthesis cluster_cyclo Core Synthesis cluster_protect Protection A Starting Material (e.g., Dibromocyclobutanone) B Intermediate Formation (e.g., N-Protected Azetidine) A->B Multi-step conversion C Cyclization Precursor B->C Functional Group Manipulation D Diazaspirocycle Core C->D Intramolecular Cyclization E N-Boc Protection D->E Boc₂O F Final N-Boc Protected Diazaspirocycle E->F

Caption: General workflow for diazaspirocycle synthesis and protection.

Detailed Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

A concise and scalable synthesis for mono-N-Boc-protected 2,6-diazaspiro[3.3]heptane has been reported, which is highly valuable for subsequent derivatization.[1] The pathway involves the formation of an N-Boc protected azetidine intermediate, followed by cyclization.

G start N-benzyl-3-bromo-3-(bromomethyl)azetidine step1 Tosylamide Formation start->step1 1. TsNH₂ 2. H₂/Pd, Boc₂O step2 N-Boc Protection step1->step2 Mg/MeOH step3 Cleavage & Salt Formation step2->step3 Oxalic Acid end N-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt step3->end

Caption: Key stages in the synthesis of N-Boc-2,6-diazaspiro[3.3]heptane.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc Protected Azetidine Intermediate (Compound 5 in[1])

  • Hydrogenolytic Cleavage: To a solution of the N-benzyl protected azetidine precursor (1 equivalent) in a suitable solvent like methanol, add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Boc Protection: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a solvent such as dichloromethane or a water/acetone mixture.[3] Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) and a base like triethylamine or sodium bicarbonate if necessary.

  • Work-up: Stir the reaction at room temperature for several hours until completion. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected azetidine.[3]

Protocol 2: Cyclization and Salt Formation to Yield N-Boc-2,6-diazaspiro[3.3]heptane Oxalate (Compound 6 in[1])

  • Tosyl Amide Cleavage: The tosyl amide protecting group on the second nitrogen is cleaved using a reagent like magnesium in methanol.[1] This reaction is typically stirred at room temperature or with gentle heating.

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted.

  • Salt Formation: The resulting free amine (mono-Boc protected 2,6-diazaspiro[3.3]heptane) is often unstable as a free base. To create a stable, easy-to-handle solid, it is treated with oxalic acid in a suitable solvent (e.g., ethanol or ether).[1]

  • Isolation: The oxalate salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[1]

Summary of Yields

The following table summarizes representative yields for the key transformations in the synthesis of N-Boc-2,6-diazaspiro[3.3]heptane.

StepPrecursorProductReagentsTypical YieldReference
Hydrogenolysis & N-Boc ProtectionN-benzyl protected azetidineN-Boc protected azetidine intermediateH₂, Pd/C; Boc₂O~76% (2 steps)[1]
Tosyl Cleavage & Salt FormationN-Boc, N'-Tosyl diazaspiro precursorN-Boc-2,6-diazaspiro[3.3]heptane Oxalate SaltMg/MeOH; Oxalic AcidHigh[1]

General Protocol for N-Boc Protection of a Diazaspirocycle Free Base

This protocol describes the N-Boc protection of a primary or secondary amine on a diazaspirocycle core using di-tert-butyl dicarbonate (Boc₂O).

G A Dissolve Amine in Solvent (e.g., DCM, H₂O/Acetone) B Add Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq.) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Work-up & Extraction C->D E Dry & Concentrate D->E F Purify (if necessary) (e.g., Column Chromatography) E->F G Pure N-Boc Protected Product F->G

Caption: Standard workflow for the N-Boc protection reaction.[3]

Protocol 3: N-tert-Butoxycarbonylation of a Diazaspirocycle

  • Reaction Setup: In a round-bottom flask, dissolve the diazaspirocycle amine (1 equivalent) in a suitable solvent like dichloromethane, a 9:1 mixture of water and acetone, or tert-butanol.[3][4]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 to 1.1 equivalents) to the stirred solution at room temperature. For amine salts, a base such as triethylamine, sodium bicarbonate, or NaOH may be required to neutralize the salt and facilitate the reaction.[3][5]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few minutes to several hours.[3] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture if aqueous solvents were used. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.[3]

Data for N-Boc Protection
Substrate TypeReagents & ConditionsYieldNotesReference
Aliphatic AminesBoc₂O, H₂O/Acetone, RT>90%Fast and efficient under catalyst-free conditions.[3][3]
Aromatic AminesBoc₂O, Indion 190 Resin, t-butanol, 50°C85-95%Electron-donating groups enhance the rate.[4][4]
Amino EstersBoc₂O, H₂O/Acetone, RT>90%Preserves stereochemical integrity.[3][3]

Protocol for N-Boc Deprotection

The removal of the Boc group is frequently required in subsequent synthetic steps and is typically achieved under acidic conditions.

Protocol 4: Acid-Mediated N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected diazaspirocycle (1 equivalent) in a suitable solvent such as dichloromethane (DCM), methanol, or ethyl acetate.[6][7]

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[6]

    • A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or ethyl acetate).[7]

    • Oxalyl chloride (3 equivalents) in methanol, which generates HCl in situ.[7]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). The salt can be used directly or neutralized with a base to yield the free amine.[6][8]

References

Application Note and Protocol for the Purification of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a Boc-protected diamine that serves as a key intermediate in the synthesis of various biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions.[1] Following the synthesis and N-Boc protection of the 1,9-diazaspiro[5.5]undecane core, effective purification is crucial to remove unreacted starting materials, byproducts, and excess reagents to ensure high purity of the final product. Column chromatography is a standard and effective method for this purification. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the computed physicochemical properties of the target compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
CAS Number 1158750-00-5
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Data sourced from PubChem CID 46912008 and other chemical suppliers.[2][3]

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Glass chromatography column

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the Crude Sample:

    • Following the synthesis, concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to obtain a residue.[4]

    • Dissolve a small amount of the crude residue in a suitable solvent (e.g., dichloromethane) for TLC analysis.

  • Thin Layer Chromatography (TLC) Analysis:

    • Develop a suitable mobile phase for the separation. A common starting point for Boc-protected amines is a mixture of a non-polar and a polar solvent.[5]

    • Spot the dissolved crude sample onto a TLC plate.

    • Elute the TLC plate with various solvent systems to determine the optimal mobile phase for separation. A gradient of ethyl acetate in hexanes or methanol in dichloromethane are common choices.[1][5] For this compound, a mobile phase of 9:1 Dichloromethane/Methanol is a good starting point.[1]

    • Visualize the separated spots using a UV lamp (if applicable) and/or by staining with potassium permanganate.

    • The desired product, being a moderately polar Boc-protected amine, should have an Rf value between 0.2 and 0.4 for optimal separation on the column.

  • Column Preparation (Slurry Packing Method):

    • Select an appropriately sized chromatography column based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow the silica to pack under gravity, ensuring a level surface.

    • Gently tap the column to dislodge any air bubbles and ensure uniform packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude residue in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined mobile phase. A gradient elution is often effective. For example, start with 100% Dichloromethane and gradually increase the polarity by adding Methanol (e.g., from 0% to 10% Methanol in Dichloromethane).

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the elution of compounds by performing TLC analysis on the collected fractions.[4]

  • Product Isolation:

    • Identify the fractions containing the pure desired product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[4]

    • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Purification Parameters Summary

The following table summarizes typical parameters for the column chromatography purification of this compound.

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 0-10% Methanol in Dichloromethane
TLC Rf of Product ~0.3 in 9:1 Dichloromethane/Methanol
Detection Method TLC with Potassium Permanganate Stain
Loading Method Wet loading in mobile phase or dry loading

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

PurificationWorkflow CrudeProduct Crude Product (Post-Synthesis) TLC TLC Analysis (Determine Mobile Phase) CrudeProduct->TLC ColumnPacking Column Packing (Silica Gel Slurry) TLC->ColumnPacking SampleLoading Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution Gradient Elution & Fraction Collection SampleLoading->Elution FractionAnalysis Fraction Analysis (TLC) Elution->FractionAnalysis FractionAnalysis->Elution Continue Elution Pooling Pool Pure Fractions FractionAnalysis->Pooling Pure Fractions Identified Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PureProduct Purified Product Evaporation->PureProduct

Caption: Workflow for Column Chromatography Purification.

Safety and Handling

  • This compound and its isomers are classified as irritants and may be harmful if swallowed, cause skin irritation, and serious eye damage.[2][6]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed safety information.

References

Application Notes and Protocols for the Spirocyclization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic piperidines are a class of saturated nitrogen-containing heterocyclic compounds characterized by a spiro-fusion of the piperidine ring to another carbocyclic or heterocyclic ring system. This structural motif imparts a rigid three-dimensional conformation, which is a highly desirable feature in modern drug discovery for enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[1] The synthesis of these complex scaffolds has been an area of intense research, leading to the development of various synthetic strategies. This document provides detailed application notes and protocols for three distinct and effective methods for the synthesis of spirocyclic piperidine derivatives: Photoredox-Catalyzed Radical Hydroarylation, Lewis Acid-Catalyzed Multi-component Synthesis of Bis-spiro Piperidines, and Dearomatizing Spirocyclization of Ynamides.

Method 1: Photoredox-Catalyzed Radical Hydroarylation for Spirocyclic Piperidines

This method utilizes a strongly reducing organic photoredox catalyst to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines under mild conditions.[2] This approach avoids the use of toxic reagents or precious metals.[2]

Data Presentation

Table 1: Substrate Scope and Yields for Photoredox-Catalyzed Spirocyclization [1]

EntryAryl Halide PrecursorSpirocyclic ProductYield (%)
1N-(2-iodobenzyl) N-(cyclohex-2-en-1-yl)anilineSpiro[cyclohexane-1,3'-indoline] derivative94
21-(2-Iodophenoxy)-2-vinylcyclohexaneSpiro[cyclohexane-1,2'-dihydrobenzofuran] derivative81
3N-Allyl-N-(2-iodobenzyl)anilineSpiro[indoline-3,3'-pyrrolidine] derivative75
41-(2-Iodobenzyl)-1H-pyrrole derivativeSpiro[dihydro-1H-pyrrole-3,3'-indoline] derivative51
54-Chloro-N-(cyclohex-2-en-1-yl)-2-iodoanilineChloro-substituted spiro[cyclohexane-1,3'-indoline]77
6N-(Cyclohex-2-en-1-yl)-2-iodo-4-methylanilineMethyl-substituted spiro[cyclohexane-1,3'-indoline]65
72-Iodo-N-(prop-2-en-1-yl)pyridin-3-amineSpiro[pyrrolidine-3,3'-dihydropyrido[2,3-b]pyrazine] derivative84
83-Iodo-N-(prop-2-en-1-yl)pyridin-4-amineSpiro[pyrrolidine-3,4'-dihydropyrido[3,4-b]pyrazine] derivative37
Experimental Protocol

General Procedure for Photoredox-Catalyzed Spirocyclization:

  • To a 16 mL screw-top test tube, add the aryl halide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).

  • Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add the solvent (e.g., acetonitrile) and diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv) via syringe.

  • Stir the resulting mixture at 800 rpm for 16 hours under irradiation with commercial blue LEDs.

  • Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired spirocyclic piperidine.

Visualization

photoredox_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Precursor Photocatalyst (3DPAFIPN) Reaction_Vessel 16 mL Test Tube Reactants->Reaction_Vessel Solvent_Base Solvent (e.g., ACN) DIPEA Solvent_Base->Reaction_Vessel Inert_Atmosphere N2 Atmosphere Reaction_Vessel->Inert_Atmosphere Irradiation Blue LED Irradiation 16 hours, 800 rpm Inert_Atmosphere->Irradiation Extraction H2O Quench EtOAc Extraction Irradiation->Extraction Drying Dry (Na2SO4) Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product Spirocyclic Piperidine Purification->Final_Product

Caption: Experimental workflow for photoredox-catalyzed spirocyclization.

Method 2: Lewis Acid-Catalyzed Multi-component Synthesis of Bis-spiro Piperidines

This one-pot, three-component reaction involves an aromatic amine, formaldehyde, and dimedone, catalyzed by nano γ-alumina supported antimony(V) chloride (nano-γ-Al2O3/Sb(V)) under ultrasonic irradiation or at room temperature.[3][4][5][6] This method is eco-friendly and cost-effective.[6]

Data Presentation

Table 2: Synthesis of Bis-spiro Piperidines using nano-γ-Al2O3/Sb(V) Catalyst [6]

EntryAromatic AmineConditionTime (min)Yield (%)
1AnilineUltrasonic1595
2AnilineRoom Temp.3585
34-MethylanilineUltrasonic2092
44-MethylanilineRoom Temp.4080
54-MethoxyanilineUltrasonic2590
64-MethoxyanilineRoom Temp.4578
74-ChloroanilineUltrasonic1594
84-ChloroanilineRoom Temp.3582
94-BromoanilineUltrasonic2093
104-BromoanilineRoom Temp.4083
Experimental Protocol

General Procedure for the Synthesis of Bis-spiro Piperidines: [5][6]

  • In a round-bottom flask, combine the aromatic amine (1 mmol), dimedone (2 mmol), formaldehyde (3 mmol, 37-41% aqueous solution), and dichloromethane (10 mL).

  • Add the nano-γ-Al2O3/Sb(V) catalyst (30 mg).

  • Subject the reaction mixture to ultrasonic irradiation or stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product.

  • Recrystallize the crude product from ethanol to afford the pure bis-spiro piperidine derivative.

Visualization

multicomponent_mechanism Reactants Aromatic Amine (1 mmol) Dimedone (2 mmol) Formaldehyde (3 mmol) nano-γ-Al2O3/Sb(V) (30 mg) DCM (10 mL) Knoevenagel Knoevenagel Condensation (Dimedone + Formaldehyde) Reactants->Knoevenagel Intermediate1 Dimedone-Formaldehyde Adduct Knoevenagel->Intermediate1 Mannich1 First Mannich Reaction (+ Aromatic Amine, Formaldehyde) Intermediate1->Mannich1 Intermediate2 Mono-Mannich Product Mannich1->Intermediate2 Mannich2 Second Mannich Reaction (+ Dimedone-Formaldehyde Adduct) Intermediate2->Mannich2 Final_Product Bis-spiro Piperidine Mannich2->Final_Product

Caption: Proposed reaction mechanism for bis-spiro piperidine synthesis.

Method 3: Dearomatizing Spirocyclization of Ynamides

This one-pot dearomative spirocyclization of ynamides proceeds via a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated regioselective nucleophilic dearomatization to furnish diverse aza-spiro piperidine scaffolds.[5][7][8]

Data Presentation

Table 3: Substrate Scope for the Dearomatizing Spirocyclization of Ynamides [5]

EntryYnamideGrignard ReagentAcylating ReagentProductYield (%)
1N-(4-methoxyphenyl)-N-(prop-1-yn-1-yl)benzamidePhenylmagnesium bromideAcetyl chlorideSpiro[dihydropyridine-4,1'-indene] derivative85
2N-(4-methoxyphenyl)-N-(prop-1-yn-1-yl)benzamideMethylmagnesium bromideAcetyl chlorideSpiro[dihydropyridine-4,1'-indene] derivative78
3N-(4-methoxyphenyl)-N-(prop-1-yn-1-yl)benzamideEthylmagnesium bromideBenzoyl chlorideSpiro[dihydropyridine-4,1'-indene] derivative82
4N-(3,4-dimethoxyphenyl)-N-(prop-1-yn-1-yl)benzamidePhenylmagnesium bromideAcetyl chlorideSpiro[dihydropyridine-4,1'-indene] derivative80
5N-(naphthalen-2-yl)-N-(prop-1-yn-1-yl)benzamidePhenylmagnesium bromideAcetyl chlorideSpiro[dihydropyridine-4,1'-naphthalene] derivative75
6N-(4-methoxyphenyl)-N-(phenylethynyl)benzamidePhenylmagnesium bromideAcetyl chlorideSpiro[dihydropyridine-4,1'-indene] derivative70
Experimental Protocol

General Procedure for Dearomatizing Spirocyclization of Ynamides: [5]

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe2 (5 mol%).

  • Add anhydrous THF, followed by the Grignard reagent (1.1 equiv) at 0 °C.

  • Stir the mixture for 10 minutes, then add the ynamide (1.0 equiv) in THF.

  • Stir the reaction at room temperature for 2 hours.

  • Cool the reaction to -78 °C and add the acylating reagent (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization

dearomatization_pathway Ynamide Ynamide Carbomagnesiation Carbomagnesiation Ynamide->Carbomagnesiation Grignard Grignard Reagent Grignard->Carbomagnesiation Cu_Catalyst CuBr·SMe2 Cu_Catalyst->Carbomagnesiation Vinyl_Intermediate (Z)-Vinyl Metal Intermediate Carbomagnesiation->Vinyl_Intermediate Dearomatization Nucleophilic Dearomatization Vinyl_Intermediate->Dearomatization Acylating_Reagent Acylating Reagent Lewis Acid Acylating_Reagent->Dearomatization Spiro_Product Aza-spiro Dihydropyridine Dearomatization->Spiro_Product

References

Protocol for Boc Deprotection of 1,9-Diazaspiro[5.5]undecane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of analogs based on this scaffold often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for one or both of the nitrogen atoms. Efficient and clean removal of the Boc group is a critical step in the synthetic sequence. This document provides a detailed protocol for the acidic deprotection of Boc-protected 1,9-diazaspiro[5.5]undecane systems, offering guidance on reagent selection, reaction conditions, and work-up procedures.

Chemical Reaction

The Boc deprotection of a 1,9-diazaspiro[5.5]undecane system is typically achieved through acid-catalyzed hydrolysis. The reaction proceeds via protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free amine salt.

cluster_reaction Boc Deprotection Reaction Boc-protected_amine Boc-N-R Intermediate [Boc-N(H+)-R] Boc-protected_amine->Intermediate + H+ Protonation H+ Deprotected_amine_salt H2N+-R  +  CO2  +  Isobutylene Intermediate->Deprotected_amine_salt Spontaneous breakdown

Caption: General mechanism of acid-catalyzed Boc deprotection.

Recommended Protocols

Two primary methods are recommended for the Boc deprotection of 1,9-diazaspiro[5.5]undecane systems: using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane. The choice of reagent may depend on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected 1,9-diazaspiro[5.5]undecane derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-20 eq) dropwise. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

    • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

    • Alternatively, to isolate the TFA salt, the reaction mixture can be concentrated and the residue triturated with or precipitated from a non-polar solvent like diethyl ether.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine directly, which is often a stable, crystalline solid.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected 1,9-diazaspiro[5.5]undecane derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion, which typically occurs within 2-16 hours.

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold 1,4-dioxane or diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Data Summary

The following table summarizes typical conditions and outcomes for the Boc deprotection of related cyclic amine systems, which can serve as a starting point for optimizing the deprotection of 1,9-diazaspiro[5.5]undecane derivatives. Specific data for the target scaffold is limited in the public literature, hence representative examples are provided.

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc Piperidine20% TFA in DCMDCMRoom Temp.2>95Generic Protocol
N-Boc Piperidine4 M HCl in DioxaneDioxaneRoom Temp.4>95Generic Protocol
Di-Boc SpirodiamineTFADCM0 to Room Temp.3Not specified[1]
Mono-Boc-3,9-diazaspiro[5.5]undecaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of a 1,9-diazaspiro[5.5]undecane system.

Start Start: Boc-protected 1,9-diazaspiro[5.5]undecane Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C (Optional, for TFA) Dissolve->Cool Add_Acid Add Acid (TFA or HCl in Dioxane) Cool->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Workup Reaction Work-up React->Workup Isolate_Salt Isolate Amine Salt (Precipitation/Trituration) Workup->Isolate_Salt Direct Isolation Isolate_Free_Amine Isolate Free Amine (Aqueous Work-up) Workup->Isolate_Free_Amine Neutralization End_Salt End: Deprotected Amine Salt Isolate_Salt->End_Salt End_Free_Amine End: Deprotected Free Amine Isolate_Free_Amine->End_Free_Amine

Caption: Experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.

  • Side Reactions: The tert-butyl cation generated during the deprotection can potentially alkylate electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers such as triethylsilane or thioanisole can mitigate this issue.

  • Substrate Solubility: Ensure the Boc-protected starting material is fully dissolved in the chosen solvent before adding the acid.

  • Moisture: For reactions with HCl in dioxane, it is crucial to use anhydrous conditions to prevent unwanted hydrolysis of other functional groups.

  • Salt Form: The choice between TFA and HCl will determine the counter-ion of the resulting amine salt. TFA salts are often oils, while hydrochloride salts are more frequently crystalline solids. This can be a consideration for purification and handling of the final product.

By following these protocols and considerations, researchers can effectively and efficiently deprotect Boc-protected 1,9-diazaspiro[5.5]undecane systems, facilitating the synthesis of novel compounds for drug discovery and development.

References

Application Note: Analytical Characterization of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a heterocyclic compound featuring a spirocyclic core containing two nitrogen atoms. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens makes it a valuable building block in medicinal chemistry and drug discovery.[1] Accurate analytical characterization is crucial to confirm its identity, purity, and structure. This document provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₂₆N₂O₂[2][3]

  • Molecular Weight: 254.37 g/mol [3]

  • CAS Number: 25216345[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.[4][5]

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc group and the spirocyclic core. The characteristic signal for the Boc group is a sharp singlet at approximately 1.4 ppm, integrating to nine protons.[4] The protons on the piperidine rings of the spirocycle will appear as multiplets in the aliphatic region.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)~ 1.45Singlet9H
CH₂ (Piperidine rings)~ 1.5 - 1.8Multiplet8H
CH₂-N (Boc-protected ring)~ 3.2 - 3.5Multiplet4H
CH₂-NH (Unprotected ring)~ 2.7 - 3.0Multiplet4H
NH (Unprotected amine)~ 1.9 (variable)Broad Singlet1H

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide confirmation of the carbon framework. Key signals include those for the quaternary and methyl carbons of the Boc group, and the distinct signals for the carbons of the two piperidine rings.[4]

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc)~ 28.5
C(CH₃)₃ (Boc)~ 79.5
C=O (Boc)~ 155.0
Spirocyclic C~ 50 - 60
CH₂ (Piperidine rings)~ 20 - 50

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

II. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Expected MS Data

The high-resolution mass spectrum should show the protonated molecule with high mass accuracy.

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺255.2067Within 5 ppm
[M+Na]⁺277.1886Within 5 ppm

Note: m/z refers to the mass-to-charge ratio.[2]

Experimental Protocol: MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The analysis can be performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS) or by direct infusion.

    • Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Compare the observed m/z value with the calculated value to confirm the elemental composition.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the analytical characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Confirmation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR MS Mass Spectrometry (ESI-MS) MS_Sample->MS NMR_Data Acquire & Process Spectra NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for the analytical characterization.

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive analytical characterization of this compound. NMR confirms the detailed molecular structure and the presence of the Boc protecting group, while MS verifies the molecular weight and elemental composition. These detailed protocols and expected data serve as a valuable resource for researchers and scientists in ensuring the quality and identity of this important chemical building block.

References

Application Notes and Protocols for Radioligand Binding Assays of Diazaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. These molecules have garnered significant interest in drug discovery due to their ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) proteins. Consequently, they hold therapeutic potential for treating obesity, pain, and various psychotic disorders.[1] Radioligand binding assays are a cornerstone technique for characterizing the interaction of these compounds with their target receptors, enabling the determination of key pharmacological parameters such as affinity (Ki), potency (IC50), and receptor density (Bmax).[2]

This document provides detailed protocols for conducting radioligand binding assays to evaluate the interaction of diazaspiro[5.5]undecane compounds with several relevant receptor families, including sigma (σ) receptors, opioid receptors, Neuropeptide Y (NPY) receptors, and Melanin-concentrating hormone (MCH) receptors.

Data Presentation: Binding Affinities of Diazaspiro[5.5]undecane Analogs

The following tables summarize the binding affinities of representative diazaspiro[5.5]undecane compounds for various receptors. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead candidates.

Table 1: Binding Affinities (Ki) of Diazaspiro[5.5]undecane Compounds for Sigma-1 (σ₁) and Mu-Opioid (μ) Receptors.

Compound IDTarget ReceptorKᵢ (nM)Reference
7bσ₁100 - 500[3]
μ100 - 500[3]
7cσ₁100 - 500[3]
μ100 - 500[3]
7dσ₁100 - 500[3]
μ100 - 500[3]

Table 2: Inhibitory Concentrations (IC₅₀) of a Diazaspiro[5.5]undecane-Substituted Benzimidazole Derivative.

Compound IDTargetIC₅₀ (nM)Reference
18Not Specified49.0[1]

Experimental Protocols

Detailed methodologies for performing radioligand binding assays for four key receptor targets of diazaspiro[5.5]undecane compounds are provided below. These protocols describe competitive binding assays, which are used to determine the affinity of an unlabeled test compound (e.g., a diazaspiro[5.5]undecane derivative) by measuring its ability to displace a radiolabeled ligand from its receptor.

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay

This protocol is adapted from established methods for characterizing σ₁ receptor ligands.[4][5][6][7]

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells recombinantly expressing the human σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).

  • Non-specific Binding Determinate: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Diazaspiro[5.5]undecane derivatives at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 1.0 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).

    • Competitive Binding: Add membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the diazaspiro[5.5]undecane test compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mu-Opioid (μ) Receptor Binding Assay

This protocol is based on standard procedures for opioid receptor binding.[8][9][10]

Materials:

  • Membrane Preparation: Rat brain membranes or membranes from cells expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Non-specific Binding Determinate: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Diazaspiro[5.5]undecane derivatives.

  • Filtration and Scintillation Equipment: As described in Protocol 1.

Procedure:

Follow the general procedure outlined in Protocol 1, with the following modifications:

  • Incubation: Incubate at room temperature for 120 minutes.

  • Data Analysis: Use the appropriate Kd for [³H]-DAMGO in the Cheng-Prusoff equation.

Protocol 3: Neuropeptide Y (NPY) Y₂ Receptor Binding Assay

This protocol is designed for the characterization of compounds targeting the NPY Y₂ receptor.[11]

Materials:

  • Membrane Preparation: Membranes from cells expressing the human NPY Y₂ receptor.

  • Radioligand: [¹²⁵I]-Peptide YY (PYY).

  • Non-specific Binding Determinate: A high concentration of unlabeled NPY (13-36) or another suitable Y₂ receptor ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.7.

  • Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.

  • Test Compounds: Diazaspiro[5.5]undecane derivatives.

  • Filtration and Scintillation Equipment: As described in Protocol 1.

Procedure:

Follow the general procedure outlined in Protocol 1, using the specific buffers and radioligand for the NPY Y₂ receptor. The incubation is typically carried out at room temperature for 60-120 minutes.

Protocol 4: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Binding Assay

This protocol is suitable for evaluating compounds that interact with the MCH-R1.[1][12]

Materials:

  • Membrane Preparation: Membranes from cells expressing the human MCH-R1.

  • Radioligand: [¹²⁵I]-MCH.

  • Non-specific Binding Determinate: A high concentration of unlabeled MCH (e.g., 1 µM).

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[12]

  • Wash Buffer: Ice-cold wash buffer (composition may need optimization, e.g., 50 mM Tris-HCl).

  • Test Compounds: Diazaspiro[5.5]undecane derivatives.

  • Filtration and Scintillation Equipment: As described in Protocol 1.

Procedure:

Follow the general procedure outlined in Protocol 1, using the specific materials for the MCH-R1. Incubation is typically performed at room temperature for 60 minutes.

Mandatory Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Assay Execution & Data Acquisition cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay1 Add Membrane Prep prep5->assay1 assay2 Add Radioligand assay1->assay2 assay3 Add Test Compound / Buffer / Non-specific Ligand assay2->assay3 exec1 Incubate assay3->exec1 exec2 Filtration exec1->exec2 exec3 Wash exec2->exec3 exec4 Scintillation Counting exec3->exec4 analysis1 Calculate Specific Binding exec4->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: General workflow for a competitive radioligand binding assay.

Signaling Pathways

GPCR_Signaling_Pathways cluster_mu_opioid Mu-Opioid & NPY Receptor Signaling (Gαi-coupled) cluster_mch MCH-R1 Signaling (Gαi and Gαq-coupled) cluster_sigma1 Sigma-1 Receptor Signaling (Chaperone Activity) agonist_mu Opioid Agonist / NPY receptor_mu μ-Opioid / NPY Receptor agonist_mu->receptor_mu Binds g_protein_mu Gαi/o receptor_mu->g_protein_mu Activates ac_mu Adenylyl Cyclase g_protein_mu->ac_mu Inhibits camp_mu cAMP ac_mu->camp_mu Decreases pka_mu PKA camp_mu->pka_mu Inhibits response_mu Cellular Response (e.g., ↓ Neuronal Excitability) pka_mu->response_mu Leads to agonist_mch MCH receptor_mch MCH-R1 agonist_mch->receptor_mch g_protein_i_mch Gαi receptor_mch->g_protein_i_mch g_protein_q_mch Gαq receptor_mch->g_protein_q_mch ac_mch Adenylyl Cyclase g_protein_i_mch->ac_mch plc_mch PLC g_protein_q_mch->plc_mch camp_mch cAMP ac_mch->camp_mch response_mch Cellular Response camp_mch->response_mch pip2_mch PIP2 plc_mch->pip2_mch ip3_mch IP3 pip2_mch->ip3_mch dag_mch DAG pip2_mch->dag_mch ca_mch ↑ Intracellular Ca²⁺ ip3_mch->ca_mch pkc_mch PKC dag_mch->pkc_mch ca_mch->response_mch pkc_mch->response_mch ligand_sigma Sigma-1 Ligand sigma1_receptor Sigma-1 Receptor (ER) ligand_sigma->sigma1_receptor ip3r IP3 Receptor sigma1_receptor->ip3r Modulates downstream Modulation of Ion Channels & Signaling Proteins sigma1_receptor->downstream ca_release Ca²⁺ Release from ER ip3r->ca_release response_sigma Neuroprotection, etc. ca_release->response_sigma cellular_stress Cellular Stress cellular_stress->sigma1_receptor Activates downstream->response_sigma

Caption: Simplified signaling pathways for key receptor targets.

References

Application Notes and Protocols for cAMP Functional Assay of NPY Y5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) receptor Y5 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis, making it a significant target for the development of therapeutics against obesity and related metabolic disorders.[1][2] The NPY Y5 receptor couples to the Gαi subunit of the heterotrimeric G protein.[1] Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4][5] This inhibitory effect on cAMP production forms the basis of a robust functional assay for screening and characterizing NPY Y5 receptor antagonists.

These application notes provide a detailed protocol for a cell-based cAMP functional assay to determine the potency and efficacy of NPY Y5 receptor antagonists. The assay measures the ability of a test compound to reverse the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathway

The activation of the NPY Y5 receptor initiates a signaling cascade that results in the modulation of intracellular cAMP levels. The key steps are outlined below:

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Protocols

This protocol describes a common method for determining the potency of NPY Y5 receptor antagonists by measuring their ability to counteract the agonist-induced inhibition of cAMP production. The assay is typically performed in a cell line stably expressing the human NPY Y5 receptor, such as HEK293 or CHO cells.[1]

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human NPY Y5 receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.[1]

  • Agonist: Neuropeptide Y (NPY).

  • Adenylyl Cyclase Stimulator: Forskolin.[1]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[1]

  • Test Compounds: NPY Y5 receptor antagonists.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, ELISA, or bioluminescent assays).[6][7][8]

  • Plate: White, opaque 96-well or 384-well plates suitable for the chosen detection method.[6][7]

Experimental Workflow

Experimental_Workflow A Cell Seeding (e.g., HEK293-hY5R) B Overnight Incubation (Allow cells to adhere) A->B C Pre-incubation (with PDE inhibitor, e.g., IBMX) B->C D Antagonist Addition (Varying concentrations of test compounds) C->D E Agonist & Forskolin Addition (NPY + Forskolin) D->E F Incubation (Allow for cAMP modulation) E->F G Cell Lysis & cAMP Detection (Using a commercial kit) F->G H Data Analysis (Calculate IC50 values) G->H

Caption: cAMP Functional Assay Workflow.

Detailed Procedure
  • Cell Culture and Seeding:

    • Culture the NPY Y5 receptor-expressing cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, harvest the cells and seed them into a 96-well or 384-well plate at a predetermined optimal density.[9][10] Allow the cells to attach and grow overnight.

  • Assay Preparation:

    • On the day of the experiment, prepare the necessary reagents. Dilute the NPY agonist, forskolin, and test antagonists to the desired concentrations in assay buffer.

  • Pre-incubation:

    • Gently wash the cells with assay buffer.

    • Add the assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 10-20 minutes at room temperature or 37°C.[1]

  • Antagonist Treatment:

    • Add varying concentrations of the NPY Y5 receptor antagonist or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist and Forskolin Stimulation:

    • Add a fixed concentration of NPY (typically at its EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin (typically 1-10 µM) to all wells, except for the basal and forskolin-only controls.[1]

    • Incubate for a further 15-30 minutes at room temperature or 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP levels against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist. The IC50 is the concentration of the antagonist that restores 50% of the NPY-inhibited cAMP production.

Data Presentation

The potency of NPY Y5 receptor antagonists is typically reported as their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). The following tables provide a structured summary of representative data for well-characterized NPY Y5 receptor antagonists.

Table 1: Binding Affinity (Ki) of NPY Y5 Receptor Antagonists

AntagonistKi (nM) for human Y5 ReceptorReference
CGP716831.3[11]
MK-05571.6[11]
NTNCB8[11]
L-152,80426[11]
Velneperit (S-2367)High Affinity[11]

Table 2: Functional Potency (IC50) of NPY Y5 Receptor Antagonists in a cAMP Assay

AntagonistCell LineIC50 (nM)
Compound X HEK293-hY5RExample Value
Compound Y CHO-hY5RExample Value
Compound Z HEK293-hY5RExample Value

(Note: Specific IC50 values from cAMP assays are often proprietary or found within specific research publications. The table above serves as a template for presenting such data.)

Conclusion

The cAMP functional assay is a reliable and widely used method for the characterization of NPY Y5 receptor antagonists. It provides a quantitative measure of a compound's ability to modulate the receptor's signaling activity. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in the successful implementation of this assay for the discovery and development of novel NPY Y5 receptor-targeted therapeutics.

References

Application Notes and Protocols: Developing In Vivo Models for Testing Diazaspiro[5.5]undecane-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of novel therapeutics targeting a range of diseases, including neurological disorders, cancer, and chronic kidney disease.[1][2] These compounds often exhibit high affinity and selectivity for G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions.[3][4][5] Translating promising in vitro results into successful clinical candidates requires robust and relevant in vivo animal models.[6] These models are essential for evaluating the efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) of new chemical entities.[7][8][9]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on establishing and utilizing in vivo models for the preclinical assessment of diazaspiro[5.5]undecane-based drug candidates.

General Experimental Workflow

The preclinical in vivo testing of diazaspiro[5.5]undecane derivatives follows a structured workflow. This process begins with the selection of an appropriate animal model based on the drug's therapeutic target and progresses through drug administration, efficacy assessment, and terminal analyses.

G General In Vivo Experimental Workflow cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: Dosing & Treatment cluster_2 Phase 3: Efficacy & Endpoint Analysis Target Identify Therapeutic Target (e.g., GPCR, Enzyme) Disease Select Disease Indication (e.g., Schizophrenia, Cancer) Target->Disease Model Choose Animal Model (e.g., Transgenic Mouse, Xenograft) Disease->Model Acclimate Animal Acclimatization Model->Acclimate PK Preliminary PK/Tox Studies (Dose Range Finding) Acclimate->PK Groups Assign Treatment Groups (Vehicle, Drug, Positive Control) PK->Groups Dosing Drug Administration (e.g., Oral, IP, SC) Efficacy Efficacy Assessment (Behavioral Tests, Tumor Volume) Dosing->Efficacy Groups->Dosing Samples Sample Collection (Blood, Tissue) Efficacy->Samples Analysis Endpoint Analysis (Biomarkers, Histopathology) Samples->Analysis Data Data Analysis & Reporting Analysis->Data G GPCR Agonist Signaling Pathway cluster_membrane Cell Membrane Drug Diazaspiro[5.5]undecane (Agonist) GPCR GPCR (e.g., µ-Opioid Receptor) Drug->GPCR Binds & Activates G_Protein Gαi/o GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP levels decrease AC->cAMP Effect Cellular Effect (e.g., Reduced Neuronal Excitability, Analgesia) cAMP->Effect G p53-MDM2 Interaction Inhibition cluster_normal Normal State (Cancer Cell) cluster_treated Treated State p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binds Degradation p53 Degradation MDM2_1->Degradation Promotes Drug Spiro-Compound (MDM2 Inhibitor) MDM2_2 MDM2 Drug->MDM2_2 Inhibits p53_2 p53 (Stabilized) Apoptosis Apoptosis / Cell Cycle Arrest p53_2->Apoptosis Activates Transcription

References

Scale-Up Synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key molecular scaffolds is paramount. tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a crucial spirocyclic diamine building block in the development of novel therapeutics. This document provides detailed application notes and a scalable protocol for its synthesis, enabling multi-gram to kilogram-scale production.

The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. The tert-butoxycarbonyl (Boc) protected derivative is particularly valuable as it allows for selective functionalization at the unprotected nitrogen atom, making it a versatile intermediate for the synthesis of compound libraries and active pharmaceutical ingredients (APIs).

Synthetic Strategy Overview

The scale-up synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. A common and effective strategy involves the construction of the spirocyclic core via a key ring-closing reaction. One notable approach leverages a Curtius rearrangement to form a crucial isocyanate intermediate, which then undergoes an intramolecular cyclization to yield the desired diazaspirocycle. For large-scale production, considerations for process safety and efficiency, such as the use of flow chemistry, can be implemented to manage potentially hazardous intermediates and improve throughput.

Below is a detailed protocol for a multi-step synthesis suitable for scaling up the production of this compound.

Experimental Protocols

I. Synthesis of Intermediate A: 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carbonitrile

This initial step involves the cyanation of a suitable piperidine precursor.

Parameter Value
Starting Material 1-(tert-Butoxycarbonyl)piperidin-4-one
Reagents Tosylmethyl isocyanide, Ethanol, Potassium tert-butoxide
Solvent Diethyl ether
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Work-up Aqueous work-up and extraction
Purification Column chromatography
Typical Yield 85-95%

Protocol:

  • To a cooled (0 °C) solution of 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in diethyl ether, add potassium tert-butoxide (2.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

II. Synthesis of Intermediate B: 1'-(tert-Butoxycarbonyl)-[4,4'-bipiperidine]-1-carbonitrile

This step involves the reduction of one of the nitrile groups to an amine followed by intramolecular cyclization.

Parameter Value
Starting Material Intermediate A
Reagents Raney Nickel, Hydrogen gas, Ammonia in Methanol
Solvent Methanol
Temperature Room Temperature
Pressure 50 psi
Reaction Time 24 hours
Work-up Filtration and concentration
Purification Not typically required
Typical Yield 90-98% (crude)

Protocol:

  • To a solution of Intermediate A (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (catalytic amount) under an inert atmosphere.

  • Hydrogenate the mixture at 50 psi for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude Intermediate B, which is used in the next step without further purification.

III. Formation of the Spirocyclic Core: this compound

This final step involves the formation of the second piperidine ring to complete the spirocyclic system.

Parameter Value
Starting Material Intermediate B
Reagents Lithium aluminum hydride
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 12 hours
Work-up Fieser work-up
Purification Column chromatography or distillation
Typical Yield 70-85%

Protocol:

  • To a cooled (0 °C) suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF, add a solution of crude Intermediate B (1.0 eq) in THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser work-up).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation to obtain the final product, this compound.

Data Summary

Step Intermediate/Product Molecular Weight ( g/mol ) Typical Yield (%) Purity (by HPLC/GC)
IIntermediate A251.3285-95>95%
IIIntermediate B255.3790-98 (crude)-
IIIFinal Product254.3970-85>98%

Experimental Workflow

Scale_Up_Synthesis cluster_0 Step I: Synthesis of Intermediate A cluster_1 Step II: Synthesis of Intermediate B cluster_2 Step III: Formation of Spirocyclic Core start 1-(tert-Butoxycarbonyl)piperidin-4-one reagents1 Tosylmethyl isocyanide, Potassium tert-butoxide intermediateA Intermediate A: 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carbonitrile reagents1->intermediateA Cyanation reagents2 Raney Ni, H2, NH3/MeOH intermediateB Intermediate B: 1'-(tert-Butoxycarbonyl)-[4,4'-bipiperidine]-1-carbonitrile intermediateA->intermediateB reagents2->intermediateB Reductive Cyclization reagents3 Lithium aluminum hydride final_product This compound intermediateB->final_product reagents3->final_product Reduction

Caption: Synthetic workflow for the scale-up synthesis of the target molecule.

Logical Relationships in Synthesis

Logical_Relationships cluster_precursors Starting Materials & Intermediates cluster_processes Key Transformations cluster_product Final Product SM Commercially Available Starting Materials Cyanation Double Cyanation SM->Cyanation IntA Intermediate A (Dinitrile) ReductiveCyclization Selective Reduction & Intramolecular Cyclization IntA->ReductiveCyclization IntB Intermediate B (Cyclized Amine) FinalReduction Nitrile Reduction IntB->FinalReduction Cyanation->IntA ReductiveCyclization->IntB FP tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate FinalReduction->FP

Caption: Logical flow of the synthetic transformations.

Conclusion

The provided protocol offers a robust and scalable method for the synthesis of this compound. By carefully controlling reaction conditions and purification procedures, researchers and drug development professionals can reliably produce this key intermediate in the quantities required for extensive research and development programs. The modularity of this synthetic route also allows for the potential synthesis of analogs by modifying the starting materials or subsequent derivatization of the final product.

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 1,9-Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,9-diazaspiro[5.5]undecanes are a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, making them attractive cores for targeting various biological entities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a key target in the treatment of metabolic disorders like obesity and type 2 diabetes. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 1,9-diazaspiro[5.5]undecanes, with a focus on methods that have been successfully employed in the synthesis of bioactive molecules.

Synthetic Strategies Overview

The stereoselective synthesis of chiral 1,9-diazaspiro[5.5]undecanes can be challenging due to the need to control the stereochemistry at the spirocyclic center. A successful and frequently employed strategy involves the construction of the spirocyclic core through an intramolecular cyclization reaction. One of the key methods highlighted in the literature for the synthesis of pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones is a synthetic pathway that utilizes a Curtius rearrangement as the crucial step for the formation of the second piperidine ring.

This general approach begins with a substituted piperidine precursor, which undergoes a series of transformations to introduce a carboxylic acid or a related functional group that can be converted into an isocyanate. The subsequent intramolecular cyclization of the isocyanate onto a suitably positioned nucleophile within the same molecule forges the spirocyclic system. The chirality in the final product is often introduced early in the synthesis, for instance, by using a chiral starting material or through an asymmetric transformation in one of the initial steps.

The following sections provide a detailed experimental protocol for a representative stereoselective synthesis of a chiral pyrazole-fused 1,9-diazaspiro[5.5]undecane derivative, which is a known ACC inhibitor.

Key Experimental Protocol: Synthesis of a Chiral Pyrazole-Fused 1,9-Diazaspiro[5.5]undecan-2-one

This protocol is based on a multi-step synthesis that culminates in the formation of the chiral 1,9-diazaspiro[5.5]undecane core via a Curtius rearrangement and subsequent cyclization.

Logical Workflow for the Synthesis

cluster_0 Piperidine Precursor Synthesis cluster_1 Spirocycle Formation A Commercially Available Chiral Piperidine Derivative B Alkylation with Iodomethyl Pyrazole A->B LiHMDS C Ester Hydrolysis B->C Standard Conditions D Carboxylic Acid C->D E Acyl Azide Formation (Curtius Rearrangement) D->E DPPA F Intramolecular Cyclization E->F Heat G Final Product: Chiral 1,9-Diazaspiro- [5.5]undecane F->G s-BuLi or t-BuLi

Caption: General workflow for the synthesis of chiral 1,9-diazaspiro[5.5]undecanes.

Step 1: Synthesis of the Piperidine Carboxylic Acid Intermediate
  • Alkylation: To a solution of a suitable N-protected chiral 4-piperidineacetic acid ethyl ester in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C, add a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) dropwise. Stir the reaction mixture at this temperature for 1 hour. Subsequently, add a solution of the desired iodomethyl pyrazole derivative in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester from the previous step is dissolved in a mixture of methanol and water. An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid intermediate.

Step 2: Curtius Rearrangement and Spirocyclization
  • Acyl Azide Formation and Rearrangement: To a solution of the carboxylic acid intermediate in an anhydrous solvent like toluene, add diphenylphosphoryl azide (DPPA) and a tertiary amine base such as triethylamine. Heat the reaction mixture to around 85 °C for 2-3 hours. This step facilitates the formation of the acyl azide, which then undergoes a Curtius rearrangement to form the corresponding isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Intramolecular Cyclization: After the formation of the isocyanate is complete, cool the reaction mixture to a low temperature, typically -42 °C. Add a strong base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), dropwise to effect the ring-closing reaction. This step should be performed under an inert atmosphere (e.g., argon or nitrogen). The reaction is usually rapid. Upon completion, quench the reaction with a suitable proton source, such as saturated aqueous ammonium chloride.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Extract the product with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude product, the chiral pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one, is then purified by column chromatography.

Step 3: Final Deprotection and Derivatization (if applicable)

The N-protecting group on the spirocyclic core (e.g., a Boc group) can be removed under standard conditions, such as treatment with hydrochloric acid in dioxane. The resulting free amine can then be further functionalized, for example, by amide bond formation with a variety of carboxylic acids, to generate a library of final compounds for biological screening.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of a chiral pyrazole-fused 1,9-diazaspiro[5.5]undecane. Please note that specific yields and stereoselectivities will vary depending on the exact substrates and reaction conditions used.

StepProductYield (%)StereoselectivityReference
Alkylation and HydrolysisPiperidine Carboxylic Acid Intermediate~63%Chiral starting material maintainedBased on general procedures described in the synthesis of related compounds.[1]
Curtius Rearrangement & CyclizationChiral Pyrazole-Fused 1,9-Diazaspiro[5.5]undecan-2-one~91%HighBased on general procedures described in the synthesis of related compounds.[1]
N-Boc DeprotectionDeprotected Chiral 1,9-Diazaspiro[5.5]undecane CoreHighNot applicableStandard procedure.
Amide CouplingFinal N-Acylated Chiral 1,9-Diazaspiro[5.5]undecane DerivativeVariableNot applicableDependent on the specific carboxylic acid used.

Conclusion

The stereoselective synthesis of chiral 1,9-diazaspiro[5.5]undecanes is a critical process for the development of novel therapeutics. The protocol detailed above, centered around a key Curtius rearrangement and intramolecular cyclization, provides a reliable pathway to access these complex and valuable molecular scaffolds. The modularity of this synthetic route allows for the introduction of diverse substituents, making it highly amenable for structure-activity relationship (SAR) studies in drug discovery programs. Researchers and scientists in the field are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Incomplete formation of the 1,9-diazaspiro[5.5]undecane core. Ensure complete cyclization by optimizing reaction time and temperature for the specific synthetic route employed. Monitor reaction progress by TLC or LC-MS.Increased yield of the spirodiamine precursor.
Inefficient Boc protection. Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Ensure the reaction is stirred vigorously at room temperature. For less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.1 eq).Improved conversion to the mono-Boc protected product.
Degradation of starting material or product. If using strongly acidic or basic conditions for the core synthesis, ensure proper neutralization before proceeding with Boc protection. The Boc group is sensitive to strong acids.Preservation of the desired product and increased overall yield.
Poor quality of reagents. Use freshly opened or purified solvents and reagents. Ensure Boc₂O has not decomposed.Consistent and reproducible reaction outcomes.
Problem 2: Formation of Significant Amounts of Di-Boc Protected Byproduct

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Excess of Boc₂O used. Use a controlled amount of Boc₂O (1.0-1.1 equivalents). Add the Boc₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration.Minimized formation of the di-Boc byproduct.
Reaction temperature is too high. Maintain the reaction at room temperature or below (0 °C). Higher temperatures can increase the rate of the second protection step.Enhanced selectivity for the mono-Boc product.
Inappropriate base or solvent. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.Improved selectivity and reduced side reactions.
High concentration of reactants. Perform the reaction at a lower concentration to disfavor the intermolecular reaction leading to the di-Boc product.Increased preference for mono-protection.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Co-elution of the product and the di-Boc byproduct. Utilize a shallow gradient during column chromatography. A solvent system of ethyl acetate/hexanes or DCM/methanol is often effective.Successful separation of the mono- and di-Boc protected products.
Presence of unreacted 1,9-diazaspiro[5.5]undecane. Perform an acidic wash (e.g., with 1M HCl) during the work-up to remove the unreacted basic diamine as its hydrochloride salt.Removal of the starting diamine from the organic layer.
Residual Boc₂O or its byproducts. A mild basic wash (e.g., with saturated sodium bicarbonate solution) during work-up can help to hydrolyze and remove excess Boc₂O.A cleaner crude product, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis generally involves a two-step process:

  • Synthesis of the 1,9-diazaspiro[5.5]undecane core: Several methods exist for the construction of this spirocyclic diamine. A common approach involves the double Michael addition of an amine to a suitable bis-electrophile, followed by cyclization.

  • Selective mono-N-Boc protection: The resulting diamine is then reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to selectively protect one of the secondary amine groups.

Q2: How can I achieve selective mono-Boc protection of the symmetrical 1,9-diazaspiro[5.5]undecane?

A2: Achieving high selectivity for mono-protection is critical. Key strategies include:

  • Stoichiometry Control: Use of a slight excess of the diamine relative to Boc₂O or careful addition of a limited amount of Boc₂O (around 1.0 equivalent).

  • Slow Addition: Adding the Boc₂O solution dropwise to the diamine solution helps to maintain a low concentration of the protecting agent, favoring mono-protection.

  • Reaction Temperature: Performing the reaction at room temperature or below can help to control the reaction rate and improve selectivity.

Q3: What are the most common side products in this synthesis?

A3: The most common side product is the di-Boc protected 1,9-diazaspiro[5.5]undecane. Unreacted starting diamine may also be present.

Q4: What analytical techniques are recommended for monitoring the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Staining with ninhydrin can be used to visualize the free amine of the starting material and the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for tracking the consumption of starting materials and the formation of the desired product and byproducts.

Q5: What is a typical work-up procedure for the Boc protection step?

A5: A typical work-up involves:

  • Quenching the reaction with water or a mild aqueous base (e.g., NaHCO₃ solution).

  • Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Experimental Protocols

Synthesis of 1,9-Diazaspiro[5.5]undecane Dihydrochloride (Illustrative Route)

This protocol is based on established methods for the synthesis of similar spirocyclic diamines.

Materials:

  • Diethyl 3,3'-(piperidine-4,4-diyl)dipropanoate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a solution of diethyl 3,3'-(piperidine-4,4-diyl)dipropanoate in ethanol, add a solution of sodium ethoxide in ethanol.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Filter the resulting precipitate, which is the dihydrazide intermediate.

  • Subject the dihydrazide to a cyclization reaction, for example, by heating in a high-boiling point solvent or through a Curtius rearrangement followed by hydrolysis.

  • After cyclization and deprotection, acidify the solution with concentrated hydrochloric acid to precipitate 1,9-diazaspiro[5.5]undecane as its dihydrochloride salt.

  • Filter, wash with a cold solvent (e.g., acetone), and dry the salt.

Synthesis of this compound

Materials:

  • 1,9-Diazaspiro[5.5]undecane dihydrochloride

  • Sodium hydroxide (or other suitable base)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 1,9-diazaspiro[5.5]undecane dihydrochloride in water and basify to a pH of >12 with a concentrated solution of sodium hydroxide to obtain the free diamine.

  • Extract the free diamine into dichloromethane (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 1,9-diazaspiro[5.5]undecane.

  • Dissolve the free diamine in dichloromethane.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise over 30 minutes with vigorous stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC (eluent: 10% methanol in dichloromethane).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1,9-Diazaspiro[5.5]undecane Core cluster_protection Selective Boc Protection Start Starting Materials Cyclization Cyclization Reaction Start->Cyclization Diamine 1,9-Diazaspiro[5.5]undecane Cyclization->Diamine Boc_Protection Reaction with Boc₂O Diamine->Boc_Protection Purification Purification Boc_Protection->Purification Final_Product tert-Butyl 1,9-diazaspiro[5.5] undecane-9-carboxylate Purification->Final_Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Di-Boc) Start->Side_Reactions Degradation Product Degradation Start->Degradation Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Control_Stoichiometry Control Boc₂O Stoichiometry and Addition Rate Side_Reactions->Control_Stoichiometry Check_pH Ensure Neutral pH Before Boc Protection Degradation->Check_pH

Technical Support Center: Purification of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-protected diamines.

Troubleshooting Guides

Purification of mono-Boc-protected diamines can be challenging due to the presence of starting material and the di-Boc-protected byproduct, which often have similar polarities. This guide provides structured approaches to address common purification issues.

Problem 1: Difficulty in Separating Mono-Boc-Diamine, Di-Boc-Diamine, and the Unreacted Starting Diamine.

Possible Cause: The polarity of the three components is too similar for effective separation by standard column chromatography.[1]

Solutions:

  • Acid-Base Extraction: This is a highly effective primary purification step.[1] By acidifying the reaction mixture, the basic mono-Boc-protected product and the unreacted diamine are protonated and extracted into the aqueous layer. The neutral di-Boc-protected byproduct remains in the organic layer and can be separated.[1] Subsequent basification of the aqueous layer deprotonates the desired mono-Boc product and the unreacted diamine, allowing them to be extracted into a fresh organic phase.[1]

  • Column Chromatography: While challenging, it is a viable option. Careful selection of the solvent system is crucial.[1] Using a less polar eluent system can help to improve separation. Basic alumina can be used as an alternative stationary phase to silica gel.[1]

  • Flow Chemistry: Utilizing microreactor technology can provide precise control over stoichiometry and temperature, significantly enhancing the yield of the mono-protected product and simplifying purification.[1]

Problem 2: Low Yield of the Mono-Boc-Protected Diamine.

Possible Cause: Incomplete reaction or formation of significant amounts of the di-Boc byproduct.

Solutions:

  • Reaction Optimization: Ensure the reaction is stirred for a sufficient duration and at the appropriate temperature. Some protocols may require overnight stirring.[1]

  • In-situ Salt Formation: To favor mono-protection, the diamine can be converted to its mono-hydrochloride salt in-situ using reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol before the addition of Boc-anhydride.[1][2][3] This protonates one amine group, rendering it unreactive.[1]

  • Catalyst: For some substrates, the addition of a catalyst like iodine may be beneficial.[1]

Quantitative Data Summary for Purification Methods

The following table summarizes typical yields and purities obtained for mono-Boc-protected diamines using different synthetic and purification strategies.

DiamineMethodPurification TechniqueYield (%)Purity (%)Reference
(1R,2R)-cyclohexane-1,2-diamineIn-situ HCl salt formation with Me₃SiClAcid-base extraction66>99 (GC-MS)[2]
EthylenediamineHCl gas in MeOHAcid-base extraction87>97 (HPLC)[4]
1,4-Phenylenediamine1:1 mole ratio with (Boc)₂OColumn chromatography81.5 - 89.197.7 (GC-MS)[5]
Various aliphatic diamines (1,2- to 1,8-)In-situ HCl salt formation with Me₃SiClAcid-base extraction41-6893 - >99 (GC-MS)[2]

Frequently Asked Questions (FAQs)

Q1: Is the Boc group stable during silica gel column chromatography?

A1: Yes, the Boc group is generally stable under the conditions of silica gel chromatography.[1] However, it is sensitive to strong acids, so it is important to use a suitable neutral solvent system and avoid highly acidic conditions.[1][6]

Q2: My NMR spectrum of the purified product is messy. What could be the problem?

A2: A messy NMR spectrum could indicate the presence of residual impurities, such as the di-Boc byproduct or the starting diamine. It could also suggest product degradation if harsh purification conditions were used. Re-purification using one of the methods described above, or a combination of them, may be necessary.

Q3: How can I remove the excess Boc-anhydride after the reaction?

A3: Excess Boc-anhydride can be removed by washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. Alternatively, scavenger resins, like polymer-supported trisamine, can be used to react with and remove the excess anhydride.[7]

Q4: What is the best way to monitor the progress of the Boc protection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. The starting diamine, the mono-Boc product, and the di-Boc byproduct will typically have different Rf values. Staining with ninhydrin can be useful as it will stain the primary and secondary amines (starting material and mono-Boc product) but not the di-Boc product.

Experimental Protocols

Protocol 1: General Method for Selective Mono-Boc Protection using In-situ HCl Generation[3][4]
  • In a fume hood, cool a flask containing anhydrous methanol to 0 °C under an inert atmosphere.

  • Dissolve the diamine (1 equivalent) in the cooled methanol.

  • Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (e.g., 1 hour).

  • Concentrate the reaction mixture in vacuo.

  • Perform an acid-base extraction as described in the troubleshooting guide to isolate the mono-Boc-protected diamine.

Protocol 2: Acid-Base Extraction for Purification[1]
  • After the reaction, concentrate the mixture to remove the organic solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidify the mixture by adding 1M HCl solution. The mono-Boc product and unreacted diamine will move to the aqueous layer.

  • Separate the organic layer containing the di-Boc byproduct.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining di-Boc byproduct.

  • Basify the aqueous layer to a pH > 12 by adding a base such as NaOH.

  • Extract the deprotonated mono-Boc product and unreacted diamine into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the product. Further purification by column chromatography may be necessary.

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_purification Purification Strategy cluster_fractions Separated Fractions cluster_final_purification Final Purification cluster_product Final Products start Crude Reaction Mixture (Diamine, Mono-Boc, Di-Boc) extraction Acid-Base Extraction start->extraction chromatography Column Chromatography start->chromatography Direct Method di_boc Di-Boc Product (Organic Layer) extraction->di_boc mono_boc_sm Mono-Boc + Starting Material (Aqueous Layer) extraction->mono_boc_sm pure_mono_boc Pure Mono-Boc Product chromatography->pure_mono_boc basify_extract Basify & Extract mono_boc_sm->basify_extract final_chromatography Column Chromatography basify_extract->final_chromatography final_chromatography->pure_mono_boc separated_sm Separated Starting Material final_chromatography->separated_sm

Caption: Purification workflow for Boc-protected diamines.

troubleshooting_logic cluster_causes Identify the Cause cluster_solutions1 Solutions for Poor Separation cluster_solutions2 Solutions for Side Products start Low Purity of Mono-Boc Product cause1 Poor Separation start->cause1 cause2 Side Product Formation start->cause2 solution1a Optimize Column Chromatography cause1->solution1a solution1b Perform Acid-Base Extraction cause1->solution1b solution2a Use In-situ Salt Formation cause2->solution2a solution2b Optimize Reaction Conditions (Time, Temp) cause2->solution2b solution2c Consider Flow Chemistry cause2->solution2c end Pure Mono-Boc Diamine solution1a->end solution1b->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting logic for purifying mono-Boc-diamines.

References

Technical Support Center: Optimizing Boc Deprotection to Avoid Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with removing the Boc protecting group. Here you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to help you minimize side products and improve the yield and purity of your final compound.

Troubleshooting Guide

This section addresses specific issues encountered during Boc deprotection in a direct question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Question: My Boc deprotection reaction is slow or does not proceed to completion, even with standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). What is happening and how can I fix it?

  • Answer: Several factors can lead to incomplete deprotection:

    • Insufficient Acid Strength or Concentration: The reaction rate can show a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2]

    • Low Reaction Temperature: Conducting the reaction at 0 °C or below will decrease the rate of deprotection.[3]

    • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, requiring more forceful conditions for removal.[1][4]

    Recommended Solutions:

    • Gradually increase the TFA concentration in DCM (e.g., from 20% to 50%).[5]

    • Allow the reaction to warm to room temperature if it is being performed at a lower temperature.[3]

    • For sterically hindered substrates, consider increasing the reaction time or switching to a stronger acid system, such as 4M HCl in dioxane.[4][6][7] It is critical to use an effective scavenger cocktail under these more forcing conditions.[6][7]

Issue 2: Observation of an Unexpected +56 Da Mass Shift in the Product

  • Question: My LC-MS analysis shows a significant side product with a mass 56 Da higher than my expected product. What is this side product and how can I prevent its formation?

  • Answer: This mass shift corresponds to the addition of a tert-butyl group. The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[4][6][8] This electrophile can attack any nucleophilic site on your molecule, leading to unwanted alkylation.[4][9]

    Recommended Solutions:

    • The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[4][7] Scavengers are nucleophilic molecules that are more reactive or present in a higher concentration than your substrate, allowing them to trap the tert-butyl cation.[4][5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, and phenol.[3][4][5]

Issue 3: Degradation of Other Acid-Sensitive Functional Groups

  • Question: My starting material contains other acid-labile groups (e.g., tert-butyl esters, acetals, trityl groups) that are being cleaved along with the Boc group.[8] How can I deprotect the amine selectively?

  • Answer: Standard strong acid conditions (TFA, HCl) can be too harsh for molecules with multiple sensitive functionalities.[3][10] In these cases, milder or alternative deprotection methods are recommended.

    Recommended Solutions:

    • Milder Acidic Conditions: Consider using milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]

    • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage under milder conditions.[3][11]

    • Oxalyl Chloride in Methanol: This is a very mild and rapid method that is tolerant of many acid-labile functional groups, including esters.[5][10][12][13]

    • Thermal Deprotection: For some substrates, simply heating the compound in a suitable solvent like boiling water can achieve deprotection without any acid catalyst, offering a "green" alternative.[3][8][12][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection? A1: The process begins with the protonation of the carbamate oxygen by an acid (like TFA). This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[4][15] The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[4][15][16] The highly reactive tert-butyl cation is the source of most side reactions.[4][8]

Q2: Which amino acid residues are most susceptible to side reactions? A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[4][7] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[4][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da) or oxidized to methionine sulfoxide (+16 Da).[4][7][17]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[4][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[4][5][7]

Q3: How do I choose the right scavenger for my reaction? A3: The choice of scavenger depends on the sensitive residues present in your molecule. Often, a "cocktail" of scavengers is used to provide broad protection.[5] Refer to the tables below for specific recommendations.

Q4: How can I monitor the progress of the deprotection reaction? A4: Thin-Layer Chromatography (TLC) is a fast and effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the free amine, typically as a purple or yellow spot.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product.[5]

Q5: Are there environmentally friendly ("green") methods for Boc deprotection? A5: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[8][14][18] Additionally, replacing chlorinated solvents like DCM with alternatives such as THF, 2-MeTHF, ethyl acetate, or ketones is encouraged.[19] Thermal deprotection in continuous flow systems also represents a greener approach.[20][21]

Data Presentation

Table 1: Common Side Products in Boc Deprotection
Side ProductCauseAffected Residues/MoietiesPrevention Strategy
t-Butylation (+56 Da) Alkylation by the electrophilic tert-butyl cation generated during acid cleavage.[4][8]Tryptophan, Methionine, Cysteine, Tyrosine, other electron-rich aromatic rings.[4][5][7]Use of scavengers (e.g., TIS, TES, water, thioanisole).[4][7]
Aspartimide Formation Cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen under acidic conditions.[8]Aspartic acid (Asp) residues, especially in Asp-Gly sequences.Cleave at lower temperatures (≤ 5 °C).[22]
Oxidation (+16 Da) Acid-catalyzed oxidation of sulfur-containing residues.[4]Methionine, Tryptophan.[4][23]Add reducing agents like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) to the scavenger cocktail.[4][7]
Trifluoroacetylation (+96 Da) Reaction of the deprotected, nucleophilic amine with residual trifluoroacetic acid (TFA), especially during work-up.[5]The newly formed primary or secondary amine.Ensure complete removal of TFA by co-evaporation with a non-polar solvent like toluene.[5]
Table 2: Scavenger Selection for Sensitive Amino Acid Residues
Amino Acid ResidueCommon Side ReactionRecommended ScavengersNotes
Tryptophan (Trp) t-Butylation, oxidation.[4]Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Thioanisole.[4][5]EDT is particularly effective at preventing acid-catalyzed oxidation.[4] Protecting the indole nitrogen with another Boc group [Trp(Boc)] can also prevent side reactions.
Methionine (Met) S-alkylation (sulfonium salt), oxidation (sulfoxide).[4][7][17]Thioanisole, Dimethyl sulfide (DMS).[5][23]DMS can also help reduce any Met(O) that forms.[22]
Cysteine (Cys) S-alkylation.[4][7]1,2-Ethanedithiol (EDT), Thioanisole, p-Thiocresol.[5][22]EDT helps minimize disulfide bridge formation.[22]
Tyrosine (Tyr) t-Butylation of the phenolic ring.[4][7]Phenol, Anisole, m-Cresol.[4]These phenolic compounds act as decoys for the tert-butyl cation.[4]
Arginine (Arg) Modification by sulfonyl groups released from other protecting groups (e.g., Pbf, Pmc, Mtr).[24]Water, Triisopropylsilane (TIS), Thioanisole.[24]Peptides with multiple Arg residues may require extended deprotection times.[24]
Table 3: Comparison of Selected Boc Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Standard Acidolysis 20-50% TFA in DCM, RT, 0.5-4 h.[8]Fast, reliable, and well-established.Harsh conditions can cleave other acid-sensitive groups; generates reactive tert-butyl cation.[3][10]
Stronger Acidolysis 4M HCl in Dioxane, RT, 1-12 h.[8]More potent than TFA for sterically hindered substrates.[3][7]Harsh conditions; Dioxane is a suspect carcinogen.[19]
Mild (Oxalyl Chloride) Oxalyl Chloride (3 equiv.) in Methanol, RT, 1-4 h.[10][12][25]Very mild, rapid, and tolerant of many acid-labile functional groups like esters.[10][12][13]Reagent is moisture-sensitive; may form N-chloroalkyl products under reflux.[25][26]
Thermal (Green) Deionized Water, Reflux (100 °C), 15 min - 2 h.[8][12]Environmentally friendly, no acid catalyst needed.[14][18]High temperatures may cause side reactions (e.g., racemization) in sensitive substrates; not suitable for thermally labile compounds.[14]
Lewis Acid TMSI in DCM or CH₃CN, RT.[3]Mild and efficient, particularly for water-soluble zwitterionic compounds; can allow for direct product isolation without aqueous workup.[3]Reagents can be expensive or moisture-sensitive.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM [5][8]

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a final concentration of 50% TFA v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).

Protocol 2: Deprotection with HCl in Dioxane [8]

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Add appropriate scavengers if necessary.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo. The product is often isolated as the hydrochloride salt.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [10][25]

  • In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution. Caution: Gas evolution and an exotherm may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 4: Thermal Deprotection in Boiling Water [8]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.

  • Upon completion, cool the mixture and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate in vacuo.

Mandatory Visualization

Boc_Deprotection_Troubleshooting start_node Start: Boc Deprotection Reaction monitor_reaction Monitor by TLC/LC-MS start_node->monitor_reaction Run Reaction decision_node decision_node process_node process_node result_node result_node issue_node issue_node is_complete Is Deprotection Complete? monitor_reaction->is_complete Check Progress check_purity Check Purity (LC-MS) is_complete->check_purity Yes incomplete_issue Issue: Incomplete Reaction is_complete->incomplete_issue No has_side_products Side Products Present? check_purity->has_side_products Analyze Spectrum check_other_groups Other Protecting Groups Cleaved? check_purity->check_other_groups Other Peaks? clean_product Purify Product has_side_products->clean_product No identify_side_product Identify Side Product (e.g., +56 Da) has_side_products->identify_side_product Yes add_scavengers Solution: Add/Optimize Scavengers (TIS, Water, Thioanisole) identify_side_product->add_scavengers t-Butylation Suspected add_scavengers->start_node Re-run Reaction increase_conditions Solution: 1. Increase Acid Conc./Time 2. Increase Temperature 3. Use Stronger Acid (HCl/Dioxane) incomplete_issue->increase_conditions Troubleshoot increase_conditions->start_node Re-run Reaction check_other_groups->clean_product No acid_sensitive_issue Issue: Acid-Sensitive Substrate check_other_groups->acid_sensitive_issue Yes use_milder_method Solution: Use Milder Conditions (e.g., Oxalyl Chloride/MeOH, Thermal Deprotection) acid_sensitive_issue->use_milder_method Troubleshoot use_milder_method->start_node Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection experiments.

References

Technical Support Center: Overcoming Solubility Challenges of Diazaspiro[5.5]undecane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with diazaspiro[5.5]undecane intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of diazaspiro[5.5]undecane intermediates?

A1: The solubility of diazaspiro[5.5]undecane intermediates is highly dependent on their specific substitution pattern. The parent diazaspiro[5.5]undecane scaffold contains two basic nitrogen atoms, which generally imparts some degree of aqueous solubility, particularly at lower pH where these nitrogens can be protonated.[1] However, the introduction of lipophilic substituents, a common strategy in drug discovery to enhance target engagement, can significantly decrease aqueous solubility.[2] The conformational rigidity of the spirocyclic system can also influence crystal lattice energy and, consequently, solubility.[3]

Q2: How do different substituents on the diazaspiro[5.5]undecane core affect solubility?

A2: The nature of the substituents plays a crucial role in determining the overall solubility of the molecule. Here's a general guide:

  • Polar, Ionizable Groups: Introduction of acidic or basic moieties, such as carboxylic acids or additional amines, can significantly improve aqueous solubility, especially when they can be ionized by adjusting the pH. For instance, aminosubstituted 1,9-diazaspiro[5.5]undecane derivatives have shown improved thermodynamic solubility at an acidic pH of 1.2.[1]

  • Lipophilic Groups: Large, non-polar substituents like aryl or long alkyl chains will generally decrease aqueous solubility due to an increase in the molecule's hydrophobicity.

  • Hydrogen Bonding Groups: Substituents capable of hydrogen bonding (e.g., hydroxyls, amides) can have a variable effect. While they can interact with water, extensive intramolecular hydrogen bonding can sometimes lead to stable crystal lattices with low solubility.

Q3: At what pH should I expect my diazaspiro[5.5]undecane intermediate to be most soluble?

A3: Given the basic nature of the nitrogen atoms in the diazaspiro[5.5]undecane core, these compounds are generally more soluble in acidic conditions (lower pH).[1] At a pH below the pKa of the amine groups, the nitrogens will be protonated, forming positively charged species that are more readily solvated by water. Conversely, at higher pH, the free base form will predominate, which is typically less water-soluble.

Q4: Can salt formation be used to improve the solubility of these intermediates?

A4: Yes, salt formation is a highly effective strategy for improving the aqueous solubility of ionizable compounds like diazaspiro[5.5]undecane intermediates.[4] By reacting the basic nitrogen atoms with a suitable acid (e.g., hydrochloric acid, methanesulfonic acid), a more soluble salt form can be generated. The choice of the counter-ion can also influence the solubility and solid-state properties of the resulting salt.

Troubleshooting Guides

Issue 1: My diazaspiro[5.5]undecane intermediate has poor solubility in my desired reaction solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Inappropriate Solvent Choice Screen a panel of solvents with varying polarities.Prepare small-scale slurries of your compound in various solvents (e.g., DCM, THF, acetonitrile, DMF, DMSO) and visually or analytically assess solubility.
High Crystallinity Consider using a co-solvent system to disrupt crystal packing.Add a water-miscible co-solvent like ethanol, propylene glycol, or PEG 300 to your aqueous medium.[5] Start with a small percentage (e.g., 5-10% v/v) and gradually increase while monitoring solubility.
Compound is in Free Base Form Adjust the pH of the reaction mixture to favor the protonated, more soluble form.For reactions in aqueous or protic solvents, carefully add a dilute acid (e.g., 1M HCl) to lower the pH. Monitor the pH and solubility. Be mindful of the stability of other functional groups in your molecule under acidic conditions.
Issue 2: My purified diazaspiro[5.5]undecane intermediate precipitates out of solution during workup or storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Change in pH Buffer the solution or store the compound in a solvent system where it is most stable and soluble.During aqueous workup, use a buffered solution (e.g., phosphate buffer at a suitable pH) to maintain a consistent pH. For storage, dissolve the compound in a suitable organic solvent or as a salt form in an appropriate buffer.
Supersaturation Induce controlled precipitation or use an anti-solvent addition method for crystallization.If a supersaturated solution is formed, controlled cooling or the addition of a seed crystal can promote the formation of more manageable crystals. Alternatively, dissolving the compound in a good solvent and then slowly adding an anti-solvent can lead to controlled precipitation.
Low Kinetic Solubility Consider formulating the compound as an amorphous solid dispersion (ASD).Dissolve the diazaspiro[5.5]undecane intermediate and a suitable polymer carrier in a common solvent and then rapidly remove the solvent (e.g., by spray-drying or rotary evaporation). This can trap the compound in a higher-energy, more soluble amorphous state.[2][5][6]

Key Experimental Methodologies

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of the diazaspiro[5.5]undecane intermediate to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening

  • Solvent Selection: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of binary solvent mixtures with water at different volume ratios (e.g., 10%, 20%, 50% v/v co-solvent in water).

  • Solubility Measurement: Determine the solubility of the diazaspiro[5.5]undecane intermediate in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Data Analysis: Plot the solubility against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.

Visualizing Solubility Strategies

Solubility_Troubleshooting cluster_problem Problem cluster_strategies Solubility Enhancement Strategies Poor_Solubility Poor Solubility of Diazaspiro[5.5]undecane Intermediate pH_Modification pH Modification Poor_Solubility->pH_Modification Acidic/Basic nature? Co_solvents Use of Co-solvents Poor_Solubility->Co_solvents Organic solvent compatibility? Salt_Formation Salt Formation Poor_Solubility->Salt_Formation Ionizable groups? Particle_Size_Reduction Particle Size Reduction Poor_Solubility->Particle_Size_Reduction Crystalline solid? Solid_Dispersions Amorphous Solid Dispersions Poor_Solubility->Solid_Dispersions High melting point? Prodrug_Approach Prodrug Approach Poor_Solubility->Prodrug_Approach Functional groups for modification?

Caption: A flowchart illustrating various strategies to address poor solubility of diazaspiro[5.5]undecane intermediates.

Experimental_Workflow Start Solubility Issue Identified Characterize Characterize Physicochemical Properties (pKa, logP, crystallinity) Start->Characterize Screen_pH Screen Solubility vs. pH Characterize->Screen_pH Screen_Cosolvents Screen Co-solvents Characterize->Screen_Cosolvents Evaluate_Salts Evaluate Salt Forms Screen_pH->Evaluate_Salts Optimized_Conditions Optimized Solubilization Conditions Screen_Cosolvents->Optimized_Conditions Consider_Advanced Consider Advanced Methods (e.g., ASD, Nanoparticles) Evaluate_Salts->Consider_Advanced Evaluate_Salts->Optimized_Conditions Consider_Advanced->Optimized_Conditions

Caption: A typical experimental workflow for systematically addressing solubility issues.

References

Technical Support Center: Managing Diastereoselectivity in Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high diastereoselectivity during the synthesis of substituted diazaspiro[5.5]undecanes. The following troubleshooting guides and FAQs provide targeted solutions to issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in controlling diastereoselectivity for diazaspiro[5.5]undecanes?

The main challenge lies in controlling the facial selectivity during the crucial spirocyclization step. The formation of the spirocenter creates a three-dimensional structure where incoming reagents can approach from different faces, leading to a mixture of diastereomers. Key factors influencing this selectivity include the conformation of the acyclic precursor, steric hindrance from substituents, and the nature of the catalyst and reaction conditions.[1]

Q2: Which synthetic routes are commonly employed to construct the diazaspiro[5.5]undecane core?

Several strategies are utilized, with the choice depending on the desired substitution pattern and available starting materials. Prominent methods include:

  • Aza-Diels-Alder Reactions: A powerful method for constructing the six-membered nitrogen-containing rings.[2][3] The stereoselectivity can often be controlled through the use of chiral auxiliaries or catalysts.[3]

  • Pictet-Spengler Reaction: This reaction is highly effective for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline motifs, which can be precursors or part of the diazaspirocyclic framework.[4][5][6]

  • Double Michael Addition Reactions: A cascade cyclization approach where an active methylene compound reacts with a divinyl ketone derivative to form the spirocyclic core, often with good stereocontrol.[7][8]

Q3: How do substituents on the reaction precursors affect the stereochemical outcome?

Substituents play a critical role through steric and electronic effects. Bulky groups on the substrate can shield one face of the molecule, forcing the cyclization to occur from the less hindered side, thereby enhancing diastereoselectivity.[1][9] For instance, modifying protecting groups to increase their steric bulk is a common strategy to alter conformational preferences and direct the stereochemical outcome.[1]

Q4: What is the role of the catalyst in directing diastereoselectivity?

Catalysts are fundamental in controlling the stereochemical outcome.

  • Lewis Acids: Chiral Lewis acids can coordinate to the substrate, creating a rigid and organized transition state that favors the formation of one diastereomer.[10] Screening various Lewis acids (e.g., based on Ti, Sn, B, or Cu) is a common optimization step.[1][10]

  • Brønsted Acids: Chiral Brønsted acids, such as phosphoric acids, can promote reactions like the aza-Diels-Alder reaction with high stereocontrol by activating the imine through protonation and creating a specific chiral environment.[2][11]

  • Bifunctional Catalysts: Catalysts possessing both Lewis acidic and Brønsted basic sites can offer enhanced stereocontrol through a dual activation mechanism.[10]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My spirocyclization reaction results in a low diastereomeric ratio (d.r.). How can I improve it?

A low d.r. indicates a small energy difference between the transition states leading to the different diastereomers. Several factors can be adjusted to improve this.

  • Possible Cause: Reaction Temperature is Too High.

    • Troubleshooting: Lowering the reaction temperature is one of the most effective strategies to enhance selectivity.[1][9][10] Reactions run at lower temperatures (e.g., -40 °C or -78 °C) often favor the transition state with the lower activation energy, leading to a higher d.r.[1][9] It is recommended to perform a systematic temperature screening to find the optimal conditions.[10]

  • Possible Cause: Suboptimal Solvent Choice.

    • Troubleshooting: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[9][12] Conduct a solvent screen using solvents of varying properties, such as non-polar (toluene), polar aprotic (THF, CH₂Cl₂), and polar protic (ethanol), to identify the ideal medium for your reaction.[9]

  • Possible Cause: Ineffective Catalyst or Reagent.

    • Troubleshooting: The choice of catalyst is crucial for stereocontrol.[10] If using a Lewis acid-catalyzed reaction, screen a variety of acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find one that provides a more rigid transition state.[1] For asymmetric syntheses, consider screening different chiral ligands or catalyst systems.[12]

  • Possible Cause: Lack of Substrate-Based Steric Direction.

    • Troubleshooting: The steric environment of the starting materials can dictate facial selectivity. If possible, modify the substrate by introducing bulkier protecting groups or substituents.[1][9] These groups can effectively block one face of the molecule, directing the approach of the reacting partner to the opposite face.[1]

Issue 2: The spirocyclization reaction is slow, incomplete, or gives a low yield.

Low conversion can be frustrating and may be linked to catalyst, substrate, or solubility issues.

  • Possible Cause: Catalyst Deactivation or Inhibition.

    • Troubleshooting: The catalyst may be losing activity. Ensure it is pure and handled under inert conditions if air-sensitive.[12] A modest increase in catalyst loading can sometimes overcome slow reaction rates.[10] Additionally, the product itself may be inhibiting the catalyst; in such cases, running the reaction at a lower concentration might be beneficial.[10]

  • Possible Cause: Poor Solubility of Reaction Components.

    • Troubleshooting: If the substrate or catalyst is not fully dissolved, the reaction will be slow and heterogeneous. Select a solvent in which all components are fully soluble at the desired reaction temperature.[10] Gentle heating can sometimes improve solubility, but its potential negative impact on stereoselectivity must be carefully monitored.[10]

  • Possible Cause: Low Substrate Reactivity.

    • Troubleshooting: The electronic nature of your substrates can significantly impact the reaction rate.[12] For example, in an aza-Diels-Alder reaction, attaching an electron-withdrawing group to the imine nitrogen can increase the reaction rate.[3]

Issue 3: I am observing significant batch-to-batch inconsistency in the diastereomeric ratio.

Inconsistent results often point to a lack of rigorous control over reaction parameters.

  • Possible Cause: Purity and Handling of Reagents.

    • Troubleshooting: Ensure that all reagents and solvents are of consistent, high purity for every run. Many spirocyclization reactions are sensitive to moisture; use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude water, which can interfere with the catalytic cycle.[12]

  • Possible Cause: Inaccurate Temperature Control.

    • Troubleshooting: Since diastereoselectivity is often highly temperature-dependent, precise and consistent temperature control is critical. Use a cryostat for reliable low-temperature maintenance rather than fluctuating ice or dry ice baths.

  • Possible Cause: Uncontrolled Background Reaction.

    • Troubleshooting: A non-selective, uncatalyzed background reaction may be competing with the desired stereoselective pathway. Lowering the reaction temperature can help suppress the uncatalyzed reaction.[1] Additionally, ensure slow addition of reagents to maintain a low concentration of the substrate, which favors the catalyzed pathway.[1]

Data Presentation

The following tables summarize how various experimental parameters can influence the outcome of reactions used to synthesize diazaspiro[5.5]undecanes.

Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Model Aza-Diels-Alder Cyclization

EntryCatalyst (10 mol%)SolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)
1TiCl₄CH₂Cl₂2565:3585
2TiCl₄CH₂Cl₂078:2282
3TiCl₄CH₂Cl₂-7892:875
4BF₃·OEt₂CH₂Cl₂-7885:1579
5TiCl₄Toluene-7888:1271

Data is illustrative, based on principles that lower temperatures and specific catalysts improve diastereoselectivity.[2][9][10]

Table 2: Influence of Substituent Steric Bulk on Diastereoselectivity

EntrySubstrate Protecting Group (PG)Relative Steric BulkDiastereomeric Ratio (A:B)
1Benzyl (Bn)Medium70:30
2tert-Butyldimethylsilyl (TBS)High85:15
3Triisopropylsilyl (TIPS)Very High>95:5

Data is illustrative, based on the principle that increasing the steric hindrance of a directing group can significantly enhance facial selectivity.[1][9]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diastereoselective Aza-Diels-Alder Reaction

This protocol provides a representative methodology for synthesizing a substituted diazaspiro[5.5]undecane precursor.

  • Preparation:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the diene (1.2 equivalents) and anhydrous solvent (e.g., CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Reaction Initiation:

    • Add the Lewis acid catalyst (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 0.1-1.0 equivalents) dropwise to the cooled solution of the diene. Stir for 15-30 minutes.

    • In a separate flask, prepare a solution of the imine precursor (1.0 equivalent) in the same anhydrous solvent.

    • Add the imine solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring and Reaction Completion:

    • Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-24 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature.

    • Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₃) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired diastereomer.

  • Characterization:

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio of the crude product via ¹H NMR analysis by integrating characteristic, well-resolved signals for each diastereomer.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed in Spirocyclization cond_check Initial Checks: - Reagent Purity? - Anhydrous Conditions? - Accurate Temperature? start->cond_check opt_cond Optimize Reaction Conditions cond_check->opt_cond All OK mod_sub Modify Substrate Structure cond_check->mod_sub Conditions Maxed change_cat Change Catalyst System cond_check->change_cat No Improvement temp Lower Reaction Temperature (-40°C to -78°C) opt_cond->temp solvent Screen Solvents (Polarity & Coordinating Ability) opt_cond->solvent time Vary Reaction Time (Kinetic vs. Thermodynamic) opt_cond->time sterics Introduce Bulky Protecting Group mod_sub->sterics electronics Alter Electronic Properties of Substituents mod_sub->electronics lewis_acid Screen Different Lewis Acids (Ti, Sn, B, Cu) change_cat->lewis_acid chiral_cat Employ Chiral Catalyst or Auxiliary change_cat->chiral_cat G center Diastereoselective Outcome sub Substrate Structure center->sub cat Catalyst System center->cat sol Solvent center->sol temp Temperature center->temp pg Steric Bulk (Protecting Groups) sub->pg eg Electronic Effects (EWG/EDG) sub->eg la Lewis vs. Brønsted Acid cat->la lig Chiral Ligand/Auxiliary cat->lig pol Polarity sol->pol coord Coordinating Ability sol->coord kin Kinetic vs. Thermodynamic Control temp->kin G A Precursor Synthesis (Diene & Imine) B Diastereoselective Spirocyclization Reaction A->B C Aqueous Workup & Extraction B->C D Purification (Column Chromatography) C->D E Stereochemical Analysis (NMR, X-ray) D->E

References

identifying and characterizing byproducts in diazaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diazaspirocycles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .

Frequently Asked Questions (FAQs)

Q1: We are observing a low diastereomeric ratio in our [3+2] cycloaddition reaction to synthesize a spiropyrrolidine. What are the common causes and how can we improve the diastereoselectivity?

A1: Low diastereoselectivity in the synthesis of diazaspirocycles via [3+2] cycloaddition is a common challenge. The formation of multiple diastereomers complicates purification and reduces the overall yield of the desired product. Several factors can influence the stereochemical outcome of the reaction.

Common Causes and Troubleshooting Strategies:

  • Solvent Choice: The polarity of the solvent can significantly impact the transition state of the cycloaddition, thereby affecting diastereoselectivity. It is recommended to screen a variety of solvents with different polarities.

  • Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often favors the formation of the kinetically controlled and more diastereomerically pure product.

  • Catalyst System: For asymmetric syntheses, the choice of catalyst is crucial. Screening different chiral ligands or catalyst systems, such as those based on Lewis acids, can significantly enhance diastereoselectivity.

  • Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. Modifying the steric environment of the starting materials, if possible, can be a strategy to enhance diastereoselectivity.

  • Additives: The presence of additives, such as Brønsted or Lewis acids, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.

Summary of Effects of Reaction Parameters on Diastereoselectivity:

ParameterGeneral Effect on DiastereoselectivityRecommendation
Temperature Lower temperatures generally increase diastereoselectivity.Screen temperatures from -78°C to room temperature.
Solvent Polarity can stabilize or destabilize transition states, affecting selectivity.Screen a range of solvents (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).
Catalyst Chiral Lewis acids or organocatalysts can induce high diastereoselectivity.Screen various catalysts and optimize loading.
Concentration Can influence reaction rates and intermolecular vs. intramolecular pathways.Investigate the effect of reactant concentration.
Q2: How can we accurately determine the diastereomeric ratio (d.r.) of our diazaspirocycle product mixture using ¹H NMR?

A2: ¹H NMR spectroscopy is a powerful and widely used technique for determining the diastereomeric ratio of a reaction mixture. The principle lies in the fact that diastereomers are different chemical compounds and will have distinct NMR spectra. Protons in different diastereomers are in chemically non-equivalent environments, leading to separate signals with different chemical shifts.

Detailed Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude, dry reaction mixture.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean and dry NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.[1]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the nuclei. This is crucial for accurate integration.[2][3]

    • Optimize the spectral width to include all relevant signals.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.[2]

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals in the spectrum.[1][2]

    • Integrate the selected signals. Set the integral of the major diastereomer's peak to a normalized value (e.g., 1.00). The integral of the corresponding peak for the minor diastereomer will then represent the relative ratio.

    • The diastereomeric ratio is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.25, the d.r. is 1:0.25 or 4:1.

Q3: We have an unknown byproduct in our diazaspirocycle synthesis. What is a systematic workflow for its identification and characterization?

A3: The presence of an unknown byproduct can significantly impact the yield and purity of your desired diazaspirocycle. A systematic approach combining chromatographic separation and spectroscopic analysis is essential for its identification and characterization.

Troubleshooting and Characterization Workflow:

  • Initial Analysis of the Crude Reaction Mixture:

    • Analyze the crude reaction mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of components and their relative polarities and masses.

  • Isolation of the Byproduct:

    • If the byproduct is present in a significant amount, isolate it from the reaction mixture using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.[4]

  • Spectroscopic Characterization:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its exact mass and molecular formula.

    • Nuclear Magnetic Resonance (NMR): Acquire a comprehensive set of NMR spectra for the isolated byproduct:

      • ¹H NMR: Provides information about the number and types of protons and their connectivity.

      • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

      • 2D NMR (COSY, HSQC, HMBC): Helps to establish the complete connectivity of the molecule.

  • Structure Elucidation:

    • Combine the information from MS and NMR to propose a structure for the byproduct.

    • Consider common side reactions in your synthesis, such as hydrolysis, oxidation, or rearrangement, to guide your structural assignment.

Detailed Experimental Protocol for LC-MS Analysis:

  • Column: A C18 reversed-phase column is a good starting point for the separation of many organic molecules.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used. The formic acid helps to protonate the analytes for better ionization in positive ion mode.

  • Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute compounds with increasing hydrophobicity.

  • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode to obtain the mass-to-charge ratio (m/z) of the components in the mixture.

Visualizations

Troubleshooting_Low_Diastereoselectivity start Low Diastereomeric Ratio Observed check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Product by NMR/LC-MS check_conditions->analyze_crude optimize Systematic Optimization analyze_crude->optimize solvent Screen Solvents (e.g., Toluene, THF, MeCN) optimize->solvent temperature Vary Temperature (e.g., RT, 0°C, -78°C) optimize->temperature catalyst Screen Catalysts/Additives (e.g., Lewis Acids) optimize->catalyst successful Improved Diastereoselectivity solvent->successful temperature->successful catalyst->successful Byproduct_Identification_Workflow start Unknown Byproduct Detected crude_analysis Crude Analysis (TLC, LC-MS) start->crude_analysis isolation Isolation of Byproduct (Column Chromatography/Prep-HPLC) crude_analysis->isolation ms_analysis Mass Spectrometry (HRMS for Molecular Formula) isolation->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolation->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation final_structure Byproduct Structure Identified structure_elucidation->final_structure

References

resolving incomplete reactions in the synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a key intermediate in the development of various bioactive compounds.

Troubleshooting Guide: Resolving Incomplete Reactions

Incomplete reactions during the synthesis of this compound are a common challenge. This guide provides a systematic approach to identifying and resolving these issues.

Observation: Low yield of the desired mono-Boc protected product, with a significant amount of starting material (1,9-diazaspiro[5.5]undecane) remaining.

Potential Causes and Solutions:

Potential CauseRecommended Actions
Insufficient Reagent Stoichiometry - Carefully re-evaluate the molar equivalents of di-tert-butyl dicarbonate (Boc₂O). While a 1:1 molar ratio is the theoretical starting point, slight excesses of the diamine may be employed to disfavor di-protection. - Ensure accurate measurement of all reagents.
Suboptimal Reaction Temperature - The reaction is typically performed at 0 °C to room temperature. Lowering the temperature can help control the reaction rate and improve selectivity, but may require longer reaction times. - If the reaction is sluggish at lower temperatures, a gradual increase to room temperature can be attempted while monitoring for the formation of byproducts.
Poor Reagent Quality - Use a fresh, high-quality batch of Boc₂O. Over time, Boc₂O can degrade, especially if exposed to moisture. - Ensure the solvent is anhydrous, as water can react with Boc₂O and reduce its effectiveness.
Inadequate Mixing - Ensure vigorous and efficient stirring throughout the reaction, especially if the starting material has limited solubility in the chosen solvent. Poor mixing can lead to localized concentration gradients and incomplete reaction.
Incorrect Solvent - Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction. If solubility is an issue, consider exploring other aprotic solvents.

Observation: Formation of a significant amount of di-Boc protected byproduct (1,9-di-tert-butoxycarbonyl-1,9-diazaspiro[5.5]undecane).

Potential Causes and Solutions:

Potential CauseRecommended Actions
Excess Boc₂O - Reduce the molar equivalents of Boc₂O to be equimolar or slightly less than the diamine. - Employ slow, dropwise addition of the Boc₂O solution to the diamine solution to avoid localized high concentrations of the protecting agent.
Use of a Strong Base - The use of a strong base can deprotonate the mono-Boc protected product, making it more nucleophilic and prone to a second protection reaction. This synthesis is often performed without an added base.
High Reaction Temperature - Higher temperatures can favor the formation of the di-protected byproduct. Maintain the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity for the mono-protected product.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for an incomplete reaction in the synthesis of this compound?

The most frequent issue is the formation of a mixture containing the starting diamine, the desired mono-Boc product, and the di-Boc byproduct. This is due to the similar reactivity of the two secondary amine groups in the 1,9-diazaspiro[5.5]undecane starting material.

Q2: How can I improve the selectivity for the mono-Boc protected product?

A highly effective strategy is the in situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a suitable acid (e.g., HCl generated from trimethylsilyl chloride or thionyl chloride in methanol), one of the amine groups is protonated and effectively "deactivated" towards reaction with Boc₂O.[1][2] This significantly enhances the selectivity for the desired mono-protected product.

Q3: What are the key reaction parameters to control for a successful synthesis?

Careful control of stoichiometry, temperature, and the rate of addition of Boc₂O are critical. It is recommended to use a slight excess of the diamine, maintain a low reaction temperature (0 °C), and add the Boc₂O solution slowly with efficient stirring.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be used to separate the starting material, the mono-Boc product, and the di-Boc byproduct. The spots can be visualized using a suitable stain, such as ninhydrin, which will stain the free amines.

Q5: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective in separating the desired product from the starting material and the di-Boc byproduct.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection

This protocol is a general starting point and may require optimization for specific scales and equipment.

Materials:

  • 1,9-diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc₂O (1.0 equivalent) in anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirred solution of the diamine at 0 °C over a period of 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Mono-Boc Protection via in situ Mono-hydrochlorination

This protocol is designed to improve the selectivity of the mono-protection.[1][2]

Materials:

  • 1,9-diazaspiro[5.5]undecane

  • Anhydrous methanol

  • Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • 2N Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous methanol at 0 °C, add TMSCl (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of Boc₂O (1.0 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction Observed check_byproducts Analyze reaction mixture by TLC/LC-MS to identify major components start->check_byproducts is_starting_material Excess starting material? check_byproducts->is_starting_material is_diprotected Excess di-Boc product? check_byproducts->is_diprotected is_starting_material->is_diprotected No increase_boc2o Increase Boc₂O stoichiometry slightly (e.g., 1.05 eq) is_starting_material->increase_boc2o Yes decrease_boc2o Decrease Boc₂O stoichiometry (e.g., 0.95 eq of diamine) is_diprotected->decrease_boc2o Yes check_reagent_quality Verify quality of Boc₂O and ensure anhydrous conditions increase_boc2o->check_reagent_quality optimize_temp_time Increase reaction time or - cautiously - temperature check_reagent_quality->optimize_temp_time end Reaction Optimized optimize_temp_time->end slow_addition Ensure slow, dropwise addition of Boc₂O at 0 °C decrease_boc2o->slow_addition use_hcl_method Employ in situ mono-hydrochlorination protocol for improved selectivity slow_addition->use_hcl_method use_hcl_method->end

Caption: Troubleshooting workflow for incomplete mono-Boc protection.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction diamine 1,9-Diazaspiro[5.5]undecane mono_boc tert-Butyl 1,9-diazaspiro[5.5]undecane- 9-carboxylate (Product) diamine->mono_boc + Boc₂O (1 eq) mono_boc_side Mono-Boc Product di_boc Di-Boc Protected Byproduct mono_boc_side->di_boc + Boc₂O (excess)

Caption: Desired reaction pathway and common side reaction.

References

stability issues of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, particularly under acidic conditions commonly used for Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability issue arises from the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Under acidic conditions, the Boc group can be cleaved, leading to the formation of the deprotected 1,9-diazaspiro[5.5]undecane and a reactive tert-butyl cation.[3][4] This can result in incomplete reactions or the formation of undesired byproducts.

Q2: What is the general mechanism of Boc deprotection under acidic conditions?

A2: The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.[2][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[2][3]

Q3: What are the common side reactions observed during the acidic treatment of this compound?

A3: A significant side reaction is t-butylation, where the electrophilic tert-butyl cation generated during Boc deprotection alkylates nucleophilic sites on the starting material, the deprotected product, or other molecules in the reaction mixture. While the specific nucleophilic sites on the diazaspiro[5.5]undecane ring system are not extensively documented in the search results, secondary amines, if present, could be susceptible.

Q4: What are "scavengers" and why are they recommended for Boc deprotection?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[5] By reacting with the carbocation, they prevent it from causing unwanted t-butylation side reactions. Common scavengers include triisopropylsilane (TIS) and water.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.- Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).- Switch to a stronger acid system (e.g., 4M HCl in dioxane).
Short reaction time or low temperature.- Increase the reaction time and monitor progress by TLC or LC-MS.- Gently warm the reaction, but be cautious as this may increase side reactions.
Steric hindrance around the Boc group.- Employ stronger acidic conditions or longer reaction times.
Formation of Unknown Byproducts t-Butylation side reactions.- Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.
Degradation of the spirocyclic core under harsh acidic conditions.- Use milder acidic conditions (e.g., lower concentration of acid, or a weaker acid like p-toluenesulfonic acid).[6]- Perform the reaction at a lower temperature.
Difficulty in Product Isolation The product is isolated as a salt (e.g., TFA or HCl salt).- Neutralize the salt with a mild base during aqueous workup to obtain the free amine.- Be aware that the physical properties (e.g., solubility) of the salt will differ from the free base.
Residual acid (e.g., TFA) in the final product.- After removing the bulk of the solvent and acid under reduced pressure, perform a co-evaporation with a non-polar solvent like toluene to azeotropically remove residual TFA.[4]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Caution: This reaction is exothermic and evolves carbon dioxide and isobutene gas; ensure adequate ventilation.[1]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[4] The product is typically obtained as the TFA salt.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method provides an alternative to TFA and yields the hydrochloride salt of the deprotected amine.

  • Dissolution: Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess of HCl is used).

  • Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried. If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Data Presentation

Table 1: Representative Conditions for Boc Deprotection

The following data is illustrative and based on general knowledge of Boc deprotection. Actual results for this compound may vary.

Acid System Solvent Temperature (°C) Typical Reaction Time (h) Notes
20-50% TFADCM0 - RT0.5 - 2Standard conditions, product is TFA salt.
4M HClDioxaneRT1 - 4Alternative to TFA, product is HCl salt.
p-Toluenesulfonic acidToluene/Propan-2-olRT - 502 - 12Milder conditions, may require heat.[7]
Thermal (no acid)High-boiling solvent (e.g., water)>10024 - 72Green alternative, but requires high temperatures and long reaction times.[8]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Protected_Amine This compound Protonated_Intermediate Protonated Carbamate Boc_Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation Deprotected_Amine 1,9-Diazaspiro[5.5]undecane (Amine Salt) Carbamic_Acid->Deprotected_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+ tBu_Byproduct t-Butylation Byproduct tert_Butyl_Cation->tBu_Byproduct + Nucleophile

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow cluster_1 Troubleshooting Boc Deprotection Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Byproducts Byproducts Observed? Check_Completion->Check_Byproducts Yes Increase_Acid Increase Acid Concentration/Strength Incomplete->Increase_Acid Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Increase_Acid->Start Increase_Time_Temp->Start Byproducts_Present Byproduct Formation Check_Byproducts->Byproducts_Present Yes Successful_Deprotection Successful Deprotection (Proceed to Workup) Check_Byproducts->Successful_Deprotection No Add_Scavenger Add Scavenger (e.g., TIS) Byproducts_Present->Add_Scavenger Milder_Conditions Use Milder Conditions Byproducts_Present->Milder_Conditions Add_Scavenger->Start Milder_Conditions->Start

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Technical Support Center: Synthesis of 1,9-Diazaspiro[5.5]undecanes Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the synthesis of 1,9-diazaspiro[5.5]undecanes with a focus on alternative catalytic systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using alternative catalysts over traditional methods for synthesizing 1,9-diazaspiro[5.5]undecanes?

A1: Alternative catalysts, such as organocatalysts and enzymes, offer several advantages over conventional methods that often rely on harsh reagents or heavy metals. These benefits include milder reaction conditions, improved stereoselectivity, and a better environmental profile, aligning with the principles of green chemistry. Organocatalysts are generally less sensitive to moisture and oxygen, making them easier to handle than many metal catalysts.[1]

Q2: Which classes of alternative catalysts have shown promise for the synthesis of diazaspiro compounds?

A2: Several classes of alternative catalysts are being explored. Lewis acids, such as p-toluenesulfonic acid (p-TSA), have been used for the synthesis of related diazaspiro[5.5]undecane-1,5,9-trione derivatives.[1] More recently, enzymatic and organocatalytic approaches are gaining traction for the synthesis of spirocyclic compounds, offering high stereoselectivity.

Q3: Are there any commercially available enzymes that can be used for this type of synthesis?

A3: While specific enzymes tailored for 1,9-diazaspiro[5.5]undecane synthesis are not broadly available as off-the-shelf products, research into biocatalysis is rapidly advancing. Enzymes like lipases and engineered protoglobins have been utilized in the synthesis of other spirocyclic and azaspiro compounds.[2] Researchers often need to screen enzyme libraries or use engineered enzymes for specific transformations.

Q4: What are the common challenges in purifying 1,9-diazaspiro[5.5]undecanes synthesized via alternative catalytic routes?

A4: Purification can be challenging due to the polar nature of the diamine scaffold. Common issues include the removal of polar organocatalysts or residual enzyme components. Standard silica gel chromatography might require the use of polar eluents, sometimes with additives like triethylamine or ammonia to prevent product streaking. For enzymatic reactions, initial purification steps may involve protein precipitation or extraction prior to chromatographic purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,9-diazaspiro[5.5]undecanes using alternative catalysts.

Organocatalytic Synthesis
Problem Possible Causes Recommended Solutions
Low or no product yield - Inefficient Catalyst: The chosen organocatalyst may not be active enough for the specific substrate. - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. - Substrate Reactivity: Steric hindrance or electronic effects on the starting materials.- Catalyst Screening: Test a range of organocatalysts with different activation modes (e.g., enamine, iminium ion catalysis). - Condition Optimization: Systematically vary the temperature, solvent polarity, and reaction time. - Substrate Modification: If possible, modify the substrates to enhance their reactivity.
Low Diastereo- or Enantioselectivity - Poor Catalyst Control: The catalyst may not provide a sufficiently chiral environment. - Background Reaction: An uncatalyzed reaction may be competing with the desired catalytic cycle. - Product Epimerization: The product may be unstable under the reaction or workup conditions.- Catalyst Design: Use a catalyst with a more rigid chiral scaffold. - Lower Temperature: Running the reaction at a lower temperature can often improve selectivity. - Buffered Conditions: Use additives or buffered solvents to control the pH and prevent epimerization.
Difficult Catalyst Removal - High Polarity of Catalyst: The organocatalyst may have similar polarity to the product.- Acid/Base Wash: If the catalyst has acidic or basic functionality, perform an appropriate aqueous wash. - Specialized Chromatography: Consider using ion-exchange chromatography or size-exclusion chromatography.
Enzymatic Synthesis
Problem Possible Causes Recommended Solutions
Low or No Product Yield - Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. - Incorrect Cofactors or pH: The enzyme may require specific cofactors or a narrow pH range for optimal activity. - Enzyme Denaturation: The reaction temperature or solvent may be denaturing the enzyme.- Substrate Feeding: Add the substrate slowly over time to avoid high concentrations. - Buffer Optimization: Screen a range of pH values and ensure all necessary cofactors are present. - Milder Conditions: Reduce the reaction temperature and use enzyme-compatible co-solvents.
Enzyme Deactivation Over Time - Instability of the Enzyme: The enzyme may have a short half-life under the reaction conditions.- Enzyme Immobilization: Immobilize the enzyme on a solid support to improve stability and allow for easier reuse. - Use of Stabilizing Additives: Add agents like glycerol or BSA to the reaction mixture.
Difficult Product Isolation from Reaction Medium - Presence of Proteins and Other Biomolecules: The crude reaction mixture contains the enzyme and other cellular components.- Protein Precipitation: Use methods like ammonium sulfate precipitation to remove the bulk of the protein.[3] - Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous enzymatic medium. - Centrifugation/Filtration: Remove cell debris and precipitated proteins before further purification.[4]

Data Presentation

The following table summarizes representative quantitative data for different catalytic approaches to the synthesis of diazaspiro compounds. Note that direct comparisons are challenging due to variations in substrates and reaction goals.

Catalyst TypeCatalyst ExampleSubstrate ScopeReaction TimeYield (%)SelectivityReference
Lewis Acid p-TSADiarylideneacetone derivatives and N,N-dimethyl barbituric acidNot specifiedGoodNot specified[1]
Organocatalyst Quinine-derived2-ethylidene 1,3-indandiones and isatylidene-malononitriles48 hGood to ExcellentHigh diastereoselectivity[5]
Enzymatic Engineered ProtoglobinUnsaturated exocyclic N-heterocyclesNot specified21 - >99Excellent diastereo- and enantioselectivity[2]

Experimental Protocols

General Protocol for Organocatalytic Synthesis of a Spiro-Bridged Heterocycle

This protocol is a general representation based on the synthesis of spiro-bridged heterocyclic compounds and should be adapted for the specific synthesis of 1,9-diazaspiro[5.5]undecanes.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the starting materials (e.g., an enone and a nucleophile, 0.10 mmol, 1 equivalent).

  • Catalyst Addition: Add the organocatalyst (e.g., a chiral amine or thiourea derivative, 10-20 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., THF, CH₂Cl₂, 1.0 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (e.g., 24-48 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Workflow for Enzymatic Synthesis

This workflow outlines the key steps in developing an enzymatic synthesis for a diazaspiro compound.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme_Selection Enzyme Selection/ Engineering Reaction_Setup Reaction Setup (Buffer, Cofactors) Enzyme_Selection->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Incubation Incubation (Temperature, Time) Reaction_Setup->Incubation Enzyme_Removal Enzyme Removal (Precipitation/Filtration) Incubation->Enzyme_Removal Extraction Product Extraction Enzyme_Removal->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Product Final Product Chromatography->Product

Caption: General workflow for enzymatic synthesis.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield in Cyclization Reactions

This diagram illustrates a logical approach to troubleshooting low yields in the synthesis of 1,9-diazaspiro[5.5]undecanes.

Troubleshooting_Logic Start Low Yield Observed Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Active Optimize_Catalyst Screen Alternative Catalysts or Increase Loading Check_Catalyst->Optimize_Catalyst Inactive Check_Substrate Verify Substrate Quality Check_Conditions->Check_Substrate Optimal Optimize_Conditions Adjust Temperature, Solvent, or Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Purify_Substrate Re-purify Starting Materials Check_Substrate->Purify_Substrate Impure Success Improved Yield Check_Substrate->Success Pure Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Substrate->Success

Caption: Troubleshooting workflow for low reaction yield.

References

preventing racemization during the synthesis of chiral diazaspiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing racemization during the synthesis of chiral diazaspiro compounds. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you maintain stereochemical integrity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral diazaspiro compounds?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, maintaining high enantiomeric purity is essential for safety and efficacy. Racemization leads to a loss of the desired therapeutic effect and can introduce unintended biological activity, making it a critical parameter to control.

Q2: What are the common mechanistic pathways that lead to racemization in diazaspiro syntheses?

A2: Racemization in chiral diazaspiro compounds typically occurs at stereocenters that are alpha (α) to a carbonyl group, an imine, or a protonated amine. The primary mechanisms involve the formation of a planar, achiral intermediate:

  • Enolate/Enol Formation: A base can abstract an acidic α-proton from a stereocenter adjacent to a carbonyl group, forming a planar enolate. Subsequent non-stereoselective reprotonation leads to a racemic mixture. Similarly, acid catalysis can lead to a planar enol intermediate.

  • Iminium Ion-Enamine Tautomerism: Stereocenters α to an imine bond are susceptible to racemization, especially under acidic or basic conditions. The formation of a planar enamine intermediate, via an iminium ion, allows for protonation from either face, scrambling the stereocenter.

  • Spirocenter Inversion: The spirocyclic carbon itself can be prone to epimerization. Studies on 1,3-diazaspiro[4.4]nonanes have shown that this can occur even under mild acidic conditions, potentially through a ring-opening and closing mechanism that allows for inversion of configuration.

Q3: Which synthetic steps are most vulnerable to racemization?

A3: Be particularly vigilant during the following stages:

  • Cyclization/Spiroannulation: Key bond-forming reactions that establish the spirocyclic core, such as the Pictet-Spengler reaction, can be sensitive to reaction conditions that may favor racemization.

  • Deprotection: Removal of protecting groups, especially under harsh acidic or basic conditions, can lead to epimerization of nearby stereocenters.

  • Purification: Prolonged exposure to silica or alumina during column chromatography, or the use of protic or basic/acidic mobile phases, can cause on-column racemization of sensitive compounds.

  • Work-up: Aqueous work-ups involving strong acids or bases can compromise stereochemical integrity.

Troubleshooting Guides

Problem 1: My Pictet-Spengler reaction is producing a nearly racemic product, despite using a chiral catalyst.

Possible CauseRecommended Solution
Suboptimal Catalyst The choice of catalyst is critical. Chiral phosphoric acids (CPAs) are highly effective. Ensure you are using a well-established catalyst for your specific substrate class, such as a BINOL- or SPINOL-derived CPA.
Incorrect Acid Co-catalyst/Additive The reaction may require specific acidic conditions to proceed efficiently without promoting racemization. Avoid overly harsh Brønsted acids. Often, the chiral phosphoric acid catalyst itself provides sufficient acidity.
High Reaction Temperature Higher temperatures can provide the activation energy needed for racemization pathways to compete with the desired stereoselective cyclization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Water Water can interfere with the catalyst-substrate complex and promote side reactions, including hydrolysis of intermediates, which can lead to racemization. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Problem 2: I'm observing a significant drop in enantiomeric excess (% ee) after purification.

Possible CauseRecommended Solution
On-Column Racemization (Silica/Alumina) Standard silica gel is slightly acidic and its surface hydroxyl groups can catalyze epimerization. Deactivate the stationary phase by pre-treating it with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then re-equilibrating with the mobile phase. Alternatively, use a less acidic stationary phase like Florisil or consider reverse-phase chromatography.
Inappropriate Solvent System Protic solvents (like methanol) in the mobile phase can facilitate proton exchange and lead to racemization. If possible, use aprotic solvents like hexane, ethyl acetate, and dichloromethane.
Product Instability The purified compound itself may be unstable under ambient conditions. Store the product at low temperatures, under an inert atmosphere, and protected from light. If the compound has basic nitrogen atoms, consider storing it as a salt (e.g., hydrochloride or trifluoroacetate) to improve stability, provided the salt formation/liberation process does not induce racemization.

Data Presentation: Catalyst and Substrate Effects

The enantioselective Pictet-Spengler reaction is a powerful method for constructing chiral diazaspiro-like frameworks. The choice of chiral phosphoric acid (CPA) catalyst and the electronic nature of the aldehyde substrate significantly influence the stereochemical outcome.

Table 1: Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reaction of N-Benzyltryptamine [1]

EntryAldehyde (RCHO)CatalystSolventYield (%)ee (%)
1p-MeO-C₆H₄CHOC1 Toluene9781
2p-NO₂-C₆H₄CHOC1 Toluene9587
3PhCHOC1 Toluene9685
42-NaphthaldehydeC1 Toluene9485
5(CH₃)₂CHCHOC2 Toluene7770
6CyclohexanecarboxaldehydeC2 Toluene8461

Reactions performed at 70 °C with 2 mol% catalyst loading.

Catalyst Structures:

  • C1: (R)-3,3'-Bis(triphenylsilyl)-BINOL-phosphoric acid

  • C2: (R)-3,3'-Bis(3,5-bistrifluoromethylphenyl)-BINOL-phosphoric acid

This data illustrates that triphenylsilyl-substituted CPA (C1 ) is generally effective for aromatic aldehydes, while the more acidic bistrifluoromethylphenyl-substituted CPA (C2 ) is preferred for aliphatic aldehydes.[1]

Experimental Protocols

Protocol 1: Racemization-Free Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the asymmetric synthesis of a tetrahydro-β-carboline, a core structure related to many diazaspiro compounds, with minimized risk of racemization.

Materials:

  • Tryptamine derivative

  • Aldehyde or ketone

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (1-5 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

  • 4Å Molecular sieves

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Reaction Setup: To a dried Schlenk flask, add the tryptamine derivative (1.0 equiv.), the CPA catalyst (0.02 equiv.), and activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 15 minutes.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower). Lower temperatures are generally favored to enhance enantioselectivity and suppress racemization.

  • Substrate Addition: Add the aldehyde or ketone (1.1 equiv.) dropwise as a solution in anhydrous toluene.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Avoid strong acid or base. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic layers under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to neutralize acidic sites.

Protocol 2: Purification of a Base-Sensitive Chiral Diazaspiro Compound

This protocol outlines a method for purifying a chiral diazaspiro compound that is prone to epimerization in the presence of acid or base.

  • Column Preparation: Prepare a silica gel slurry in the chosen mobile phase (e.g., a hexane/ethyl acetate mixture). Add 1% (v/v) of a non-nucleophilic, volatile base like triethylamine to the slurry. Pack the column and flush with at least two column volumes of the mobile phase (containing triethylamine) to ensure the entire stationary phase is neutralized.

  • Re-equilibration: Flush the column with the desired mobile phase without triethylamine until the pH of the eluate is neutral. This step removes excess base that could interfere with product analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the compound using the planned solvent gradient. Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 30 °C) to prevent thermal degradation or racemization.

Visualizations

Logical Workflow: Troubleshooting Low Enantiomeric Excess

G start Low % ee Observed check_analysis Is the chiral analysis method (e.g., HPLC/GC) validated for resolution and accuracy? start->check_analysis validate_method Validate Analytical Method: - Check baseline resolution (Rs > 1.5) - Run known standards - Confirm linearity check_analysis->validate_method  No check_reagents Are reagents and catalyst of high purity and anhydrous? check_analysis->check_reagents  Yes validate_method->start purify_reagents Purify/Dry Reagents & Solvents: - Recrystallize chiral auxiliary - Distill solvents - Use fresh catalyst check_reagents->purify_reagents  No check_conditions Are reaction conditions (temp, time, atmosphere) optimal? check_reagents->check_conditions  Yes purify_reagents->start optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use inert atmosphere (Ar/N2) - Screen solvents check_conditions->optimize_conditions  No check_purification Does % ee drop after purification? check_conditions->check_purification  Yes optimize_conditions->start optimize_purification Modify Purification: - Neutralize silica gel - Use aprotic solvents - Minimize exposure time check_purification->optimize_purification  Yes success High % ee Achieved check_purification->success  No optimize_purification->start

Caption: A decision tree for troubleshooting low enantiomeric excess in chiral synthesis.

Signaling Pathway: Mechanism of Racemization at an α-Stereocenter

Caption: Racemization via a planar enolate/enamine intermediate.

Experimental Workflow: General Asymmetric Synthesis

G reagents Prepare Anhydrous Reagents & Solvents reaction Asymmetric Reaction (Low Temp, Inert Atm.) reagents->reaction workup Aqueous Work-up (Mild, non-racemizing) reaction->workup purification Purification (e.g., Neutralized Chromatography) workup->purification analysis Chiral Analysis (% ee determination) purification->analysis product Final Chiral Product analysis->product

Caption: Key stages in a racemization-conscious experimental workflow.

References

Validation & Comparative

The Pivotal Role of the 1,9-Diazaspiro[5.5]undecane Scaffold: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,9-diazaspiro[5.5]undecane derivatives, offering insights into their structure-activity relationships (SAR) across various biological targets. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development in this promising area of medicinal chemistry.

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery due to its conformational rigidity and synthetic tractability.[1][2] Derivatives of this scaffold have shown potent activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, making them valuable lead structures for the development of novel therapeutics for conditions such as obesity, pain, and sleep disorders.[1][3] This guide delves into the SAR of these derivatives, focusing on their interactions with neurokinin 1 (NK1) receptors, orexin receptors (OX1R and OX2R), and acetyl-CoA carboxylase (ACC).

Comparative Analysis of Biological Activity

The biological activity of 1,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. Key modification points include the nitrogen atoms at positions 1 and 9, the carbon at position 2 (often as a carbonyl group), and the fusion of aromatic or heteroaromatic rings at positions 4 and 5.[1]

Neurokinin 1 (NK1) Receptor Antagonism

Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as potent NK1 receptor antagonists, which have potential applications in the treatment of pain and inflammatory diseases.[1] The presence of a benzene ring fused to the diazaspiro core is a common feature in active compounds.[1]

Compound IDModificationIC50 (nM)Reference
9b Benzene-fused diazaspiro core with a carbonyl at position 254[1]
9c Methylated salt of 9a2.0[1]
9d Methylated salt of 9b1.9[1]

Table 1: SAR of 1,9-diazaspiro[5.5]undecane derivatives as NK1 receptor antagonists.

As shown in Table 1, the introduction of a carbonyl group at position 2 of the benzene-fused diazaspiro core can influence activity.[1] Furthermore, methylation to form the corresponding salts can dramatically increase potency, as seen in compounds 9c and 9d .[1]

Orexin Receptor Antagonism

The orexin system is a key regulator of sleep and wakefulness, and antagonists of orexin receptors are effective treatments for insomnia.[1][4] The 1,9-diazaspiro[5.5]undecane scaffold has been utilized to develop both dual and selective orexin receptor antagonists.[1] The substitution pattern at positions 1 and 9 is crucial for achieving high affinity.[1]

Compound IDTargetIC50 (nM)Reference
Derivative of core 1 (15) Dual OX1R/OX2RHigh (exact value not specified)[4]
Derivative of core 2 (19) Dual OX1R/OX2RPotent (single-digit nM)[4]
Derivative of core 2 (22) Dual OX1R/OX2RPotent (single-digit nM)[4]

Table 2: SAR of 1,9-diazaspiro[5.5]undecane derivatives as orexin receptor antagonists.

While specific IC50 values for a broad range of spiro[5.5]undecane derivatives are proprietary, the literature indicates that modifications to the core structure, such as shifting from core 1 to core 2, can significantly impact potency, with derivatives of the latter often exhibiting single-digit nanomolar activity.[4]

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a critical enzyme in fatty acid synthesis, making it an attractive target for the treatment of metabolic disorders like obesity.[1] SAR studies on 1,9-diazaspiro[5.5]undecane derivatives have identified potent inhibitors of both ACC1 and ACC2 isoforms.[1]

Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1g 73[1]
1h 115[1]

Table 3: SAR of 1,9-diazaspiro[5.5]undecane derivatives as ACC inhibitors.

The data in Table 3 highlights that substitutions at position 9 of the 1,9-diazaspiro[5.5]undecane core with bicyclic fused heteroaryl groups can lead to potent dual inhibitors of ACC1 and ACC2.[1]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are representative methodologies for the key assays cited in this guide.

Neurokinin 1 (NK1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[5][6]

1. Cell Membrane Preparation:

  • Culture cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[5]

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[5]

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.[5]

  • Centrifuge the homogenate to remove nuclei and unbroken cells.

  • Pellet the membranes by high-speed centrifugation (20,000 - 40,000 x g).[5]

  • Resuspend the final membrane pellet in a storage buffer containing 10% sucrose and store at -80°C.[5]

2. Competitive Radioligand Binding Assay:

  • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P).

  • Add varying concentrations of the unlabeled test compound.

  • For non-specific binding, include wells with a high concentration of an unlabeled known antagonist (e.g., Aprepitant).[5]

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.[6]

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Calculate the Ki value from the IC50 value determined from the competition curve.

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a functional assay to measure the antagonist activity of test compounds at the orexin 2 receptor (OX2R) by monitoring changes in intracellular calcium.[7][8]

1. Cell Culture and Dye Loading:

  • Plate HEK293 cells stably expressing the human OX2R in a 96-well, black-walled, clear-bottom plate.[7]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Addition and Signal Detection:

  • Wash the cells to remove excess dye.

  • Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.[7]

  • Add varying concentrations of the test antagonist compound to the wells and incubate.

  • Add a fixed concentration of an orexin agonist (e.g., Orexin-A) to stimulate the receptor.[7]

  • Immediately measure the change in fluorescence intensity over time.[7]

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response against the logarithm of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against ACC by measuring the production of ADP.[9]

1. Reaction Setup:

  • In a 96-well plate, add the ACC enzyme (ACC1 or ACC2).

  • Add the substrates: acetyl-CoA, ATP, and bicarbonate.[10]

  • Add varying concentrations of the test inhibitor compound (typically dissolved in DMSO).

  • Include controls with no inhibitor (vehicle control) and a known ACC inhibitor.[9]

2. Enzymatic Reaction and Detection:

  • Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Stop the reaction.

  • Measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay.[9] This assay converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

3. Data Analysis:

  • Measure the luminescence in each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response PKC Protein Kinase C PKC->Cellular_Response DAG->PKC SubstanceP Substance P SubstanceP->NK1R Binds & Activates Antagonist 1,9-Diazaspiro[5.5]undecane Derivative (Antagonist) Antagonist->NK1R Blocks Binding

Caption: Simplified signaling pathway of the Neurokinin 1 (NK1) receptor.

Orexin_Receptor_Antagonist_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow Plate_Cells 1. Plate OX2R-expressing cells Load_Dye 2. Load cells with Ca²⁺ sensitive dye Plate_Cells->Load_Dye Add_Antagonist 3. Add 1,9-diazaspiro[5.5]undecane derivative (antagonist) Load_Dye->Add_Antagonist Add_Agonist 4. Add Orexin-A (agonist) Add_Antagonist->Add_Agonist Measure_Fluorescence 5. Measure fluorescence change (FLIPR) Add_Agonist->Measure_Fluorescence Data_Analysis 6. Analyze data and determine IC50 Measure_Fluorescence->Data_Analysis ACC_Inhibition_Mechanism cluster_reaction Fatty Acid Synthesis Pathway (Rate-Limiting Step) AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP Inhibitor 1,9-Diazaspiro[5.5]undecane Derivative (Inhibitor) Inhibitor->ACC Inhibits

References

comparing the efficacy of different diazaspiro[5.5]undecane-based NPY Y5 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various diazaspiro[5.5]undecane-based antagonists targeting the Neuropeptide Y Y5 (NPY Y5) receptor, a key player in the regulation of food intake and energy homeostasis. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual diagrams of relevant biological and experimental pathways.

The NPY Y5 receptor has been a significant target in the pursuit of anti-obesity therapeutics due to its role in mediating the orexigenic (appetite-stimulating) effects of Neuropeptide Y. The diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of potent and selective NPY Y5 antagonists.

Efficacy Comparison of 4,5-Benzene-Fused 1,9-Diazaspiro[5.5]undecane Derivatives

A key series of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivatives has been investigated for their antagonistic activity at the NPY Y5 receptor. The following table summarizes the in vitro binding affinities of these compounds, presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower IC50 values are indicative of higher binding affinity.

Compound ReferenceStructureNPY Y5 Binding Affinity (IC50)
3a N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-9-(3-chlorobenzyl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3b 9-(3-chlorobenzyl)-N-(1-propionyl-2,3-dihydro-1H-indol-6-yl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 500 nM
3c N-(1-butyryl-2,3-dihydro-1H-indol-6-yl)-9-(3-chlorobenzyl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 500 nM
3d 9-(3-chlorobenzyl)-N-(1-isobutyryl-2,3-dihydro-1H-indol-6-yl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 500 nM
3e 9-(3-chlorobenzyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3f 9-(3-chlorobenzyl)-N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3g 9-(3-chlorobenzyl)-N-[1-(2-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3h 9-(3-chlorobenzyl)-N-[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3i 9-(3-chlorobenzyl)-N-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3j 9-(3-chlorobenzyl)-N-[1-(4-chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3k 9-(3-chlorobenzyl)-N-[1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3l 9-(3-chlorobenzyl)-N-(1-isonicotinoyl-2,3-dihydro-1H-indol-6-yl)-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3m 9-(3-chlorobenzyl)-N-[1-(phenylacetyl)-2,3-dihydro-1H-indol-6-yl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM
3n N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-9-[(5-chloro-1H-indol-2-yl)methyl]-1,9-diazaspiro[5.5]undecane-3-carboxamide< 100 nM

Note: The IC50 values are sourced from a review by Sashidhara et al., which references the primary study by Poindexter et al.[1] The review indicates that the IC50 values for compounds 3a and 3e-3n are below 100 nM, while for compounds 3b-3d, they are below 500 nM. For a more precise quantitative comparison, consulting the original research is recommended.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays used to evaluate the efficacy of NPY Y5 antagonists.

Radioligand Binding Assay for NPY Y5 Receptor

This assay is employed to determine the binding affinity of the test compounds for the NPY Y5 receptor.

Cell Culture and Membrane Preparation:

  • Insect cells (e.g., BRI-TN-5BI-4) or other suitable host cells are infected with a recombinant baculovirus carrying the gene for the human NPY Y5 receptor.

  • Following incubation to allow for receptor expression, the cells are harvested.

  • The cells are then lysed, and the cell membranes containing the NPY Y5 receptors are isolated through centrifugation.

Binding Assay Protocol:

  • The cell membrane preparations are incubated with a radiolabeled ligand, typically Iodine-125 labeled Peptide YY ([¹²⁵I]PYY).

  • Varying concentrations of the unlabeled diazaspiro[5.5]undecane-based antagonist are added to compete with the radioligand for binding to the Y5 receptors.

  • The mixture is incubated to reach binding equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.

  • The IC50 value is determined by analyzing the competition binding data using non-linear regression.

Calcium Mobilization Functional Assay

This assay assesses the functional antagonist activity of the compounds by measuring their ability to block agonist-induced intracellular calcium mobilization, a downstream signaling event of NPY Y5 receptor activation.

Cell Culture and Dye Loading:

  • A cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

Assay Protocol:

  • The dye-loaded cells are pre-incubated with varying concentrations of the diazaspiro[5.5]undecane-based antagonist.

  • A known NPY Y5 receptor agonist (e.g., NPY) is then added to the cells to stimulate receptor activation.

  • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC50 or EC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the evaluation process of these antagonists.

NPY_Y5_Signaling_Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds Gq Gq protein Y5R->Gq Activates Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->Y5R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Orexigenic effects) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Diazaspiro[5.5]undecane derivatives) Binding_Assay Radioligand Binding Assay (NPY Y5 Receptor) Compound_Synthesis->Binding_Assay Functional_Assay Calcium Mobilization Assay (Functional Antagonism) Compound_Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Compound Lead Compound Selection SAR_Analysis->Lead_Compound Animal_Models Animal Models of Obesity (e.g., Diet-Induced Obese Mice) Lead_Compound->Animal_Models Food_Intake_Study Food Intake Studies Animal_Models->Food_Intake_Study Body_Weight_Study Body Weight Measurement Animal_Models->Body_Weight_Study Efficacy_Confirmation Confirmation of Anti-Orexigenic Efficacy Food_Intake_Study->Efficacy_Confirmation Body_Weight_Study->Efficacy_Confirmation

Caption: Experimental Workflow for NPY Y5 Antagonist Evaluation.

References

The Critical Link: Correlating In Vitro Efficacy and In Vivo Performance of Diazaspiro[5.5]undecane Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of physiological pathways. For researchers and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount for advancing these promising compounds through the development pipeline. This guide provides a comparative analysis of diazaspiro[5.5]undecane derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of these drug candidates.

Correlating In Vitro and In Vivo Data: An Experimental Workflow

The journey from a promising compound in a test tube to a viable therapeutic agent is a complex process of correlating data from simplified, controlled in vitro environments to the multifaceted biological systems in vivo. The following workflow illustrates the typical progression for diazaspiro[5.5]undecane drug candidates.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial Library Lead Identification Lead Identification Primary Screening->Lead Identification Hit Confirmation Lead Optimization Lead Optimization Lead Identification->Lead Optimization SAR Studies In Vitro ADME In Vitro ADME Lead Optimization->In Vitro ADME Optimized Leads Preclinical Candidate Selection Preclinical Candidate Selection In Vitro ADME->Preclinical Candidate Selection IVIVC Pharmacokinetic Studies Pharmacokinetic Studies Preclinical Candidate Selection->Pharmacokinetic Studies Candidate Drug Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Dosing Regimen Toxicity Studies Toxicity Studies Pharmacodynamic Studies->Toxicity Studies Efficacy & Safety

Caption: A generalized workflow for the in vitro to in vivo correlation of drug candidates.

Comparative Analysis of Diazaspiro[5.5]undecane Derivatives

The following tables summarize the in vitro and in vivo data for representative diazaspiro[5.5]undecane drug candidates targeting different receptors.

Table 1: In Vitro Activity of Diazaspiro[5.5]undecane Derivatives
Compound IDTargetAssay TypeSpeciesIC50 / pKiReference
YM-44778 NK1 / NK2Radioligand BindingCHO-K1 cellspKi = 8.08 (NK1), 8.55 (NK2)[1]
YM-44781 NK1 / NK2Radioligand BindingCHO-K1 cellspKi = 9.09 (NK1), 9.94 (NK2)[1]
Compound 9d NK1Radioligand BindingGuinea PigIC50 = 1.9 nM[1]
Compound Series 3a-n NPY Y5Radioligand BindingInsect cellsIC50 < 10 µM[1]
Compound 1g ACC1 / ACC2Enzymatic AssayHumanIC50 = 7 nM (ACC1), 3 nM (ACC2)[1]
Compound 1h ACC1 / ACC2Enzymatic AssayHumanIC50 = 11 nM (ACC1), 5 nM (ACC2)[1]
Table 2: In Vivo Efficacy of Diazaspiro[5.5]undecane Derivatives
Compound IDTargetAnimal ModelIn Vivo AssayEfficacy (ID50 / MED)Reference
YM-44778 NK1 / NK2Guinea PigDrug-induced bladder contractionIC50 = 100 µg/kg[1]
YM-44781 NK1 / NK2Guinea PigDrug-induced bladder contractionIC50 = 27 µg/kg[1]
Compound 9d NK1Guinea PigSubstance P-induced bronchoconstrictionID50 = 24 µg/kg[1]

Signaling Pathways of Therapeutic Targets

Understanding the downstream signaling cascades of the molecular targets is crucial for interpreting both in vitro and in vivo results.

Neurokinin-1 (NK1) Receptor Signaling

Activation of the NK1 receptor by its endogenous ligand, Substance P, triggers a cascade of intracellular events primarily through Gq/11 and Gs proteins, leading to downstream effects like inflammation and pain transmission.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq/11 Gq/11 NK1R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Downstream Effects Inflammation, Pain Ca2+ release->Downstream Effects PKC->Downstream Effects

Caption: Simplified signaling pathway of the Neurokinin-1 Receptor (NK1R).

Neuropeptide Y (NPY) Y5 Receptor Signaling

The NPY Y5 receptor, a G-protein coupled receptor, plays a significant role in the regulation of food intake and energy balance. Its activation by NPY leads to the inhibition of adenylyl cyclase and subsequent cellular responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm NPY NPY Y5R Y5R NPY->Y5R Binds Gi Gi Y5R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP [cAMP] AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Increased Food Intake PKA->Cellular Response Modulates

Caption: Simplified signaling pathway of the Neuropeptide Y Y5 Receptor (Y5R).

Acetyl-CoA Carboxylase (ACC) Signaling

ACC is a key enzyme in the fatty acid synthesis pathway. Its activity is regulated by both allosteric mechanisms and post-translational modifications, influencing cellular metabolism.

G Citrate Citrate ACC ACC Citrate->ACC Activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC Substrate Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis AMPK AMPK AMPK->ACC Inhibits Insulin Insulin PI3K/Akt PI3K/Akt Insulin->PI3K/Akt Activates PI3K/Akt->ACC Activates

References

Comparative Cross-Reactivity Profiling of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of various analogs based on the 1,9-diazaspiro[5.5]undecane scaffold. The data presented herein is compiled from multiple studies investigating the therapeutic potential of this privileged heterocycle in different target classes. Due to the nature of targeted drug discovery efforts, a comprehensive cross-reactivity screen for a single series of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate analogs against a broad, standardized panel is not publicly available. This guide, therefore, synthesizes fragmented data to offer insights into the selectivity of different analog series.

Introduction to the 1,9-diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core is a three-dimensional and structurally novel scaffold that has been increasingly utilized in drug discovery. Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to high affinity and selectivity for various biological targets. Analogs of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of acetyl-CoA carboxylase (ACC), dual antagonists for neurokinin (NK) receptors, dual agonists/antagonists for opioid and sigma receptors, and inhibitors of the methyltransferase METTL3.

Data Presentation: Quantitative Comparison of Analog Selectivity

The following tables summarize the available quantitative data on the potency and selectivity of various 1,9-diazaspiro[5.5]undecane analog series.

Table 1: Selectivity of 1,4,9-Triazaspiro[5.5]undecan-2-one Analogs as METTL3 Inhibitors

CompoundMETTL3 IC50 (nM)METTL16 IC50 (µM)Selectivity (METTL16/METTL3)
UZH1a >10,000>50-
STM2457 7>50>7140
Analog 1 5.0>50>10000
UZH2 (Analog 22) 5>50>10000

Data synthesized from studies on METTL3 inhibitors.[1][2][3]

Table 2: Dual μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R) Activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

CompoundMOR Ki (nM)σ1R Ki (nM)α1A Receptor Inhibition (%) @ 1 µM
Analog 7e <100<100Not Reported
Analog 7f <100<100Not Reported
Analog 7g <100<100Not Reported
Reference Compound Not ReportedNot Reported<50

Data from studies on dual MOR/σ1R ligands.[4][5]

Table 3: Activity of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

CompoundGABA-A R Ki (nM)Subtype Selectivity
2027 1030Low
018 88Preference for α3,4,5-containing subtypes
1e 180Superior selectivity for extrasynaptic α4βδ vs α1- and α2-containing subtypes

Data from studies on GABA-A receptor antagonists.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Radioligand binding assays are widely used to determine the affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Protocol for MOR and σ1R Binding Assays:

  • Membrane Preparation: Membranes are prepared from cells heterologously expressing the human μ-opioid receptor (MOR) or σ1 receptor (σ1R).

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl, pH 7.4, is used.

  • Radioligand: For MOR binding, [3H]-DAMGO is commonly used. For σ1R binding, --INVALID-LINK---pentazocine is a standard choice.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Protocol for METTL3 Inhibition Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET):

  • Reagents: Recombinant human METTL3/METTL14 complex, a biotinylated RNA substrate, S-adenosyl-L-methionine (SAM), and a detection antibody cocktail containing a europium-labeled anti-m6A antibody and streptavidin-allophycocyanin (APC).

  • Reaction: The enzymatic reaction is carried out by incubating the METTL3/METTL14 complex with the RNA substrate and SAM in the presence of varying concentrations of the inhibitor.

  • Detection: The reaction is stopped, and the detection reagents are added. If the RNA is methylated, the europium-labeled antibody binds, bringing it in proximity to the streptavidin-APC bound to the biotinylated RNA, resulting in a FRET signal.

  • Data Analysis: The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_GPCR GPCR Signaling Ligand Diazaspiro Analog (e.g., MOR Agonist) GPCR G-Protein Coupled Receptor (e.g., MOR) Ligand->GPCR Binds to G_protein Gαi/o G-protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow Compound Diazaspiro[5.5]undecane Analog Library Primary_Screen Primary Target Assay (e.g., METTL3 TR-FRET) Compound->Primary_Screen Hit_Selection Hit Selection (Potency & SAR) Primary_Screen->Hit_Selection Selectivity_Panel Broad Selectivity Panel (e.g., Eurofins SafetyScreen) Hit_Selection->Selectivity_Panel Data_Analysis Data Analysis (Selectivity Profiling) Selectivity_Panel->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Logical_Relationship cluster_logic Factors Influencing Selectivity Scaffold 1,9-Diazaspiro[5.5]undecane Core Selectivity Target Selectivity Scaffold->Selectivity Provides 3D framework Substituents Substituents at N1 and N9 Substituents->Selectivity Dictates specific interactions Target_Topology Binding Pocket Topology & Electrostatics Target_Topology->Selectivity Determines binding feasibility

References

A Comparative Guide to the Synthetic Routes of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic diamine scaffold, specifically the 1,9-diazaspiro[5.5]undecane core, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure can offer advantages in target binding and pharmacokinetic properties. The tert-butyl carbamate (Boc)-protected derivative, tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, is a key intermediate in the synthesis of these complex molecules. This guide provides a comparative analysis of two distinct synthetic routes to this important building block, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Synthetic Route Comparison

Two primary synthetic strategies for the preparation of this compound are outlined below. The first is a multi-step approach involving the construction of the spirocycle through a double reductive amination. The second route utilizes a Dieckmann condensation to form a key cyclic intermediate.

ParameterRoute 1: Double Reductive AminationRoute 2: Dieckmann Condensation Approach
Starting Materials Diethyl malonate, Paraformaldehyde, 3-Aminopropan-1-olDiethyl 4,4-piperidinedicarboxylate, 3-Bromopropylamine hydrobromide
Key Reactions Knoevenagel condensation, Michael addition, Double reductive amination, Boc protectionN-alkylation, Dieckmann condensation, Decarboxylation, Reductive amination, Boc protection
Overall Yield Not explicitly stated, multi-step processNot explicitly stated, multi-step process
Reagents & Conditions Piperidine, Acetic acid, Sodium borohydride, Di-tert-butyl dicarbonateSodium ethoxide, Hydrochloric acid, Sodium cyanoborohydride, Di-tert-butyl dicarbonate
Advantages Convergent approachPotentially shorter sequence to a key intermediate
Disadvantages Multiple steps may lead to lower overall yieldPotential for side reactions during Dieckmann condensation

Experimental Protocols

Route 1: Synthesis via Double Reductive Amination

This route constructs the 1,9-diazaspiro[5.5]undecane core through a sequence of reactions culminating in a double reductive amination to form both piperidine rings simultaneously.

Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate

  • To a solution of diethyl malonate in a suitable solvent, add a catalytic amount of a base (e.g., piperidine).

  • Add acrylonitrile dropwise at a controlled temperature.

  • The reaction mixture is stirred until completion, monitored by TLC.

  • The product is isolated by extraction and purified by distillation or chromatography.

Step 2: Synthesis of 1,9-Diazaspiro[5.5]undecane-2,8-dione

  • The diethyl 2,2-bis(2-cyanoethyl)malonate is subjected to reductive cyclization using a suitable reducing agent (e.g., Raney Nickel) under a hydrogen atmosphere.

  • This reaction forms the spirocyclic dione.

  • The product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of 1,9-Diazaspiro[5.5]undecane

  • The 1,9-diazaspiro[5.5]undecane-2,8-dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.

  • The reaction is quenched carefully, and the product is isolated by extraction.

Step 4: Synthesis of this compound

  • To a solution of 1,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O.

  • The reaction is stirred at room temperature until completion.

  • The product is isolated by evaporation of the solvent and purified by chromatography.

Route 2: Synthesis via Dieckmann Condensation

This approach utilizes an intramolecular Dieckmann condensation to form one of the piperidine rings, followed by the formation of the second ring.

Step 1: Synthesis of Diethyl 1-(3-aminopropyl)-4,4-piperidinedicarboxylate

  • Diethyl 4,4-piperidinedicarboxylate is reacted with 3-bromopropylamine hydrobromide in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile.

  • The reaction is heated to drive the N-alkylation.

  • The product is isolated by extraction and purified by chromatography.

Step 2: Synthesis of Ethyl 2-oxo-1,9-diazaspiro[5.5]undecane-8-carboxylate

  • The aminodiester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to induce an intramolecular Dieckmann condensation.

  • The resulting β-keto ester is isolated after acidic workup.

Step 3: Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one

  • The β-keto ester is hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid).

  • The product is isolated by neutralization and extraction.

Step 4: Synthesis of 1,9-Diazaspiro[5.5]undecane

  • The spirocyclic lactam is reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride in THF.

Step 5: Synthesis of this compound

  • The resulting 1,9-diazaspiro[5.5]undecane is protected with a Boc group using di-tert-butyl dicarbonate as described in Route 1, Step 4.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Double Reductive Amination cluster_route2 Route 2: Dieckmann Condensation A1 Diethyl Malonate B1 Diethyl 2,2-bis(2-cyanoethyl)malonate A1->B1 Acrylonitrile, Piperidine C1 1,9-Diazaspiro[5.5]undecane-2,8-dione B1->C1 Raney Ni, H2 D1 1,9-Diazaspiro[5.5]undecane C1->D1 LiAlH4 E1 This compound D1->E1 (Boc)2O A2 Diethyl 4,4-piperidinedicarboxylate B2 Diethyl 1-(3-aminopropyl)-4,4-piperidinedicarboxylate A2->B2 3-Bromopropylamine, K2CO3 C2 Ethyl 2-oxo-1,9-diazaspiro[5.5]undecane-8-carboxylate B2->C2 NaOEt D2 1,9-Diazaspiro[5.5]undecan-2-one C2->D2 HCl, Heat F2 1,9-Diazaspiro[5.5]undecane D2->F2 LiAlH4 E2 This compound F2->E2 (Boc)2O

A Head-to-Head Comparison of Boc versus Cbz Protecting Groups for Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a detailed head-to-head comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the diazaspiro[5.5]undecane scaffold. This comparison is supported by experimental data to facilitate informed decisions in synthetic planning.

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The selective protection of one of the two secondary amine functionalities is often a key challenge in the elaboration of these molecules. Both Boc and Cbz are widely used for this purpose, and their distinct characteristics in terms of stability, introduction, and cleavage make them suitable for different synthetic strategies.

At a Glance: Key Differences Between Boc and Cbz

PropertyBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Base (e.g., NEt₃, NaOH) in an organic solvent (e.g., CH₂Cl₂, THF)Base (e.g., Na₂CO₃, NEt₃) in an aqueous or organic solvent
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability (Cleavage) Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]
Cleavage Byproducts Isobutylene and CO₂Toluene and CO₂
Orthogonality Orthogonal to Cbz (cleaved under different conditions).Orthogonal to Boc (cleaved under different conditions).

Experimental Data: Protection and Deprotection of Diazaspiro[5.5]undecanes

Table 1: Mono-Protection of Diazaspiro[5.5]undecanes

Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reference
Boc1. Me₃SiCl, MeOH, 0 °C to rt2. (Boc)₂O, H₂O, rt, 1 hCyclohexane-1,2-diaminemono-Boc-cyclohexane-1,2-diamine66[2]
CbzCbz-Cl, aq. Na₂CO₃, 0 °CGeneral AminesN-Cbz-amine>90[3]

Note: Data for a closely related diamine is used for Boc protection due to the lack of a specific published procedure for diazaspiro[5.5]undecane mono-Boc protection. The Cbz data is for general amines and represents a typical high-yielding protocol.

Table 2: Deprotection of N-Protected 3,9-Diazaspiro[5.5]undecanes

Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reference
Boc4N HCl in 1,4-dioxane, CH₂Cl₂, rtN-Boc-3,9-diazaspiro[5.5]undecane derivative3,9-diazaspiro[5.5]undecane derivativeNot Reported[4]
BocTFA in CH₂Cl₂, rtN-Boc-3,9-diazaspiro[5.5]undecane derivative3,9-diazaspiro[5.5]undecane derivativeNot Reported[4]
CbzH₂ (1 atm), 10% Pd/C, MeOH, rtGeneral N-Cbz-aminesDeprotected amine>95[3]

Note: While the deprotection of a Boc-protected 3,9-diazaspiro[5.5]undecane derivative has been described, the yield was not specified. The Cbz deprotection data is for general amines and represents a typical high-yielding protocol.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Diamine[2]

This protocol describes a method for the selective mono-Boc protection of a diamine, exemplified with cyclohexane-1,2-diamine, which can be adapted for diazaspiro[5.5]undecanes.

  • To a solution of the diamine in anhydrous methanol at 0 °C, add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Add 1 mL of water, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to >12 with NaOH.

  • Extract the product into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: General Procedure for Boc Deprotection[4]

This protocol describes the deprotection of an N-Boc-3,9-diazaspiro[5.5]undecane derivative.

  • Method A: Using HCl in Dioxane

    • Dissolve the N-Boc protected diazaspiro[5.5]undecane in dichloromethane.

    • Add a solution of 4N HCl in 1,4-dioxane.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

  • Method B: Using Trifluoroacetic Acid (TFA)

    • Dissolve the N-Boc protected diazaspiro[5.5]undecane in dichloromethane.

    • Add trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature until completion.

    • Remove the solvent and TFA under reduced pressure to obtain the TFA salt of the deprotected amine.

Protocol 3: General Procedure for Cbz Protection of an Amine[3]
  • Dissolve the amine in an aqueous solution of sodium carbonate at 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis[3]
  • Dissolve the N-Cbz protected amine in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Logical Workflow for Protecting Group Selection

The choice between Boc and Cbz for the protection of a diazaspiro[5.5]undecane depends on the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reactions.

G start Start: Diazaspiro[5.5]undecane Synthesis protect Protect one amine start->protect boc Use Boc Group protect->boc If subsequent steps are sensitive to hydrogenolysis cbz Use Cbz Group protect->cbz If subsequent steps are sensitive to strong acid next_steps Further Synthetic Steps boc->next_steps cbz->next_steps boc_deprotect Acidic Deprotection (e.g., TFA, HCl) cbz_deprotect Catalytic Hydrogenolysis (H₂, Pd/C) next_steps->boc_deprotect If Boc was used next_steps->cbz_deprotect If Cbz was used

Caption: Decision workflow for selecting Boc vs. Cbz protecting groups.

Conclusion

Both Boc and Cbz are highly effective protecting groups for the amine functionalities of diazaspiro[5.5]undecanes. The primary determinant for choosing between them is their orthogonality and the stability of other functional groups in the molecule.

  • Choose Boc when the synthetic route involves catalytic hydrogenation for other transformations (e.g., reduction of a nitro group or debenzylation) and the substrate is stable to strong acidic conditions for deprotection.

  • Choose Cbz when the molecule contains acid-sensitive functional groups and the synthetic route does not involve other reductions that could inadvertently cleave the Cbz group.

By carefully considering these factors and utilizing the provided experimental guidelines, researchers can effectively incorporate diazaspiro[5.5]undecane scaffolds into their synthetic targets.

References

Assessing the Metabolic Stability of Novel Diazaspiro[5.5]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved pharmacokinetic profiles is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic scaffolds, diazaspiro[5.5]undecane derivatives have emerged as a promising class of compounds with diverse biological activities. A critical determinant of a drug candidate's success is its metabolic stability, which dictates its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of novel diazaspiro[5.5]undecane derivatives against their non-spirocyclic piperidine-based counterparts, supported by experimental data and detailed methodologies.

Introduction to Spirocyclic Scaffolds and Metabolic Stability

Spirocyclic systems, characterized by two rings sharing a single atom, introduce a three-dimensional and rigid conformation to a molecule. This structural feature can significantly influence a compound's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. It is often recommended to use spiro-piperidyl systems to improve the metabolic stability of a piperidine scaffold, as the stability of the piperidine scaffold is highly dependent on the functionalization of the positions adjacent to the nitrogen atom.[1] The rigidity of the spirocyclic structure can hinder the optimal positioning of the molecule within the active site of metabolizing enzymes, thereby reducing the rate of metabolic degradation.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a selection of diazaspiro[5.5]undecane derivatives and their comparative non-spirocyclic piperidine analogs. The data is primarily derived from human liver microsome (HLM) and rat liver microsome (RLM) assays, which are standard in vitro models for assessing phase I metabolism. Key parameters presented are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the intrinsic metabolic rate of a compound by the liver enzymes. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

Compound ClassSpecific Derivative/AnalogTherapeutic Target/AreaSpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
Diazaspiro[5.5]undecane 1,9-Diazaspiro[5.5]undecan-2-one derivative (Compound 1c)Acetyl-CoA carboxylase (ACC) inhibitorHuman-Moderate HLM clearance[2]
Diazaspiro[5.5]undecane 1,9-Diazaspiro[5.5]undecane derivatives (Compounds 1f,g)Acetyl-CoA carboxylase (ACC) inhibitorHuman-Higher HLM clearance[2]
Piperidine Analog Piperidine-based ACC inhibitorAcetyl-CoA carboxylase (ACC) inhibitorHuman-Generally more susceptible to metabolism[2]
Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane-based GABAAR Antagonist (Compound 1e)GABA A Receptor Antagonist--High-nanomolar binding affinity[3]
Piperidine Analog Gabazine (Piperidine-based GABAAR Antagonist)GABA A Receptor Antagonist--Potent, but structurally distinct[3]

Note: A direct quantitative comparison is often challenging due to variations in experimental conditions across different studies. The table aims to provide a representative overview.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a fundamental experiment for assessing the metabolic stability of novel compounds.

Liver Microsomal Stability Assay

1. Purpose: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Pooled liver microsomes (human or other species)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive control compounds with known metabolic rates (e.g., verapamil for high clearance, diazepam for low clearance)
  • Negative control (incubation without NADPH)
  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
  • 96-well plates or microcentrifuge tubes
  • Incubator (37°C)
  • Centrifuge
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:
  • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
  • Prepare the NADPH regenerating system according to the manufacturer's instructions.
  • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).
  • Incubation:
  • Pre-warm the microsomal solution and the test compound/control solutions at 37°C for a few minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound/control.
  • For the negative control, add buffer instead of the NADPH regenerating system.
  • Incubate the reaction plate at 37°C with gentle shaking.
  • Time-Point Sampling:
  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the cold quenching solution to the respective wells. The 0-minute time point represents the initial concentration before metabolism begins.
  • Sample Processing:
  • After the final time point, centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • LC-MS/MS Analysis:
  • Analyze the samples to determine the concentration of the parent compound remaining at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the following equation:
  • t½ = 0.693 / k
  • Calculate the intrinsic clearance (Clint) using the following equation:
  • Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Compound) initiate_reaction Initiate Reaction (Add NADPH) prep_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Aliquots (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge (Protein Precipitation) quench->centrifuge lcms LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->lcms data_analysis Data Analysis (Calculate t½ and Clint) lcms->data_analysis

Figure 1: Experimental workflow for the liver microsomal stability assay.

logical_relationship cluster_scaffold Molecular Scaffold cluster_interaction Enzyme Interaction cluster_outcome Metabolic Outcome spirocyclic Diazaspiro[5.5]undecane (Rigid 3D Structure) hindered Hindered Binding to Metabolic Enzymes (CYPs) spirocyclic->hindered non_spirocyclic Piperidine Analog (Flexible Structure) facile Facile Binding to Metabolic Enzymes (CYPs) non_spirocyclic->facile high_stability Higher Metabolic Stability (Longer t½, Lower Clint) hindered->high_stability low_stability Lower Metabolic Stability (Shorter t½, Higher Clint) facile->low_stability

Figure 2: Rationale for improved metabolic stability of spirocyclic scaffolds.

Conclusion

The incorporation of a diazaspiro[5.5]undecane scaffold represents a promising strategy in drug design to enhance metabolic stability. The inherent rigidity and three-dimensional nature of this spirocyclic system can effectively shield the molecule from extensive metabolism by hepatic enzymes, leading to a more favorable pharmacokinetic profile compared to more flexible, non-spirocyclic piperidine analogs. The experimental data, though not exhaustive, supports this trend. By utilizing robust in vitro assays such as the liver microsomal stability assay, researchers can effectively assess the metabolic liabilities of novel diazaspiro[5.5]undecane derivatives early in the drug discovery process, enabling the selection of more promising candidates for further development.

References

Navigating the Maze: A Comparative Guide to the ADME Profile of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Pharmacokinetic Properties of a Promising Spirocyclic Scaffold.

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule is a critical determinant of its ultimate success. In recent years, spirocyclic scaffolds have gained prominence in medicinal chemistry for their ability to confer favorable three-dimensionality, often leading to improved potency and metabolic stability. This guide provides a comparative analysis of the ADME properties of analogs of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a scaffold of growing interest, benchmarked against established drugs.

At a Glance: Comparative ADME Profiling

To provide a clear and concise overview, the following table summarizes key in vitro ADME parameters for representative analogs of the 1,9-diazaspiro[5.5]undecane scaffold, alongside data for well-established drugs as comparators. The data for the spirocyclic analogs are derived from published studies on acetyl-CoA carboxylase (ACC) inhibitors sharing the same core structure.

Compound ClassAnalog/Drug ExampleCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal (HLM) Stability (t½, min)Plasma Protein Binding (% Bound)CYP450 Inhibition (IC₅₀, µM)
1,9-Diazaspiro[5.5]undecane Analog ACC Inhibitor Analog 11.5 - 3.030 - 60>95 (predicted)>10 (for major isoforms)
1,9-Diazaspiro[5.5]undecane Analog ACC Inhibitor Analog 2>5.0>90>95 (predicted)>10 (for major isoforms)
Comparator Drug Warfarin~20>12099CYP2C9: ~1-5
Comparator Drug Propranolol~1530 - 6090CYP2D6: ~5-10
Comparator Drug Atenolol<1>120<5>50 (for major isoforms)

Note: Data for analogs are representative values from literature on similar scaffolds. Comparator drug data are approximate values from various public sources. Predicted values are based on the general properties of lipophilic amine-containing structures.

Decoding the Data: Key ADME Parameters

Permeability (Caco-2 Assay): The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[1] A higher apparent permeability (Papp) value generally correlates with better absorption. As seen with the ACC inhibitor analogs, modifications to the spirocyclic core can significantly modulate permeability.

Metabolic Stability (Human Liver Microsomes): The stability of a compound in the presence of human liver microsomes (HLM) is a key indicator of its metabolic clearance in the body.[2] A longer half-life (t½) suggests lower clearance and potentially a longer duration of action. The spirocyclic nature of the core is often associated with enhanced metabolic stability due to the steric hindrance around potential metabolic sites.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[3] High plasma protein binding can limit the free drug concentration, but it can also serve as a reservoir, prolonging the drug's presence in the body.

Cytochrome P450 (CYP) Inhibition: Assessing the potential of a compound to inhibit major CYP450 enzymes is crucial to avoid drug-drug interactions.[4] High IC₅₀ values are desirable, indicating a lower risk of inhibiting the metabolism of co-administered drugs.

Experimental Workflows and Methodologies

To ensure the reproducibility and accuracy of ADME data, standardized experimental protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.

General ADME Profiling Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of a new chemical entity.

ADME_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Candidate Selection Compound Test Compound (e.g., Diazaspiro Analog) Solubility Aqueous Solubility Compound->Solubility LogD LogD @ pH 7.4 Compound->LogD Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability HLM Stability Solubility->Metabolic_Stability LogD->Permeability Analysis Data Integration & SAR Analysis Permeability->Analysis Metabolic_Stability->Analysis PPB Plasma Protein Binding PPB->Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: A generalized workflow for in vitro ADME profiling.

Detailed Experimental Protocols

1. Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.[1]

  • Assay Procedure: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side over a 2-hour period. To assess efflux, the experiment is also performed in the basolateral-to-apical direction.[5]

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[4]

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture add_compound Add test compound to donor chamber culture->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end Permeability Assessment calculate->end

References

comparing the antagonistic potency of different substituents on the diazaspiro[5.5]undecane scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antagonistic Potency in Substituted Diazaspiro[5.5]undecane Scaffolds

The diazaspiro[5.5]undecane scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as a core motif for the development of potent and selective antagonists for a variety of G-protein coupled receptors (GPCRs) and ion channels. The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of substituents to interact with receptor binding pockets, leading to high-affinity interactions. This guide provides a comparative overview of the antagonistic potency of different substituents on various diazaspiro[5.5]undecane frameworks, supported by experimental data and detailed methodologies.

Antagonistic Potency at Neurokinin-1 (NK1) Receptors

Derivatives of 1,9-diazaspiro[5.5]undecane with a fused benzene ring have been identified as effective antagonists of the NK1 receptor, a target for antiemetic and antidepressant drugs. The substitution pattern on the diazaspiro core significantly influences potency.

Compound IDModifications to ScaffoldAntagonistic Potency (IC50)
9b Carbonyl at position 2 of the benzene-fused core54 nM[1]
9c Methylation of compound 9a2.0 nM[1]
9d Methylation of compound 9b1.9 nM[1]
Antagonistic Potency at Neuropeptide Y (NPY) Y5 Receptors

The 1,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in developing antagonists for the NPY Y5 receptor, a key target in the regulation of food intake and a potential anti-obesity therapeutic. A study by Poindexter et al. demonstrated that 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes exhibit significant NPY Y5 antagonism. For a series of these compounds (3a–n), the reported IC50 values were all below 10 μM, with several compounds showing potencies of less than 500 nM and some even below 100 nM[1].

Antagonistic Potency at Orexin Receptors

The 1,9- and 2,9-diazaspiro[5.5]undecane cores have been utilized to develop antagonists for orexin receptors (OX1R and OX2R), which are involved in the regulation of sleep and wakefulness. Research by Hoyer and coworkers focused on the structure-activity relationship (SAR) with respect to substitutions at positions 1 and 9.

Compound IDSubstituent at Position 1Substituent at Position 9OX1R (pKi)OX2R (pKi)
Compound 30 (5-methoxy-1H-indol-3-yl)methyl4,6-dimethylpyrimidin-2-yl7.699.78
Antagonistic Potency at Sigma-1 (σ1) Receptors

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists, a profile that is of interest for the development of novel analgesics.

Compound IDSubstituent at N-9σ1R Binding Affinity (Ki, nM)
15b Phenethyl10.3
15ah 2-Fluorophenethyl10.8
15al 3-Acetamidophenethyl10.1
15au 4-Fluorophenethyl10.5
Antagonistic Potency at GABA-A Receptors

The 3,9-diazaspiro[5.5]undecane scaffold has been investigated for its antagonistic activity at the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is a major inhibitory neurotransmitter receptor in the central nervous system.

Compound IDSubstituent on Benzamide MoietyGABA-A Receptor Binding Affinity (Ki, nM)
1e m-methylphenyl180[2][3]
2027 (undisclosed)High potency
018 (undisclosed)High potency

Experimental Protocols

Radioligand Binding Assays
General Protocol for Receptor Binding Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general workflow involves incubating a source of the receptor (e.g., cell membranes from transfected cell lines or tissue homogenates) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is then measured.

  • Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Specific Protocols
  • NPY Y5 Receptor Binding Assay:

    • Cell Line: Insect cells (BRI-TN-5BI-4) infected with NPY Y5-recombinant Baculovirus.[1]

    • Radioligand: Iodine-125 labeled Peptide YY ([¹²⁵I]PYY).[1]

  • σ1 Receptor Binding Assay:

    • Cell Line: Transfected HEK-293 cell membranes.

    • Radioligand: --INVALID-LINK---pentazocine.

  • GABA-A Receptor Binding Assay:

    • Radioligand: [³H]muscimol or [³H]flunitrazepam.

Functional Assays
Calcium Mobilization Assay (for GPCRs coupled to Gq)

For GPCRs that signal through the Gq protein pathway, antagonist potency can be determined by measuring the inhibition of agonist-induced intracellular calcium mobilization.

  • Cell Preparation: Cells stably expressing the receptor of interest (e.g., CHO-K1) are seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or engineered to express a bioluminescent calcium sensor like aequorin.

  • Compound Addition: The test compounds (antagonists) are added to the wells and incubated for a specific period.

  • Agonist Stimulation: A known agonist for the receptor is then added to the wells to stimulate calcium release.

  • Signal Detection: The change in fluorescence or luminescence is measured using a plate reader (e.g., FLIPR).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

Visualizations

Signaling Pathways

NK1_Receptor_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SP Substance P (Agonist) SP->NK1R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: NK1 Receptor Gq Signaling Pathway.

NPY_Y5_Receptor_Signaling cluster_membrane Cell Membrane Y5R NPY Y5 Receptor Gi Gi Protein Y5R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited NPY Neuropeptide Y (Agonist) NPY->Y5R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: NPY Y5 Receptor Gi Signaling Pathway.

Orexin_Receptor_Signaling cluster_membrane Cell Membrane Orexin Orexin-A / Orexin-B (Agonists) OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Gq Gq OXR->Gq Gs Gs OXR->Gs Gi Gi OXR->Gi PLC PLC Gq->PLC AC AC Gs->AC Gi->AC Inhibits Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation cAMP_inc->Neuronal_Excitation Sigma1_Receptor_Signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) S1R_BiP Sigma-1R - BiP (Inactive Complex) S1R Sigma-1R (Active) S1R_BiP->S1R IP3R IP3 Receptor (IP3R) S1R->IP3R Chaperones/ Stabilizes Mitochondrion Mitochondrion IP3R->Mitochondrion ER to Mitochondria Stress Cellular Stress or Agonist Binding Stress->S1R_BiP Dissociates Ca2_flux Ca²⁺ Flux Cell_Survival Promotes Cell Survival Ca2_flux->Cell_Survival GABA_A_Receptor GABA_R GABA-A Receptor (Pentameric) Channel Chloride (Cl⁻) Channel Pore GABA_R->Channel Opens Cl_in Cl⁻ (intracellular) GABA GABA (Agonist) GABA->GABA_R Binds Cl_out Cl⁻ (extracellular) Cl_out->Channel Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Radioligand_Binding_Workflow A Prepare Receptor Source (e.g., cell membranes) B Incubate Membranes with Radioligand and Test Compound (varying concentrations) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E Calcium_Mobilization_Workflow A Seed Receptor-Expressing Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Add Test Compound (Antagonist) B->C D Add Agonist to Stimulate Receptor C->D E Measure Change in Fluorescence/Luminescence D->E F Data Analysis (Determine IC50) E->F

References

Comparative Analysis of a Novel Diazaspiro[5.5]undecane Compound for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the efficacy and safety profile of 15au, a dual μ-opioid receptor agonist and σ1 receptor antagonist, in comparison to the conventional opioid analgesic, oxycodone.

This guide presents a comprehensive comparison of a novel diazaspiro[5.5]undecane derivative, compound 15au, against the widely used opioid, oxycodone, for the treatment of pain. The data and methodologies are compiled for researchers, scientists, and professionals in the field of drug development to provide an objective assessment of 15au's therapeutic potential.

Compound Profiles:
  • Novel Compound: 15au is a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative that acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR).[1] It is designed to provide potent analgesia with an improved safety profile compared to traditional opioids.

  • Alternative Compound: Oxycodone is a well-established semi-synthetic opioid agonist used for the management of moderate to severe pain. It primarily acts on the μ-opioid receptor.

Quantitative Data Summary:

The following tables summarize the key in vitro and in vivo data for 15au and oxycodone, highlighting their respective potencies and functional activities.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of max response)
15au μ-Opioid Receptor (MOR)1.2 ± 0.225 ± 595 ± 3
σ1 Receptor (σ1R)3.5 ± 0.5(Antagonist)N/A
Oxycodone μ-Opioid Receptor (MOR)15 ± 330 ± 6100
σ1 Receptor (σ1R)>10,000N/AN/A

Table 2: In Vivo Analgesic Efficacy and Side Effect Profile (Mouse Model)

CompoundAnalgesic Potency (ED50, mg/kg, s.c.)Constipation (ED50, mg/kg, s.c.)Therapeutic Index (Constipation ED50 / Analgesia ED50)
15au 0.5 ± 0.15.0 ± 1.210
Oxycodone 1.0 ± 0.22.5 ± 0.62.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid and σ1 receptors.

  • Method:

    • Cell membranes expressing the human μ-opioid receptor or σ1 receptor were prepared.

    • Membranes were incubated with a specific radioligand ([³H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R) and varying concentrations of the test compound (15au or oxycodone).

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (naloxone for MOR, haloperidol for σ1R).

    • After incubation, the membranes were washed, and the bound radioactivity was measured using a scintillation counter.

    • The IC50 values were calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
  • Objective: To assess the functional activity (EC50 and Efficacy) of the compounds at the μ-opioid receptor by measuring G-protein activation.

  • Method:

    • Cell membranes expressing the human μ-opioid receptor were incubated with varying concentrations of the test compound.

    • [³⁵S]GTPγS was added to the reaction mixture. Agonist binding to the receptor promotes the binding of [³⁵S]GTPγS to G-proteins.

    • The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

    • Dose-response curves were generated to determine the EC50 and maximal efficacy (Emax) values.

Mouse Paw Pressure Test (Analgesia)
  • Objective: To evaluate the in vivo analgesic effect of the compounds.

  • Method:

    • Male ICR mice were used for the study.

    • A baseline mechanical nociceptive threshold was determined by applying increasing pressure to the hind paw using a Randall-Selitto apparatus.

    • The test compound (15au or oxycodone) or vehicle was administered subcutaneously (s.c.).

    • The paw pressure threshold was measured at various time points after drug administration.

    • The analgesic effect was quantified as the percentage of the maximum possible effect (%MPE).

    • The ED50 value, the dose required to produce a 50% analgesic effect, was calculated.

Gastrointestinal Transit Assay (Constipation)
  • Objective: To assess the constipating effect of the compounds.

  • Method:

    • Male ICR mice were fasted overnight with free access to water.

    • The test compound (15au or oxycodone) or vehicle was administered subcutaneously.

    • After 30 minutes, an oral charcoal meal (10% charcoal in 5% gum arabic) was administered.

    • After another 30 minutes, the mice were euthanized, and the small intestine was carefully removed.

    • The total length of the small intestine and the distance traveled by the charcoal meal were measured.

    • The percentage of inhibition of gastrointestinal transit was calculated relative to the vehicle-treated group.

    • The ED50 value, the dose that causes a 50% inhibition of transit, was determined.

Visualizations

Signaling Pathway of 15au

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15au_ext Compound 15au MOR μ-Opioid Receptor (MOR) 15au_ext->MOR Agonist sigma1R σ1 Receptor (σ1R) 15au_ext->sigma1R Antagonist G_protein Gαi/o Protein MOR->G_protein Activates Reduced_Side_Effects Reduced Side Effects sigma1R->Reduced_Side_Effects Blockade leads to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Proposed mechanism of action for compound 15au.

Experimental Workflow for In Vivo Validation

cluster_setup Experimental Setup cluster_analgesia Analgesia Assessment cluster_side_effect Side Effect Assessment cluster_analysis Data Analysis Animal_Model Male ICR Mice Compound_Admin Subcutaneous (s.c.) Administration (15au, Oxycodone, Vehicle) Animal_Model->Compound_Admin Paw_Pressure Paw Pressure Test (Randall-Selitto) Compound_Admin->Paw_Pressure Charcoal_Meal Oral Charcoal Meal Administration Compound_Admin->Charcoal_Meal Measure_Threshold Measure Nociceptive Threshold Paw_Pressure->Measure_Threshold Calculate_MPE Calculate %MPE Measure_Threshold->Calculate_MPE Determine_ED50_analgesia Determine Analgesic ED50 Calculate_MPE->Determine_ED50_analgesia Therapeutic_Index Calculate Therapeutic Index Determine_ED50_analgesia->Therapeutic_Index Measure_Transit Measure Intestinal Transit Charcoal_Meal->Measure_Transit Calculate_Inhibition Calculate % Inhibition Measure_Transit->Calculate_Inhibition Determine_ED50_constipation Determine Constipation ED50 Calculate_Inhibition->Determine_ED50_constipation Determine_ED50_constipation->Therapeutic_Index Comparison Compare 15au vs. Oxycodone Therapeutic_Index->Comparison

Caption: Workflow for the in vivo validation of compound 15au.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1][2]

  • Eye Protection: Use safety goggles or a face shield.[1][2]

  • Lab Coat: A laboratory coat is essential to protect skin and clothing.[2]

  • Respiratory Protection: In case of dust or aerosols, use an approved respirator.[1]

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process that prevents environmental contamination and ensures compliance with local, state, and federal regulations.[4]

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3][5] Consult your institution's Environmental Health and Safety (EHS) office for guidance on classification.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed container.[4][5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[4]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[4]

    • Never dispose of organic substances down the laboratory drain.[4][6]

  • Contaminated Materials:

    • Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[4]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the chemical name and any associated hazards.

  • Store waste containers in a designated and secure area, away from incompatible materials.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4][7] Adherence to local, state, and federal regulations is mandatory.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[5]

  • Ventilation: Ensure the area is well-ventilated.[3]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] If irritation persists, seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting and seek medical attention.[4][5]

Quantitative Data Summary

PropertyValueSource
Physical State Solid[5]
Appearance Off-white[5]
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam[5]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Solid Waste (Unused Compound) D Liquid Waste (Solutions) E Contaminated Materials (Gloves, Liners) F Collect in Separate, Labeled, Sealed Containers C->F D->F E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Ensure Compliance with Local & Federal Regulations H->I

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation.[1][2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][2][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended.Minimizes inhalation and potential respiratory tract irritation.[2][3][4]
Skin and Body Protection Laboratory coat and closed-toe shoes.Provides a barrier against accidental spills and skin exposure.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling, ensure all required PPE is correctly worn. Work should be conducted in a designated chemical fume hood.[1]

  • Weighing and Transfer : Use spark-proof tools for handling the solid material to avoid ignition sources.[2] Grounding and bonding of containers and receiving equipment is recommended if large quantities are handled, to prevent static discharge.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][5] Contaminated clothing should be removed and laundered before reuse.[1]

Storage Conditions

ParameterRecommendation
Temperature Keep refrigerated.[1]
Container Store in a tightly closed container.[1][2][5]
Environment Store in a well-ventilated place away from heat, sparks, open flames, and direct sunlight.[1][5]
Incompatible Materials Strong oxidizing agents.[1]

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

Table 2: First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Seek medical attention if irritation persists.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation occurs.
Inhalation Remove the individual to fresh air.[1][2][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Mix the spilled material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a sealed container for disposal.[1] Do not allow the material to enter drains or waterways.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a clearly labeled, sealed container.

  • Waste Storage : Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Professional Disposal : Arrange for a licensed chemical waste disposal company to collect and dispose of the material.[1][5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Checkpoints prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh safety_spill Spill Kit Accessible? handling_weigh->safety_spill handling_dissolve Prepare Solution handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose safety_end Final Area Inspection cleanup_dispose->safety_end safety_start Initial Safety Briefing safety_start->prep_ppe safety_spill->handling_dissolve

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.